1,2-Dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
1,4-dihydro-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O/c6-2-3-1-4-5-2/h1H,(H2,3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTSCEYDCZBRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074572 | |
| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-33-6 | |
| Record name | 2,4-Dihydro-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazol-3-ol | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-Triazol-3-ol | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
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| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro- | |
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| Record name | 1,2-dihydro-3H-1,2,4-triazol-3-one | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Unassuming Power of a Core Heterocycle
An In-depth Technical Guide to the Core Properties of 1,2-Dihydro-3H-1,2,4-triazol-3-one
In the landscape of medicinal and agricultural chemistry, certain molecular scaffolds appear with remarkable frequency, serving as the foundational architecture for a multitude of active compounds. This compound (also known as 1,2,4-triazol-3-one or simply triazolone) is a prominent member of this elite group. This five-membered heterocyclic compound, featuring a triazole ring fused with a carbonyl group, is a cornerstone for developing a wide array of pharmaceuticals and agrochemicals.[1][2] Its prevalence is not accidental; it stems from a unique combination of structural rigidity, metabolic stability, and a profound capacity for hydrogen bonding, which allows for potent and selective interactions with biological targets.[3][4]
This guide provides an in-depth analysis of the fundamental properties of this compound, moving beyond a simple data sheet to explain the causality behind its chemical behavior. For researchers in drug discovery and development, a thorough understanding of this scaffold's basicity, tautomeric nature, and reactivity is critical for leveraging its full potential in the rational design of novel, effective molecules.
Structural Elucidation: Tautomerism and Electronic Nature
The formal name, this compound, accurately describes the most stable and experimentally observed form of this molecule. However, like many heterocyclic systems, it can theoretically exist in different tautomeric forms. The primary equilibrium is between the amide (keto) form and the aromatic alcohol (enol) form, 1H-1,2,4-triazol-3-ol.
Computational and experimental studies have unequivocally shown that the keto tautomer is the predominant species in both the gas phase and solution. This stability is a key feature, as the presence of the carbonyl group and two N-H donors dictates its hydrogen bonding capabilities and influences the electronic distribution within the ring. The parent 1,2,4-triazole ring is aromatic, but the exocyclic carbonyl group in the triazolone structure alters this, creating a π-deficient system that influences its reactivity.[5][6]
Caption: Tautomeric equilibrium of 1,2,4-triazol-3-one.
Physicochemical Properties: A Quantitative Overview
For any researcher, a clear summary of a compound's physical and chemical data is the first step in experimental design. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 930-33-6 | [1][3][7] |
| Molecular Formula | C₂H₃N₃O | [1][3] |
| Molecular Weight | 85.06 g/mol | [1][8] |
| Appearance | White to off-white crystalline solid | [1][3][9] |
| Melting Point | 234-235 °C | [8] |
| Boiling Point | 412.6 °C at 760 mmHg (Predicted) | [8] |
| Solubility | Soluble in water and polar organic solvents | [1][3] |
| pKa (Acidic) | 8.81 ± 0.20 (Predicted) | [1] |
| Topological Polar Surface Area | 53.5 Ų | [1][8] |
| XLogP3 | -0.8 | [1][8] |
The high melting point is indicative of strong intermolecular forces, primarily hydrogen bonding facilitated by the two N-H donors and the carbonyl acceptor. Its solubility in water and low LogP value highlight its polar nature, a characteristic often sought in drug candidates to ensure sufficient bioavailability.[1][3]
Acidity and Basicity: The Amphoteric Character
A nuanced understanding of the acidic and basic properties of the triazolone core is essential for predicting its behavior in different chemical environments, from synthesis to physiological conditions. The molecule is amphoteric, meaning it can act as both an acid and a base.
-
Acidity : The two N-H protons are acidic. The predicted pKa of ~8.81 suggests that the molecule can be readily deprotonated by a moderately strong base.[1] This deprotonation is the first step in many derivatization reactions, such as N-alkylation, which are fundamental to building molecular libraries for screening.
-
Basicity : The nitrogen atoms in the ring possess lone pairs of electrons and can be protonated. The parent 1,2,4-triazole has a pKa of 2.45 for its conjugate acid.[10] However, the electron-withdrawing effect of the adjacent carbonyl group in this compound significantly reduces the basicity of the ring nitrogens, making it a very weak base. Protonation, when it occurs, is favored at the N4 position.[5]
Caption: Amphoteric nature of this compound.
Spectroscopic Signature
For the purpose of structural verification and quality control, spectroscopic data is indispensable.
-
¹H NMR (DMSO-d₆) : The spectrum is typically simple, showing a singlet for the C5-H proton around δ 7.66 ppm and two broad singlets for the two N-H protons at δ 11.24 and 11.35 ppm.[9][11] The downfield shift of the N-H protons is characteristic and confirms their acidic nature and involvement in hydrogen bonding.
-
¹³C NMR (DMSO-d₆) : Key signals include the C5 carbon at approximately δ 137.0 ppm and the carbonyl carbon (C3) significantly downfield at δ 156.6 ppm.[9][11]
Synthesis and Reactivity: A Versatile Building Block
The utility of this compound lies in its straightforward synthesis and its predictable reactivity, making it an ideal starting point for creating more complex molecules.
Representative Synthesis Protocol
A common and high-yielding synthesis involves the cyclization of an aminourea derivative with an orthoformate.[9][11] This method is robust and provides the target compound in excellent purity.
Protocol: Synthesis from Aminourea Hydrochloride and Trimethyl Orthoformate
-
Reaction Setup: In a round-bottom flask, suspend aminourea hydrochloride (1.0 eq) in methanol.
-
Reagent Addition: Add trimethyl orthoformate (3.0 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, remove the solvent (methanol) and excess trimethyl orthoformate under reduced pressure.
-
Precipitation: Add toluene to the resulting residue and cool the mixture to 0°C to induce precipitation.
-
Isolation: Collect the white solid precipitate by filtration, wash with cold toluene, and dry under vacuum. This procedure typically affords this compound in near-quantitative yield.[9][11]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. CAS 930-33-6: 2,4-Dihydro-3H-1,2,4-triazol-3-one [cymitquimica.com]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 7. 1H-1,2,4-Triazol-3(2H)-one | 930-33-6 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. This compound | 930-33-6 [chemicalbook.com]
- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 11. 930-33-6 | CAS DataBase [m.chemicalbook.com]
physicochemical characteristics of 1,2,4-triazol-3-one
An In-Depth Technical Guide to the Physicochemical Characteristics of 1,2,4-Triazol-3-one
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
The 1,2,4-triazole ring system is a foundational scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of pharmacologically active agents and high-performance materials.[1][2] The 1,2,4-triazol-3-one core, a key derivative, serves as a versatile building block, and its physicochemical properties are of paramount importance for the rational design, synthesis, and application of novel compounds.[3] A profound understanding of its structural dynamics, stability, and spectroscopic behavior is not merely academic; it directly influences a molecule's interaction with biological targets, its formulation characteristics, and its overall viability as a drug candidate or functional material.
This technical guide provides a comprehensive exploration of the core . Moving beyond a simple recitation of data, this document delves into the causality behind its properties, outlines robust experimental methodologies for their characterization, and presents the information in a structured, accessible format.
Molecular Structure and Tautomerism: A Dynamic Core
The fundamental identity of 1,2,4-triazol-3-one is defined by its molecular formula, C₂H₃N₃O, and a molecular weight of approximately 85.06 g/mol .[4][5] However, its static representation belies a dynamic nature, primarily governed by prototropic tautomerism. This phenomenon, involving the migration of a proton, results in a state of equilibrium between multiple structural isomers.
For 1,2,4-triazol-3-one, the most significant equilibrium is between the keto (amide) and hydroxy (enol) forms, coupled with the potential for the proton to reside on different nitrogen atoms within the ring (annular tautomerism).[3] Computational and experimental studies have shown that the 2,4-dihydro-1,2,4-triazol-3-one "keto" tautomer is generally the most stable and predominant form in both the gas phase and aqueous solutions. This stability is crucial as the hydrogen bonding capabilities and overall geometry of the dominant tautomer dictate its intermolecular interactions. Factors such as solvent polarity, pH, and the electronic nature of substituents can shift this equilibrium, making its characterization a critical first step in any investigation.[3]
Caption: Tautomeric equilibria of the 1,2,4-triazol-3-one core.
Core Physicochemical Properties
The macroscopic properties of 1,2,4-triazol-3-one are a direct consequence of its molecular structure and intermolecular forces. These quantitative parameters are fundamental for process chemistry, formulation development, and computational modeling.
Physical and Thermal Properties
The high melting point of 1,2,4-triazol-3-one is indicative of a stable crystal lattice structure, likely reinforced by strong intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules. The variability in reported boiling points suggests that thermal decomposition may occur at higher temperatures.
Table 1: Core Physicochemical Properties of 1,2,4-Triazol-3-one
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 930-33-6 | [5][6] |
| Appearance | White solid / powder | [7] |
| Melting Point | 234-235 °C | [7][8] |
| Boiling Point | 270 °C (at 101.3 kPa) / 412.6 °C (at 760 mmHg) | [7][8] |
| Density (Predicted) | 1.6 - 1.81 g/cm³ | [7][8] |
| Vapor Pressure | 0.003 Pa at 25 °C |[8] |
Solubility Profile
Solubility is a critical determinant of bioavailability and reaction kinetics. The 1,2,4-triazole core imparts a degree of polarity and hydrogen bonding capability, allowing for solubility in polar solvents.[9] The solubility of 1,2,4-triazol-3-one and its derivatives is generally moderate in water and increases in polar organic solvents such as methanol and DMSO.[9][10] As with many solid compounds, solubility is typically enhanced at higher temperatures.[11][12] For drug development, understanding solubility in various biocompatible solvents and buffer systems is a prerequisite for formulation and in vitro assays.
Acidity and Basicity (pKa)
The pKa value is a fundamental parameter that dictates the ionization state of a molecule at a given pH, which in turn governs its solubility, membrane permeability, and ability to interact with biological targets.[13][14] The 1,2,4-triazole ring is amphoteric; it can be protonated at one of the ring nitrogens under acidic conditions and deprotonated from an N-H bond under basic conditions. For the parent 1,2,4-triazole, the pKa of the protonated form is ~2.45, while the pKa for deprotonation of the neutral molecule is ~10.26.[15] The presence of the electron-withdrawing carbonyl group in 1,2,4-triazol-3-one is expected to increase the acidity (lower the pKa) of the N-H protons compared to the parent triazole.
Experimental Protocol: Potentiometric Titration for pKa Determination
The choice of potentiometric titration is based on its reliability and direct measurement of protonation equilibria. This method provides a self-validating system where the titration curve's shape and inflection points directly correlate to the pKa values.
-
Preparation: A precisely weighed sample of 1,2,4-triazol-3-one is dissolved in a suitable solvent (e.g., water or a water/methanol co-solvent system) of known ionic strength.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine basic pKa values, followed by back-titration with a standardized strong base (e.g., NaOH) to determine acidic pKa values.
-
Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as a function of the volume of titrant added.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. The data is often processed using Gran plots or derivative methods to precisely locate the equivalence points.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 1,2,4-triazol-3-one and its derivatives. Each technique provides a unique piece of the structural puzzle.
Table 2: Summary of Key Spectroscopic Data for the 1,2,4-Triazol-3-one Core
| Technique | Feature | Typical Range / Observation | Significance | Source(s) |
|---|---|---|---|---|
| UV-Vis | λmax | ~210-250 nm (pH dependent) | Electronic transitions (π→π, n→π). Sensitive to tautomeric form and solvent polarity. | [16] |
| IR | C=O Stretch | ~1700 cm⁻¹ | Confirms the presence of the carbonyl group in the keto tautomer. | [16] |
| N-H Stretch | 3100-3300 cm⁻¹ (broad) | Indicates N-H bonds and hydrogen bonding. | [16] | |
| C=N Stretch | 1500-1540 cm⁻¹ | Stretching vibration within the triazole ring. | [16] | |
| ¹H NMR | N-H Proton | >10 ppm (broad singlet) | Exchangeable proton of the triazole ring. | [16] |
| C-H Proton | Varies with substitution | Proton attached to the triazole carbon. | [17] | |
| ¹³C NMR | Carbonyl (C3) | ~156-167 ppm | Chemical shift of the carbonyl carbon. | [16] |
| Ring Carbon (C5) | ~143-157 ppm | Chemical shift of the other ring carbon. | [16] |
| Mass Spec. | Fragmentation | Loss of HCN (m/z 27) | Characteristic fragmentation pattern of the triazole ring. |[16] |
Caption: General workflow for the spectroscopic characterization of a molecule.
Stability and Degradation Profile
The 1,2,4-triazole ring is generally aromatic and chemically robust.[18] However, the stability of 1,2,4-triazol-3-one derivatives is not absolute and is influenced by environmental conditions.
-
Thermal Stability: While possessing a high melting point, derivatives can decompose at elevated temperatures. This is a critical consideration for energetic materials based on this scaffold, where decomposition temperatures are a key performance metric.[1][19]
-
Chemical Stability: The ring is largely resistant to cleavage under typical acidic or basic conditions. However, harsh conditions, such as concentrated acids or bases at high temperatures, can induce hydrolysis or molecular rearrangement.[18]
-
Photostability: Some triazole compounds can undergo photodegradation upon exposure to UV light.[18] This necessitates proper handling and storage in amber vials or protected from light to ensure compound integrity, especially for analytical standards and long-term storage.[18]
-
Biodegradation: 1,2,4-triazole and its derivatives are often poorly biodegradable, which can lead to persistence in the environment.[20][21]
For optimal integrity, 1,2,4-triazol-3-one and its derivatives should be stored in a cool, dry, and dark environment, preferably in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[18]
Solid-State Properties: The Importance of Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures.[22] This phenomenon is of profound importance in the pharmaceutical industry, as different polymorphs of the same compound can exhibit divergent physical properties, including solubility, melting point, stability, and bioavailability.[22] Consequently, identifying and controlling the polymorphic form is a critical aspect of drug development.
Several 1,2,4-triazole derivatives have been shown to exhibit polymorphism.[23][24][25] The specific polymorph obtained can often be controlled by the choice of crystallization solvent and conditions.[24][26] Characterization of these forms requires a suite of analytical techniques.
Key Methodologies for Polymorph Screening:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine melting points and detect phase transitions between polymorphs.[22]
-
Powder X-ray Diffraction (PXRD): Provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" for identifying different polymorphs and assessing sample purity.[22]
-
Single-Crystal X-ray Diffraction: Provides definitive proof of a specific polymorphic form by determining the precise arrangement of atoms in the crystal lattice.[26]
Caption: Workflow for polymorph screening and characterization.
Conclusion
The are a complex interplay of its dynamic tautomeric nature, strong intermolecular forces, and robust heterocyclic core. Its high thermal stability, distinct spectroscopic signatures, and potential for polymorphism are defining features that researchers and drug developers must navigate. A thorough characterization, employing the methodologies outlined in this guide, is essential for unlocking the full potential of this valuable chemical scaffold, ensuring the development of safe, stable, and efficacious products.
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- 23. Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 25. Three polymorphs of 3-(3-phenyl-1H-1,2,4-triazol-5-yl)-2H-1-benzopyran-2-one formed from different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
1,2-Dihydro-3H-1,2,4-triazol-3-one CAS number 930-33-6
An In-Depth Technical Guide to 1,2-Dihydro-3H-1,2,4-triazol-3-one (CAS 930-33-6)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, grounding our discussion in established scientific principles and field-proven insights.
Core Introduction: The Versatile Triazolone Scaffold
This compound, also known as 1,2,4-triazol-3-one or s-Triazol-3-ol, is a five-membered heterocyclic compound with the chemical formula C₂H₃N₃O.[1][2][3] Its structure, featuring a triazole ring with a carbonyl group, makes it a highly versatile building block in synthetic chemistry.[1] This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules, including antifungal, antiviral, and anticancer agents, as well as herbicides.[1] The unique arrangement of nitrogen atoms and the carbonyl functional group imparts specific chemical properties that are leveraged in the design of novel therapeutic agents.[2]
The 1,2,4-triazole moiety is recognized as an important pharmacophore, capable of engaging with biological receptors through hydrogen bonding and dipole interactions, owing to its distinct electronic characteristics and rigid structure.[4] Its prevalence in clinically approved drugs underscores the significance of understanding the foundational chemistry of its parent structures like this compound.
Physicochemical and Structural Properties
The physical and chemical characteristics of a compound are fundamental to its application in synthesis and drug design. This compound typically appears as a white to off-white crystalline solid and is soluble in polar solvents like water and alcohols.[1][2]
Chemical Structure
Caption: Chemical structure of this compound.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 930-33-6 | [1][2][3][5][6][7] |
| Molecular Formula | C₂H₃N₃O | [2][3][7] |
| Molecular Weight | 85.06 g/mol | [2][3][6][7] |
| Appearance | White to off-white crystalline solid | [1][2][8][9] |
| Melting Point | 234-235 °C | [9] |
| Boiling Point | 270 °C (at 101,325 Pa) | [9] |
| Solubility | Soluble in water | [1][2] |
| pKa | 8.81 ± 0.20 (Predicted) | [1] |
| InChI Key | LZTSCEYDCZBRCJ-UHFFFAOYSA-N | [2][3][6] |
Synthesis and Manufacturing: A Practical Approach
The synthesis of this compound is well-documented, with common routes offering high yields. A prevalent and efficient method involves the reaction of aminourea hydrochloride with trimethyl orthoformate.[8][9] This choice of reagents is strategic: trimethyl orthoformate serves as a source for the single carbon atom required to form the triazole ring and also acts as a dehydrating agent, driving the cyclization reaction to completion.
Representative Synthesis Protocol
This protocol describes the synthesis of 1,2,4-triazolin-5-one from aminourea hydrochloride and trimethyl orthoformate.[8][9]
Step 1: Initial Reaction
-
In a suitable reaction vessel, a mixture of aminourea hydrochloride (10.0 g, 89.6 mmol), trimethyl orthoformate (28.5 g, 269 mmol), and methanol (100 mL) is prepared.
-
The mixture is stirred at room temperature for 2 hours. During this step, the aminourea reacts with the orthoformate to form an intermediate that is primed for cyclization.
Step 2: Solvent Removal and Precipitation
-
Upon completion of the reaction, the solvent is removed by concentration under reduced pressure. This step is crucial for shifting the equilibrium towards the product.
-
Toluene (100 mL) is then added to the resulting concentrate.
-
The mixture is cooled to 0°C to induce precipitation of the product.
Step 3: Product Isolation
-
The precipitate is collected by filtration to yield this compound as a white solid (7.26 g, 100% yield).[8][9]
Step 4: Structural Confirmation
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactivity and Role in Medicinal Chemistry
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to form stable interactions with biological targets.[4] The this compound core exhibits tautomerism, existing in equilibrium between the keto (triazol-3-one) and enol (triazol-3-ol) forms. This influences its reactivity and hydrogen bonding capabilities.
The acidic protons on the nitrogen atoms can be readily deprotonated, allowing for N-alkylation reactions. This is a common strategy for incorporating the triazolone moiety into larger molecules, as seen in the synthesis of the antidepressant Trazodone.[10][11][12][13]
General Reactivity and Functionalization
Caption: General pathway for the functionalization of the triazolone core.
Key Applications in Drug Development
The 1,2,4-triazole scaffold is a cornerstone in the development of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities.[4][14]
-
Antifungal Agents: The triazole ring is a hallmark of many successful antifungal drugs like Posaconazole, which function by inhibiting fungal cytochrome P450 enzymes.[15] this compound derivatives are key intermediates in the synthesis of such compounds.[15]
-
Antidepressants: This scaffold is central to the structure of Trazodone, an antidepressant that acts as a serotonin antagonist and reuptake inhibitor (SARI).[10][11] The synthesis of Trazodone often involves the N-alkylation of a triazolopyridinone derivative, which shares the core triazolone structure.[10][11][13][16]
-
Anticonvulsants: Various derivatives of 2,4-dihydro-3H-1,2,4-triazol-3-one have been investigated and shown to possess anticonvulsant properties.[17][18]
-
Anticancer Agents: The 1,2,4-triazole moiety is present in FDA-approved anticancer drugs like letrozole and anastrozole.[19] The core structure is a valuable template for designing new antiproliferative agents.[19]
-
Antiviral and Antibacterial Agents: The versatility of the triazole ring has led to its incorporation into compounds with antiviral and antibacterial activities.[1][4][20]
Representative Derivatives and Their Bioactivities
| Derivative Class | Example Drug/Compound | Therapeutic Area | Primary Mechanism (if known) |
| Triazole Antifungals | Posaconazole | Antifungal | Inhibition of fungal lanosterol 14α-demethylase |
| SARIs | Trazodone | Antidepressant | Serotonin 5-HT₂A receptor antagonist and serotonin reuptake inhibitor |
| Aromatase Inhibitors | Letrozole, Anastrozole | Anticancer (Breast) | Inhibition of estrogen synthesis |
| Anticonvulsants | Various 2,4-dihydro-3H-1,2,4-triazol-3-ones | Anticonvulsant | Modulation of ion channels or neurotransmitter systems |
Analytical Characterization Techniques
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. A combination of spectroscopic methods is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and environment of hydrogen atoms. For this compound, typical signals include a singlet for the C-H proton and two singlets for the N-H protons.[8][9] In d6-DMSO, observed shifts are approximately δ= 7.66 (1H, s, CH), 11.24 (1H, s, NH), and 11.35 (1H, s, NH).[8][9]
-
¹³C NMR: Identifies the carbon skeleton. Expected signals include one for the C-H carbon and another for the carbonyl carbon.[8][9] In d6-DMSO, shifts are around δ= 137.0 (CH) and 156.6 (C=O).[8][9]
-
-
Infrared (IR) Spectroscopy: Used to identify functional groups. Key absorptions would include N-H stretching and a strong C=O (carbonyl) stretching band.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, confirming the molecular formula.[3]
Safety, Handling, and Toxicology
Proper handling and storage are critical when working with any chemical intermediate. Based on available safety data, this compound is classified with several hazard statements.
GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1][6] |
| H315 | Causes skin irritation.[1][5][6] |
| H319 | Causes serious eye irritation.[1][5][6] |
| H335 | May cause respiratory irritation.[5][6] |
Precautionary Measures and Storage
-
Prevention: Wash hands thoroughly after handling, wear protective gloves, eye protection, and face protection. Avoid breathing dust.[21]
-
Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[1][21]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[6][21] It should be stored at room temperature under an inert atmosphere.[1][6]
Future Directions and Research Outlook
The this compound core continues to be a fertile ground for discovery in medicinal and materials science. Current research focuses on synthesizing novel derivatives with enhanced efficacy and selectivity against various diseases. The development of more efficient, greener synthetic methodologies is also an active area of investigation.[22] As our understanding of disease pathways deepens, this versatile scaffold will undoubtedly be adapted to create next-generation therapeutics targeting a broad range of biological targets.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 930-33-6: 2,4-Dihydro-3H-1,2,4-triazol-3-one [cymitquimica.com]
- 3. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- [webbook.nist.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 930-33-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. 1H-1,2,4-Triazol-3(2H)-one | 930-33-6 [sigmaaldrich.com]
- 7. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- [webbook.nist.gov]
- 8. This compound | 930-33-6 [chemicalbook.com]
- 9. 930-33-6 | CAS DataBase [m.chemicalbook.com]
- 10. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tdcommons.org [tdcommons.org]
- 12. "Process For Preparation Of Trazodone And Novel Intermediates" [quickcompany.in]
- 13. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fishersci.com [fishersci.com]
- 22. 3H-1,2,4-triazol-3-one synthesis [organic-chemistry.org]
Tautomeric Forms of 1,2,4-Triazol-3-one: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
The 1,2,4-triazol-3-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The biological activity and physicochemical properties of these compounds are intrinsically linked to their tautomeric forms. This in-depth technical guide provides a comprehensive analysis of the tautomerism of 1,2,4-triazol-3-one, detailing the structural landscape of its prototropic tautomers, their relative stabilities, and the key experimental and computational methodologies for their characterization. This guide is intended to be a foundational resource for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds.
Introduction: The Significance of Tautomerism in 1,2,4-Triazol-3-one
The 1,2,4-triazole ring system is a cornerstone in the development of pharmaceuticals, with applications ranging from antifungal to anticancer therapies. The functionality of 1,2,4-triazol-3-one and its derivatives is profoundly influenced by prototropic tautomerism, the phenomenon of interconverting structural isomers that differ in the position of a proton. The ability of 1,2,4-triazol-3-one to exist in multiple tautomeric forms dictates its hydrogen bonding patterns, polarity, and overall three-dimensional shape, which in turn governs its interactions with biological targets.[1] A thorough understanding of the tautomeric landscape is therefore critical for rational drug design and the optimization of pharmacokinetic and pharmacodynamic properties.
The tautomerism in 1,2,4-triazol-3-one is primarily characterized by annular tautomerism, involving the migration of a proton between the nitrogen atoms of the heterocyclic ring, and keto-enol tautomerism, involving the interconversion between the carbonyl and hydroxyl forms.[2] This guide will delve into the structural nuances of these tautomers and the factors that govern their equilibrium.
The Tautomeric Landscape of 1,2,4-Triazol-3-one
1,2,4-Triazol-3-one can exist in four principal tautomeric forms: three keto (or more accurately, lactam) forms and one enol (or hydroxy) form. The position of the mobile proton defines the specific tautomer:
-
1H-1,2,4-triazol-3-one: The proton is located on the N1 nitrogen atom.
-
2H-1,2,4-triazol-3-one: The proton is located on the N2 nitrogen atom.
-
4H-1,2,4-triazol-3-one: The proton is located on the N4 nitrogen atom.
-
3-hydroxy-1,2,4-triazole (enol form): The proton is located on the exocyclic oxygen atom, resulting in a hydroxyl group.
The equilibrium between these tautomers is influenced by the physical state (gas, solution, or solid), solvent polarity, temperature, and the electronic nature of any substituents on the triazole ring.[1]
Below is a graphical representation of the tautomeric equilibrium of 1,2,4-triazol-3-one.
Figure 1: Tautomeric forms of 1,2,4-triazol-3-one.
Relative Stability of Tautomers: A Quantitative Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the relative stabilities of the 1,2,4-triazol-3-one tautomers.[3] While the exact energy differences can vary depending on the level of theory and the basis set employed, a general consensus has emerged from numerous studies.
The keto forms (1H, 2H, and 4H) are consistently predicted to be more stable than the hydroxy (enol) form. This is attributed to the greater thermodynamic stability of the C=O double bond compared to the C=N double bond in the enol form. Among the keto tautomers, the relative stability is more nuanced and can be influenced by the computational model and the surrounding environment.
The following table summarizes the relative energies of the tautomers of unsubstituted 1,2,4-triazol-3-one, synthesized from available computational studies.
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Reference |
| 1H-1,2,4-triazol-3-one | 0.00 (Reference) | [3] |
| 2H-1,2,4-triazol-3-one | Higher in energy than 1H and 4H | |
| 4H-1,2,4-triazol-3-one | Close in energy to 1H | |
| 3-hydroxy-1,2,4-triazole | Significantly less stable than keto forms | [2] |
Experimental and Computational Protocols for Tautomer Characterization
A combination of experimental and computational techniques is essential for the unambiguous characterization of the tautomeric forms of 1,2,4-triazol-3-one.
Synthesis of 1,2,4-Triazol-3-one
A common synthetic route to 1,2,4-triazol-3-ones involves the cyclization of semicarbazide derivatives. One established method is the reaction of hydrazonoyl chlorides with sodium cyanate.[4]
Experimental Protocol: Synthesis via Nickel-Promoted Cascade Annulation [4]
-
Reaction Setup: To an oven-dried Schlenk tube, add the hydrazonoyl chloride (0.2 mmol, 1.0 equiv.), sodium cyanate (0.4 mmol, 2.0 equiv.), and NiCl₂·6H₂O (0.02 mmol, 10 mol%).
-
Solvent Addition: Add 2.0 mL of anhydrous DMF to the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Stir the reaction mixture at 120 °C for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction with 10 mL of water and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired 1,2,4-triazol-3-one.
Computational Analysis of Tautomer Stability
DFT calculations are a powerful tool for predicting the relative stabilities of tautomers.
Computational Protocol: DFT Calculations [3][5]
-
Structure Generation: Build the 3D structures of all possible tautomers (1H, 2H, 4H, and hydroxy forms) of 1,2,4-triazol-3-one using a molecular modeling software.
-
Geometry Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for each tautomer using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures are true energy minima.
-
Energy Calculations: Calculate the electronic energies (with zero-point vibrational energy correction) and Gibbs free energies for each optimized tautomer.
-
Solvent Effects: To model the effect of a solvent, perform the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Relative Stability Determination: The tautomer with the lowest calculated energy is predicted to be the most stable. The relative energies of the other tautomers can be determined by taking the difference in their energies with respect to the most stable tautomer.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly effective method for identifying the predominant tautomer in solution.[6] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs for each tautomer.
-
¹H NMR: The chemical shifts of the N-H and C-H protons of the triazole ring can help distinguish between tautomers. For example, in related 1,2,4-triazole-3-thiones, the N-H proton signals are typically observed in the range of 13-14 ppm.[7]
-
¹³C NMR: The chemical shift of the carbonyl carbon (C3) is a key indicator of the keto-enol equilibrium. In the keto forms, this carbon will appear in the typical carbonyl region, while in the enol form, it will be shifted upfield.[8]
-
¹⁵N NMR: This technique is particularly powerful for studying tautomerism in nitrogen-containing heterocycles, as the nitrogen chemical shifts are highly sensitive to the protonation state.[6]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the different tautomers.
-
Keto Forms: The presence of a strong absorption band in the region of 1650-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the lactam ring.[9] The N-H stretching vibrations are typically observed in the range of 3100-3300 cm⁻¹.[10]
-
Enol Form: The enol tautomer would be characterized by the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of the C=O stretching band.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to distinguish between tautomers based on their different electronic transitions. The keto and enol forms will have different chromophores and thus different absorption maxima. The unsubstituted 1,2,4-triazole has a weak absorption around 205 nm.[11]
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state.[12] By precisely locating the positions of all atoms, including hydrogen atoms, this technique can definitively identify the protonation sites on the triazole ring. For many substituted 1,2,4-triazol-3-ones, X-ray crystallography has confirmed the predominance of one of the keto tautomers in the solid state.[13]
Influence of Substituents on Tautomeric Equilibrium
The introduction of substituents at the C5 position or on the nitrogen atoms of the 1,2,4-triazol-3-one ring can significantly influence the tautomeric equilibrium. The electronic properties of the substituent play a crucial role:
-
Electron-donating groups (EDGs): These groups can increase the electron density in the ring and may influence the basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.
-
Electron-withdrawing groups (EWGs): These groups decrease the electron density in the ring and can also impact the relative stabilities of the tautomers. For example, in 3-nitro-1,2,4-triazol-5-one (NTO), a well-studied energetic material, the 1H,4H-tautomer is found to be the most stable in the solid state.
Conclusion
The tautomerism of 1,2,4-triazol-3-one is a fundamental aspect of its chemistry with profound implications for its application in drug discovery and materials science. This guide has provided a detailed overview of the four principal tautomeric forms, their relative stabilities as determined by computational methods, and the key experimental and computational protocols for their characterization. A comprehensive understanding of the tautomeric landscape of this important heterocyclic scaffold is essential for the rational design of novel molecules with tailored properties and desired biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 3H-1,2,4-triazol-3-one synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. dspace.ncl.res.in [dspace.ncl.res.in]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2-Dihydro-3H-1,2,4-triazol-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dihydro-3H-1,2,4-triazol-3-one, a key heterocyclic scaffold, is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of bioactive compounds. Its structural dynamics, particularly the potential for prototropic tautomerism, profoundly influence its chemical reactivity and biological interactions. A thorough and precise spectroscopic characterization is therefore paramount for its unambiguous identification, structural elucidation, and the analysis of its derivatives.
This technical guide provides a comprehensive overview of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is designed to serve as a practical resource, offering not only spectral data and its interpretation but also detailed, field-proven experimental protocols. The methodologies described are intended to be self-validating, ensuring technical accuracy and reproducibility.
Molecular Structure and Tautomerism
This compound (C₂H₃N₃O, Molecular Weight: 85.06 g/mol ) can exist in several tautomeric forms due to the migration of protons between the nitrogen and oxygen atoms of the heterocyclic ring. The predominant tautomeric form in solution is influenced by factors such as solvent polarity and temperature. Computational studies on related 1,2,4-triazol-3-ones suggest that the keto tautomer is generally the most stable form in both the gas phase and in solution. This guide will focus on the characterization of this major tautomer.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen and carbon atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in DMSO-d₆ is characterized by the presence of signals corresponding to the C-H proton and the N-H protons. The chemical shifts of the N-H protons can be broad and their position may vary depending on concentration and temperature due to hydrogen bonding and exchange with residual water in the solvent.
Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆ [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.66 | s | 1H | C5-H |
| 11.24 | s (br) | 1H | N-H |
| 11.35 | s (br) | 1H | N-H |
Interpretation:
-
The singlet at 7.66 ppm is assigned to the proton attached to the C5 carbon of the triazole ring.[1]
-
The two broad singlets at 11.24 and 11.35 ppm are attributed to the two N-H protons of the ring. Their downfield chemical shifts are indicative of their acidic nature and involvement in hydrogen bonding.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ [1]
| Chemical Shift (δ) ppm | Assignment |
| 137.0 | C5 |
| 156.6 | C3 (C=O) |
Interpretation:
-
The signal at 137.0 ppm is assigned to the C5 carbon.[1]
-
The downfield signal at 156.6 ppm corresponds to the C3 carbon of the carbonyl group.[1]
Experimental Protocol for NMR Spectroscopy
Caption: Experimental workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Gently agitate the vial to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the N-H, C-H, C=O, and C-N bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3250-3100 | Broad, Strong | N-H stretching |
| 3100-3000 | Medium | C-H stretching (aromatic-like) |
| 1750-1680 | Strong | C=O stretching (amide) |
| 1650-1550 | Medium | C=N stretching, N-H bending |
| 1450-1350 | Medium | C-N stretching |
Interpretation:
-
The broad and strong absorption in the 3250-3100 cm⁻¹ region is characteristic of N-H stretching vibrations, often broadened by hydrogen bonding.
-
The absorption in the 3100-3000 cm⁻¹ range is attributed to the C-H stretching of the triazole ring.
-
A strong, sharp peak between 1750 and 1680 cm⁻¹ is a clear indication of the carbonyl (C=O) group of the cyclic amide (lactam) structure.
-
Bands in the 1650-1550 cm⁻¹ region can be assigned to C=N stretching and N-H bending vibrations.
-
Absorptions in the 1450-1350 cm⁻¹ range are due to C-N stretching vibrations within the triazole ring.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
Caption: Experimental workflow for FTIR analysis.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry high-purity potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar, grind 1-2 mg of this compound with approximately 100 mg of the dry KBr. The mixture should be ground to a fine, homogenous powder.
-
Transfer the powder to a pellet press die.
-
Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
-
Instrument Setup and Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Collect the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Identify the wavenumbers of the major absorption bands and correlate them with the functional groups present in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, Electron Ionization (EI) is a suitable technique.
Expected Fragmentation Pattern (EI-MS): The molecular ion peak [M]⁺ should be observed at m/z 85. The fragmentation of 1,2,4-triazole derivatives under EI-MS often involves the cleavage of the triazole ring. Common fragmentation pathways for 1,2,4-triazoles include the loss of HCN (27 u) or N₂ (28 u).[2]
Table 4: Expected Key Ions in the EI Mass Spectrum of this compound
| m/z | Ion |
| 85 | [C₂H₃N₃O]⁺ (Molecular Ion) |
| 57 | [M - N₂]⁺ or [M - CO]⁺ |
| 58 | [M - HCN]⁺ |
| 42 | [M - HNCO]⁺ |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Caption: Experimental workflow for EI-MS analysis.
Step-by-Step Methodology:
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer using a direct insertion probe.
-
-
Instrument Parameters:
-
Set the ionization mode to Electron Ionization (EI).
-
Use a standard electron energy of 70 eV.
-
Set the ion source temperature appropriately (e.g., 200-250 °C).
-
Scan a suitable mass range (e.g., m/z 30-200).
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose fragmentation pathways for the major fragment ions.
-
Compare the obtained spectrum with library spectra if available.
-
Conclusion
This technical guide has provided a detailed overview of the spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and detailed experimental protocols, offer a robust framework for the identification and structural analysis of this important heterocyclic compound. Adherence to these methodologies will ensure the generation of high-quality, reliable, and reproducible spectroscopic data, which is crucial for advancing research and development in fields that utilize this versatile molecular scaffold.
References
1H NMR and 13C NMR of 1,2-Dihydro-3H-1,2,4-triazol-3-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,2-Dihydro-3H-1,2,4-triazol-3-one
Authored by: A Senior Application Scientist
Abstract
This technical guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic properties of this compound (also known as s-Triazol-3-ol). Designed for researchers, medicinal chemists, and professionals in drug development, this document provides a detailed examination of the ¹H and ¹³C NMR spectra, grounded in the principles of molecular structure and tautomerism. We will explore the causality behind observed chemical shifts, provide field-proven experimental protocols, and present data in a clear, structured format. The aim is to equip scientists with the expertise to unambiguously identify and characterize this crucial heterocyclic scaffold.
Introduction: The Significance of the 1,2,4-Triazol-3-one Core
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3] The this compound variant is a particularly versatile building block in the synthesis of novel therapeutic agents.[4][5]
A precise and unequivocal structural characterization is paramount for any drug discovery and development program. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[6] This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectra of the parent this compound, establishing a reference for the analysis of its more complex derivatives.
Molecular Structure and Tautomerism: A Foundational View
To accurately interpret the NMR spectra, one must first appreciate the structural nuances of this compound (C₂H₃N₃O).[7] The molecule is not a single, static entity but exists as a mixture of rapidly interconverting tautomers. The predominant forms are the keto (amide) form and the enol (imidol) form. This equilibrium is highly dependent on the solvent and temperature, which directly influences the resulting NMR spectrum. In polar aprotic solvents like DMSO, the keto form is generally favored.
Caption: Tautomeric equilibrium of this compound.
Experimental Protocol: High-Resolution NMR Spectroscopy
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the correct choice of instrumental parameters.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: The choice of deuterated solvent is critical.[8]
-
DMSO-d₆ (Recommended): Dimethyl sulfoxide-d₆ is the solvent of choice for this class of compounds. Its high polarity readily dissolves the analyte, and crucially, it allows for the observation of exchangeable N-H protons, which often appear as distinct, albeit sometimes broad, signals.[9][10]
-
D₂O: Deuterium oxide will lead to the rapid exchange of the acidic N-H protons with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can be used as a confirmatory experiment to identify N-H protons.
-
CDCl₃: Chloroform-d may have limited solubility for the parent compound but is useful for less polar derivatives.
-
-
Dissolution: Transfer the sample into a clean, dry NMR tube and add approximately 0.6-0.7 mL of DMSO-d₆.
-
Homogenization: Vortex the tube until the sample is completely dissolved. Gentle heating may be applied if necessary.
-
Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[8][10]
Analysis of the ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to be simple, yet informative. The key signals arise from the single proton on the triazole ring and the two N-H protons.
Predicted ¹H NMR Signals (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |
| ~ 7.5 - 8.5 | Singlet (s) | 1H | C5-H | This proton is attached to an sp²-hybridized carbon situated between two electronegative nitrogen atoms in a heteroaromatic ring, leading to significant deshielding and a downfield shift. |
| ~ 10.0 - 12.0 | Broad Singlet (br s) | 2H | N1-H, N2-H, N4-H | These are acidic, exchangeable protons attached to nitrogen atoms. Their chemical shift is highly sensitive to concentration, temperature, and residual water. In DMSO, they are strongly deshielded due to hydrogen bonding and the electronic nature of the ring, appearing far downfield.[1][11] |
Note: The exact chemical shifts of N-H protons can vary. In some substituted 1,2,4-triazol-3-ones, these signals have been observed as high as 11.5-11.9 ppm.[1]
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Two distinct signals are expected for the two carbon atoms in the triazole ring.
Predicted ¹³C NMR Signals (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |
| ~ 155 - 160 | C3 (C=O) | This carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to a highly electronegative oxygen atom. Its chemical shift is characteristic of an amide or urea-type carbonyl group.[1][8] |
| ~ 145 - 150 | C5 | This sp²-hybridized carbon is part of a C=N double bond and is bonded to two nitrogen atoms, resulting in a significant downfield shift. |
Note: The specific values are predictive based on data from substituted derivatives. For example, in a methyl-substituted derivative, the C=O carbon appears at 155.25 ppm, and in another derivative, a ring carbon appears at 145.10 ppm.[1]
A Self-Validating Workflow: Ensuring Structural Integrity
To ensure the trustworthiness of the spectral assignments, a multi-faceted approach including two-dimensional (2D) NMR experiments is recommended. This creates a self-validating system where assignments are confirmed through multiple correlations.
Caption: Recommended workflow for NMR-based structural elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a direct, one-bond correlation between the C5 carbon and its attached proton (C5-H), definitively linking the two signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two or three bonds. One would expect to see correlations from the N-H protons to both the C3 and C5 carbons, confirming the connectivity of the heterocyclic ring.
Conclusion
The NMR spectroscopic profile of this compound is characterized by distinct and predictable signals in both ¹H and ¹³C domains. The key features include a downfield singlet for the C5-H proton, two very downfield and often broad signals for the N-H protons, and two deshielded carbon signals corresponding to the C=O and C=N functionalities. Understanding these foundational spectral characteristics is indispensable for scientists working on the synthesis and characterization of novel 1,2,4-triazole derivatives, enabling confident structural verification and accelerating the pace of research and development.
References
- 1. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. 3H-1,2,4-triazol-3-one synthesis [organic-chemistry.org]
- 6. dspace.ncl.res.in [dspace.ncl.res.in]
- 7. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
The 1,2,4-Triazol-3-one Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the 1,2,4-Triazole-3-one Core
The 1,2,4-triazole-3-one moiety has emerged as a "privileged scaffold" in medicinal chemistry, a testament to its remarkable versatility and profound biological activities. This five-membered heterocyclic ring, featuring three nitrogen atoms and a carbonyl group, serves as a cornerstone for the design and development of novel therapeutic agents targeting a wide array of diseases. Its unique structural and electronic properties, including its ability to act as a bioisostere of amide, ester, and carboxyl groups, contribute to its favorable pharmacokinetic and pharmacodynamic profiles.[1] The stability of the triazole ring to metabolic degradation further enhances its appeal in drug design.[1] This guide provides a comprehensive technical overview of the significant biological activities associated with the 1,2,4-triazol-3-one scaffold, delving into the underlying mechanisms of action, structure-activity relationships, and key experimental protocols for their evaluation.
Antimicrobial Activity: A Broad Spectrum of Inhibition
Derivatives of 1,2,4-triazol-3-one have demonstrated significant potential as broad-spectrum antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[2][3][4] The incorporation of various substituents onto the triazole-3-one core allows for the fine-tuning of their antimicrobial potency and spectrum.
Mechanism of Action
The antimicrobial action of triazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific derivative and the target organism, common modes of action include:
-
Enzyme Inhibition: Many triazole-based antifungals, for instance, target the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.
-
Interference with Nucleic Acid and Protein Synthesis: Some derivatives have been shown to inhibit the synthesis of DNA, RNA, and proteins, thereby halting microbial growth and replication.
-
Disruption of Cell Wall Synthesis: The bacterial cell wall is a critical structure for survival. Certain 1,2,4-triazole-3-one derivatives may interfere with the enzymes involved in peptidoglycan synthesis, weakening the cell wall and leading to cell lysis.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of 1,2,4-triazol-3-one derivatives is highly dependent on the nature and position of the substituents on the triazole ring and any fused ring systems. Key SAR observations include:
-
Lipophilicity: The introduction of lipophilic groups, such as halogenated phenyl rings, can enhance the ability of the compound to penetrate the microbial cell membrane, often leading to increased activity.
-
Specific Functional Groups: The presence of certain functional groups, such as a mercapto (-SH) or a substituted amino group at specific positions, has been shown to be crucial for antimicrobial efficacy. For instance, aminomethyl derivatives of 2,4-dihydro-[1][3][5]triazol-3-one have shown activity against a majority of microorganisms studied.[3]
-
Hybrid Molecules: Combining the 1,2,4-triazol-3-one scaffold with other known antimicrobial pharmacophores, such as oxadiazoles or morpholines, can lead to synergistic effects and enhanced activity.[2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of synthesized compounds.
Materials:
-
Sterile nutrient agar plates
-
Bacterial or fungal cultures
-
Synthesized 1,2,4-triazol-3-one derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal drugs (positive controls)
-
Solvent control (negative control)
-
Sterile cork borer (8 mm diameter)
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare sterile nutrient agar plates. Once the media has solidified, inoculate the surface with the test microorganism using a sterile spreader to ensure even distribution.[6]
-
Well Creation: Using a sterile cork borer, create wells of 8 mm diameter in the agar plate at equal distances.[6]
-
Compound Application: Introduce a specific concentration of the synthesized compound solution into the designated wells. Similarly, add the standard drug and solvent control to their respective wells.[6]
-
Diffusion and Incubation: Allow the plates to stand for a period to permit the diffusion of the compounds into the agar. Subsequently, incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: After incubation, observe the plates for the formation of a clear zone around the wells, which indicates the inhibition of microbial growth. Measure the diameter of this zone of inhibition. The size of the zone is proportional to the antimicrobial activity of the compound.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 1,2,4-triazole-3-one scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity against various cancer cell lines, including breast, lung, and liver cancers.[7][8][9] Their mechanisms of action are diverse and often target key pathways involved in cancer cell growth and survival.
Mechanisms of Anticancer Action
1,2,4-triazol-3-one derivatives exert their anticancer effects through several key mechanisms:
-
Tubulin Polymerization Inhibition: A significant number of 1,2,4-triazole derivatives act as tubulin polymerization inhibitors.[9] They bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).
-
Kinase Inhibition: Many cellular signaling pathways that are dysregulated in cancer are controlled by protein kinases. Certain 1,2,4-triazole-3-one derivatives have been designed as inhibitors of specific kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are crucial for cancer cell proliferation and survival.[10]
-
Enzyme Inhibition: Other enzymatic targets for these compounds include aromatase, an enzyme involved in estrogen biosynthesis, which is a key target in hormone-dependent breast cancer.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The antiproliferative activity of 1,2,4-triazole-3-one derivatives can be significantly influenced by specific structural modifications:
-
Aromatic Substituents: The presence of specific aryl groups at certain positions on the triazole ring is often critical for potent anticancer activity. For example, a 3-bromophenylamino moiety in the 3-position of the triazole has shown a beneficial effect on activity.[9]
-
Thione/Thiol Derivatives: The 1,2,4-triazole-3-thione/thiol scaffold has emerged as a particularly important pharmacophore for anticancer activity.[8]
-
Hybrid Structures: Linking the 1,2,4-triazole-3-one core with other anticancer motifs, such as pyridine, can lead to compounds with enhanced efficacy.[11]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative 1,2,4-triazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TP6 | Murine Melanoma (B16F10) | 41.12 | [12] |
| Compound 17 | Breast (MCF-7) | 0.31 | [12] |
| Compound 22 | Colon (Caco-2) | 4.98 | [12] |
| HB5 | Hepatocyte (Hep G2) | Lowest in study | [10][13] |
Note: The original source for HB5 did not provide a specific IC50 value but indicated it was the most potent.
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay is a fundamental tool for identifying and characterizing compounds that interfere with microtubule dynamics.
Principle: The polymerization of purified tubulin into microtubules is monitored in real-time using a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.[5]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine-5'-triphosphate)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (1,2,4-triazol-3-one derivatives)
-
Positive control (e.g., Nocodazole - an inhibitor)
-
Vehicle control (e.g., DMSO)
-
96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, and the fluorescent reporter.[5]
-
Prepare serial dilutions of the test compounds and controls.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the microplate reader to 37°C.
-
Add the test compounds, positive control, and vehicle control to the appropriate wells.[5]
-
-
Initiation of Polymerization:
-
To initiate the reaction, add the ice-cold tubulin reaction mix to each well.[5]
-
Immediately place the plate in the pre-warmed microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Compounds that inhibit tubulin polymerization will show a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Several derivatives of the 1,2,4-triazole-3-one scaffold have demonstrated significant anti-inflammatory properties.[5] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway.
Mechanism of Action: COX Inhibition
A primary mechanism for the anti-inflammatory activity of many 1,2,4-triazol-3-one derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[14]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (co-factor)
-
L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds
-
Standard COX inhibitors (e.g., celecoxib, indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, hematin, and the respective COX enzyme (COX-1 or COX-2).[4]
-
Inhibitor Addition: Add the test compounds or standard inhibitors at various concentrations to the wells. For control wells, add the vehicle.[4]
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitors to bind to the enzymes.[4][14]
-
Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.[4]
-
Absorbance Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over a short period (e.g., 2 minutes) to monitor the appearance of the oxidized colorimetric substrate.[4]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Antiviral Activity: A Promising Frontier
The 1,2,4-triazole scaffold is a key component of several clinically used antiviral drugs, and research continues to uncover new derivatives with potent antiviral activity against a range of viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV).[1][15][16]
Mechanisms of Antiviral Action
The antiviral mechanisms of 1,2,4-triazole derivatives are varied and often virus-specific:
-
Nucleoside Analogs: Some triazole-based antivirals, like Ribavirin, act as nucleoside analogs. They are metabolized in the cell to a triphosphate form that mimics natural nucleosides and is incorporated into the viral RNA or DNA during replication. This incorporation leads to mutations and ultimately inhibits viral replication.
-
Enzyme Inhibition: Other derivatives target specific viral enzymes that are essential for the viral life cycle. For example, some compounds inhibit viral polymerases, proteases, or reverse transcriptase.[17]
-
Inhibition of Viral Entry: Some triazole derivatives may interfere with the initial stages of viral infection by preventing the virus from entering the host cell.
Visualizing Key Processes
General Synthetic Workflow for 1,2,4-Triazol-3-one Derivatives
Caption: A generalized synthetic pathway for 1,2,4-triazol-3-one derivatives.
Signaling Pathway: Inhibition of Tubulin Polymerization and Induction of Apoptosis
Caption: Mechanism of anticancer action via tubulin polymerization inhibition.
Conclusion and Future Perspectives
The 1,2,4-triazol-3-one scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven efficacy across a range of biological targets underscores its importance in the development of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, the exploration of new biological targets, and the development of innovative drug delivery systems to optimize their therapeutic potential. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of 1,2,4-triazol-3-one-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. ajphr.com [ajphr.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 16. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 1,2-Dihydro-3H-1,2,4-triazol-3-one from Aminourea Hydrochloride
Abstract
This application note provides a comprehensive guide for the synthesis of 1,2-Dihydro-3H-1,2,4-triazol-3-one, a valuable heterocyclic compound, from aminourea hydrochloride (also known as semicarbazide hydrochloride) and formic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines the chemical principles, a detailed step-by-step protocol, safety considerations, and methods for characterization. The described method is a robust and efficient route to this important synthetic intermediate.
Introduction
1,2,4-triazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities and are integral components in many pharmaceutical agents.[1][2][3][4][5][6][7][8][9] The 1,2,4-triazole scaffold is found in numerous FDA-approved drugs, including antifungal agents like fluconazole and posaconazole, and antiviral medications such as ribavirin.[2][3][5] The unique structural features of the triazole ring allow for diverse interactions with biological targets, making it a privileged scaffold in medicinal chemistry.[2] this compound (also known as 3-hydroxy-1,2,4-triazole) serves as a key building block for the synthesis of more complex, biologically active molecules.[10][] For instance, it is a crucial intermediate in the production of the broad-spectrum antifungal drug Posaconazole.[10] This guide details a reliable and scalable method for its synthesis via the cyclization of aminourea hydrochloride with formic acid.
Chemical Principles and Mechanism
The synthesis of this compound from aminourea hydrochloride and formic acid proceeds through a cyclocondensation reaction. The reaction is typically carried out by heating the reactants, which leads to the formation of the triazole ring system with the elimination of water and hydrogen chloride.
The proposed mechanism involves the initial formylation of the more nucleophilic terminal nitrogen of the hydrazine moiety of aminourea by formic acid. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the carbonyl carbon of the formyl group. Subsequent dehydration leads to the formation of the stable 1,2,4-triazol-3-one ring. The hydrochloride salt of aminourea is used as the starting material, and the reaction liberates hydrochloric acid, which can be removed during the workup.
DOT Diagram: Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Aminourea Hydrochloride | 563-41-7 | CH₆ClN₃O | 111.53 | ≥99% | Major Chemical Supplier |
| Formic Acid | 64-18-6 | CH₂O₂ | 46.03 | ≥95% | Major Chemical Supplier |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A | In-house |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Heating mantle.
-
Buchner funnel and filter flask.
-
Beakers, graduated cylinders, and other standard laboratory glassware.
-
Rotary evaporator.
-
Melting point apparatus.
-
Spectroscopic instrumentation (FTIR, NMR).
Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Charging Reagents: To the flask, add aminourea hydrochloride (55.77 g, 0.5 mol). With stirring, slowly add formic acid (95%, 120.5 g, 2.5 mol).
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Further cool the mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual formic acid and other impurities.
-
Recrystallization: Transfer the crude product to a beaker and recrystallize from a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: Determine the melting point of the final product and characterize its structure using Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. The expected molecular weight is 85.06 g/mol .[12]
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.
Aminourea Hydrochloride (Semicarbazide Hydrochloride):
-
Hazards: Toxic if swallowed.[13][14][15] May cause damage to organs through prolonged or repeated exposure.[13] Suspected of damaging fertility or the unborn child.[13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[14] Use in a well-ventilated area or a fume hood.[14] Store locked up.[13][14]
Formic Acid:
-
Hazards: Flammable liquid and vapor.[16][17][18][19][20] Causes severe skin burns and eye damage.[16][17][18][20] Toxic if inhaled and harmful if swallowed.[17][18][20]
-
Handling: Handle in a fume hood.[19][20] Keep away from heat, sparks, and open flames.[17][19] Ground/bond container and receiving equipment to prevent static discharge.[17] Store in a cool, well-ventilated place.[17][18]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization and Data
The synthesized this compound should be a white crystalline solid.
-
Melting Point: The expected melting point is in the range of 220-224 °C.
-
FTIR (KBr, cm⁻¹): Expected characteristic peaks include a broad absorption for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1700 cm⁻¹), and C=N stretching (around 1600 cm⁻¹).
-
¹H NMR (DMSO-d₆, δ ppm): Expected signals include a broad singlet for the NH protons and a singlet for the CH proton of the triazole ring.
-
¹³C NMR (DMSO-d₆, δ ppm): Expected signals for the two carbons of the triazole ring.
Discussion and Field-Proven Insights
The molar ratio of formic acid to aminourea hydrochloride is a critical parameter. Using a significant excess of formic acid helps to drive the reaction to completion and acts as the reaction solvent. The reaction temperature should be carefully controlled to ensure a steady reflux without excessive decomposition of the starting materials or product.
The workup procedure is straightforward but crucial for obtaining a high-purity product. Thorough washing of the crude product with cold water is essential to remove unreacted formic acid, which can interfere with the subsequent recrystallization step. Recrystallization from water is an effective method for purification, yielding a product with high purity suitable for further synthetic applications.
DOT Diagram: Chemical Reaction Mechanism
Caption: Proposed mechanism for the synthesis of this compound.
Applications in Drug Development
The 1,2,4-triazole core is a versatile scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to engage in various biological interactions.[2] this compound, as a key intermediate, provides a platform for the synthesis of a diverse range of derivatives with potential therapeutic applications, including:
-
Antifungal Agents: As a precursor to potent antifungal drugs like posaconazole.[10]
-
Anticancer Agents: The 1,2,4-triazole moiety is present in several anticancer drugs, and derivatives of this scaffold are actively being investigated for their antiproliferative properties.[2]
-
Antibacterial Agents: The 1,2,4-triazole nucleus has been incorporated into various compounds exhibiting significant antibacterial activity.[6]
-
Other Therapeutic Areas: Derivatives have also shown promise as anti-inflammatory, anticonvulsant, and antiviral agents.[2][3][5]
The availability of a reliable synthetic route to this compound is therefore of great importance for the continued exploration and development of new therapeutic agents based on the 1,2,4-triazole scaffold.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound from aminourea hydrochloride. By following the outlined protocol and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate in high purity. The versatility of the 1,2,4-triazole scaffold in drug discovery underscores the importance of robust synthetic methodologies for its key building blocks.
References
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 10. nbinno.com [nbinno.com]
- 12. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- [webbook.nist.gov]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. himediadownloads.com [himediadownloads.com]
- 16. fishersci.com [fishersci.com]
- 17. columbuschemical.com [columbuschemical.com]
- 18. corecheminc.com [corecheminc.com]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. Formic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
The Synthetic Chemist's Guide to 1,2,4-Triazole Derivatives: From Classical Reactions to Modern Methodologies
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological and agrochemical applications.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive overview of the principal synthetic routes to 1,2,4-triazoles, detailing both classical and modern methodologies. It is designed to serve as a valuable resource for professionals engaged in the synthesis and development of novel 1,2,4-triazole-containing molecules.
Classical Synthetic Strategies: The Foundation of 1,2,4-Triazole Chemistry
Two of the most well-established methods for the synthesis of 1,2,4-triazoles are the Pellizzari and Einhorn-Brunner reactions. These methods, while over a century old, remain fundamental in heterocyclic chemistry.
The Pellizzari Reaction
First described by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[6][7] The reaction typically requires high temperatures, often exceeding 200°C, and can be performed neat or in a high-boiling solvent.[6]
Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[7][8]
Challenges and Modern Modifications: The traditional Pellizzari reaction can be hindered by long reaction times, high temperatures, and consequently, low yields.[7] A significant challenge, especially in unsymmetrical reactions where the amide and acylhydrazide have different acyl groups, is the formation of a mixture of isomeric 1,2,4-triazoles.[8] Modern modifications, particularly the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields, offering a more efficient and greener alternative.[6]
Experimental Protocol: Conventional Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol provides a general guideline for a symmetrical Pellizzari reaction.
-
Reactants:
-
Benzamide (1 equivalent)
-
Benzoylhydrazide (1 equivalent)
-
-
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[6]
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[6]
-
Maintain this temperature for 2-4 hours.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, allow the mixture to cool to room temperature. The solid product will form.
-
Triturate the solid product with ethanol to remove impurities.[6]
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[6]
-
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, facilitates the synthesis of substituted 1,2,4-triazoles from the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[9][10]
Mechanism and Regioselectivity: The reaction proceeds through the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by a series of steps involving dehydration and intramolecular cyclization to form the five-membered triazole ring.[10][11] A key feature of the Einhorn-Brunner reaction is its regioselectivity when unsymmetrical diacylamines are employed. The outcome of the reaction is dictated by the relative acid strengths of the carboxylic acids corresponding to the acyl groups of the imide. The acyl group derived from the stronger carboxylic acid will preferentially reside at the 3-position of the resulting 1,2,4-triazole ring.[9][11]
Experimental Protocol: General Procedure for the Einhorn-Brunner Reaction
-
Reactants:
-
Diacylamine (imide) (1 equivalent)
-
Substituted hydrazine (1.1 equivalents)
-
Glacial acetic acid (solvent and catalyst)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine in glacial acetic acid.
-
Slowly add the substituted hydrazine to the stirring solution.[10]
-
Heat the reaction mixture to reflux (approximately 110-120°C).[10]
-
Allow the reaction to proceed for 2-8 hours, monitoring its progress by TLC.[10]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into ice-cold water while stirring vigorously to precipitate the crude product.[10]
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.[10]
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization.
-
Modern Synthetic Approaches: Enhancing Efficiency and Scope
Recent advancements in organic synthesis have led to the development of more efficient and versatile methods for constructing the 1,2,4-triazole ring, including copper-catalyzed reactions and microwave-assisted synthesis.
Copper-Catalyzed Synthesis
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of 1,2,4-triazole derivatives, offering a one-step process from readily available starting materials.[12][13] These reactions often proceed via a tandem addition-oxidative cyclization mechanism, utilizing molecular oxygen from the air as the oxidant.[12][13]
Mechanism: A proposed mechanism involves the copper-promoted addition of an amine (from an amidine) into a nitrile, followed by an oxidative N-N bond-forming cyclization to yield the 1,2,4-triazole ring.[14]
Advantages: This method is characterized by its operational simplicity, use of an inexpensive and readily available catalyst, and tolerance of a wide range of functional groups.[12][13]
Experimental Protocol: Copper-Catalyzed Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles
-
Reactants:
-
Amidine hydrochloride (1 equivalent)
-
Nitrile (1.2 equivalents)
-
CuBr (5 mol%)
-
Cs₂CO₃ (2 equivalents)
-
DMSO (solvent)
-
-
Procedure:
-
To a reaction tube, add the amidine hydrochloride, nitrile, CuBr, and Cs₂CO₃.
-
Add DMSO as the solvent.
-
Stir the reaction mixture at 120°C under an air atmosphere for 24 hours.[14]
-
After completion, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate the desired 1,2,4-triazole.
-
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of 1,2,4-triazoles by offering significant advantages over conventional heating methods.[15][16] These benefits include dramatically reduced reaction times (from hours to minutes), increased product yields, and enhanced purity.[15]
Advantages of MAOS:
-
Rapid Reaction Rates: Microwave energy directly and efficiently heats the reaction mixture, leading to a significant acceleration of reaction rates.[15]
-
Higher Yields: Precise temperature control and rapid heating can minimize the formation of byproducts.[15]
-
Green Chemistry: MAOS often allows for the use of smaller quantities of solvents or even solvent-free conditions.[15]
Experimental Protocol: Microwave-Assisted Pellizzari-type Synthesis of 3,5-Disubstituted-1,2,4-triazoles
-
Reactants:
-
Aromatic hydrazide (1 equivalent)
-
Substituted nitrile (1.1 equivalents)
-
Potassium carbonate (1.1 equivalents)
-
n-Butanol (solvent)
-
-
Procedure:
-
In a microwave-safe reaction vial, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate in n-butanol.[15]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150°C for 2 hours.[15]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration and washed with cold ethanol.[15]
-
Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[15]
-
Comparative Overview of Synthetic Methods
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
| Pellizzari Reaction | Amide, Acylhydrazide | High temperature (200-250°C) | Direct synthesis of 3,5-disubstituted-1,2,4-triazoles | Harsh conditions, long reaction times, often low yields, potential for isomeric mixtures[6][7] |
| Einhorn-Brunner Reaction | Diacylamine (imide), Hydrazine | Acid-catalyzed, reflux | Good for substituted 1,2,4-triazoles, predictable regioselectivity[9][10] | Can produce isomeric mixtures with unsymmetrical imides[10] |
| Copper-Catalyzed Synthesis | Amidine, Nitrile | Cu catalyst, base, 120°C, air | One-pot, high functional group tolerance, uses air as oxidant[12][14] | May require optimization of catalyst and base for different substrates |
| Microwave-Assisted Synthesis | Various (e.g., Hydrazide, Nitrile) | Microwave irradiation, 150-160°C | Dramatically reduced reaction times, higher yields, greener conditions[15][16] | Requires specialized microwave synthesis equipment |
Visualizing the Synthetic Pathways
Pellizzari Reaction Mechanism
Caption: General mechanism of the Pellizzari reaction.
Einhorn-Brunner Reaction Workflow
Caption: Experimental workflow for the Einhorn-Brunner reaction.
Conclusion
The synthesis of 1,2,4-triazole derivatives is a rich and evolving field. While classical methods like the Pellizzari and Einhorn-Brunner reactions provide a solid foundation, modern approaches such as copper-catalyzed and microwave-assisted syntheses offer significant improvements in terms of efficiency, scope, and sustainability. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. This guide provides the necessary foundational knowledge and practical protocols to empower researchers in their synthesis of this important class of heterocyclic compounds.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. 1, 2, 4-triazole derivatives: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 12. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
- 16. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
The 1,2-Dihydro-3H-1,2,4-triazol-3-one Scaffold: A Versatile Building Block for Modern Drug Discovery
Introduction: The Privileged Status of a Heterocyclic Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 1,2,4-triazole nucleus is a prominent member of this elite group, prized for its metabolic stability, capacity for hydrogen bonding, and rigid structure that facilitates precise interactions with biological targets.[1] A particularly valuable variant of this scaffold is the 1,2-Dihydro-3H-1,2,4-triazol-3-one (also known as 1,2,4-triazol-3-one). This five-membered heterocycle, featuring three nitrogen atoms and a carbonyl group, serves as a versatile and synthetically accessible building block for a diverse array of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticonvulsant, antimicrobial (antibacterial and antifungal), and kinase inhibitory effects.[2][3]
This technical guide offers an in-depth exploration of the this compound scaffold for researchers, scientists, and drug development professionals. We will detail robust synthetic protocols for the core structure and its key derivatives, present case studies showcasing its application in different therapeutic areas, and provide insights into its mechanism of action.
Core Synthesis: Building the 1,2,4-Triazol-3-one Ring
The most common and efficient entry into the 1,2,4-triazol-3-one system involves the base-catalyzed intramolecular cyclization of acyl-semicarbazide precursors. This method is highly adaptable, allowing for the introduction of substituents at the C5 and N4 positions by selecting the appropriate starting materials.
Protocol 1: Synthesis of 5-Aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones
This protocol describes the general procedure for synthesizing 5-aryl substituted triazolones, a common motif in anticonvulsant agents.[4] The process begins with the formation of a 1-aroyl-semicarbazide, which is then cyclized under basic conditions.
Step 1: Synthesis of 1-Aroyl-4-alkylsemicarbazide Intermediate
-
Reagents & Setup: To a solution of an appropriate aroyl hydrazide (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add an alkyl isocyanate (1.1 eq) dropwise at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the resulting precipitate (the 1-aroyl-4-alkylsemicarbazide) is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane or diethyl ether), and dried under vacuum. The product is often pure enough for the next step without further purification.
Step 2: Alkaline Cyclization to form the Triazolone Ring
-
Reagents & Setup: Suspend the 1-aroyl-4-alkylsemicarbazide (1.0 eq) from Step 1 in an aqueous solution of 2M sodium hydroxide or potassium hydroxide.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then acidify to a pH of ~5-6 using a concentrated acid like HCl. The acidic pH protonates the triazolone, causing it to precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual salts, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-aryl-4-alkyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
Caption: General workflow for the synthesis of 5-Aryl-1,2,4-triazol-3-ones.
Derivatization Strategies for Library Development
The true power of the 1,2,4-triazol-3-one scaffold in drug discovery lies in its potential for derivatization at multiple positions, allowing for the fine-tuning of pharmacological activity and physicochemical properties. The N2 and N4 positions are common sites for modification.
Protocol 2: N-Alkylation of the Triazolone Core
This protocol details the alkylation of the triazolone ring, typically at the N2 position, which is often crucial for enhancing potency in anticonvulsant and other CNS-active compounds.[4]
-
Reagents & Setup: Dissolve the 5-aryl-4-alkyl-2,4-dihydro-3H-1,2,4-triazol-3-one (1.0 eq) from Protocol 1 in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the solution and stir at room temperature for 30 minutes to form the triazolate anion.
-
Alkylation: Add the desired alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 50-70 °C and stir for 6-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water. The product will typically precipitate and can be collected by filtration. Alternatively, if the product is soluble, perform an extraction with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Caption: Key steps for the N-alkylation of the 1,2,4-triazol-3-one scaffold.
Applications in Drug Discovery: Case Studies
The versatility of the 1,2,4-triazol-3-one scaffold is best illustrated through its successful application in developing potent modulators of various biological targets.
Case Study 1: Anticonvulsant Agents
A significant body of research has focused on 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones as potent anticonvulsant agents.[4][5] These compounds often act by modulating voltage-gated sodium channels, a key mechanism for controlling neuronal hyperexcitability.
Structure-Activity Relationship (SAR) Insights:
-
C5 Position: A phenyl ring at the C5 position is often optimal for activity.
-
N4 Position: Small alkyl or aryl groups at the N4 position are generally favored. For instance, a 4-(3-benzyloxyphenyl) substitution has shown high potency.[5]
-
N2 Position: The N2 position is typically unsubstituted or bears a small alkyl group.
| Compound ID | C5-Substituent | N4-Substituent | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) | Protective Index (PI) | Reference |
| 4i | Phenyl | 3-Benzyloxy-phenyl | 30.5 | 18.63 | [5] |
| Carbamazepine | (Reference Drug) | (Reference Drug) | - | 6.45 | [5] |
| Compound 45 | 4-Chlorophenyl | Methyl | Active in MES & scPTZ tests | Not Reported | [4] |
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Many triazolone-based anticonvulsants function similarly to established drugs like phenytoin and carbamazepine. They exhibit a use-dependent blockade of voltage-gated sodium channels (VGSCs).[6][7] These channels are critical for initiating and propagating action potentials. During a seizure, neurons fire at a high frequency. The triazolone compounds preferentially bind to and stabilize the inactivated state of the sodium channels.[8] This prevents the channels from returning to the resting state, thereby reducing the number of channels available to fire subsequent action potentials and suppressing the sustained, high-frequency neuronal firing characteristic of seizures.[9]
Caption: Mechanism of action for triazolone anticonvulsants on sodium channels.
Case Study 2: Antimicrobial Agents
Derivatives of 1,2,4-triazol-3-one have also been explored for their antibacterial and antifungal properties.[3][10] By modifying the substituents on the core, researchers can develop compounds with significant activity against various pathogens.
Structure-Activity Relationship (SAR) Insights:
-
Hybrid Molecules: Fusing the triazolone ring with other heterocyclic systems, such as 1,3,4-oxadiazole, can significantly enhance antimicrobial activity.[10]
-
Aminomethyl Derivatives: The introduction of aminomethyl groups can broaden the spectrum of activity against a majority of microorganisms.[3]
| Compound ID | Key Structural Feature | Target Organism | Activity (MIC µg/mL) | Reference |
| Compound 13 | 5-mercapto-1,3,4-oxadiazole at N2 | E. coli | 125 | [10] |
| Compound 13 | 5-mercapto-1,3,4-oxadiazole at N2 | S. aureus | 62.5 | [10] |
| Indole-Triazole 3d | Indole moiety | MRSA | 6.25 | [11] |
| Fluconazole | (Reference Drug) | C. albicans | 0.5 - 4 | [1] |
Conclusion and Future Directions
The this compound scaffold represents a highly fruitful starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent drug-like properties provide a solid foundation for optimization. The successful development of potent anticonvulsant and antimicrobial agents from this core validates its privileged status. Future research will likely focus on expanding its application to other therapeutic areas, such as oncology and inflammatory diseases, by exploring novel substitution patterns and creating innovative hybrid molecules. The continued exploration of this versatile building block holds significant promise for addressing unmet medical needs.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of 2,4-dihydro-[1,2,4]triazol-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Česká a slovenská farmacie: Studium antimikrobiální a antimykotické aktivity některých derivátů 1,2,4-triazolu [csfarmacie.cz]
- 5. researchgate.net [researchgate.net]
- 6. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 7. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mr.ucdavis.edu [mr.ucdavis.edu]
- 10. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
Application Notes and Protocols for 1,2,4-Triazole Derivatives in Medicinal Chemistry
Introduction: The 1,2,4-Triazole as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs. These are termed "privileged structures" for their ability to interact with a wide array of biological targets with high affinity. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a quintessential example of such a scaffold.[1] Its value stems from a unique combination of physicochemical properties: metabolic stability, a rigid planar structure, and the capacity to act as both a hydrogen bond donor and acceptor.[2][3] Furthermore, its polar nature can enhance the solubility and overall pharmacological profile of a drug candidate.[3] These attributes have enabled the development of 1,2,4-triazole-containing compounds across a remarkable spectrum of therapeutic areas, including antifungal, anticancer, antiviral, and antibacterial applications.[4][5] This guide provides an in-depth exploration of these applications, detailing the underlying mechanisms of action and providing field-proven protocols for the synthesis and evaluation of novel derivatives.
Section 1: Antifungal Applications - A Cornerstone of Triazole Chemistry
The most prominent success of 1,2,4-triazole derivatives has been in the treatment of fungal infections. Marketed drugs like Fluconazole and Itraconazole are mainstays in antifungal therapy, demonstrating the scaffold's power.[6][7]
Mechanism of Action: Disruption of Fungal Cell Membrane Integrity
Triazole antifungals execute their effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[8][9] This enzyme, a fungal cytochrome P450, is responsible for converting lanosterol into ergosterol, the primary sterol component of the fungal cell membrane.[9][10] Ergosterol is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[11]
The nitrogen atom at the N4 position of the triazole ring binds to the heme iron atom within the active site of the 14α-demethylase enzyme, effectively inhibiting its function.[8] This leads to a depletion of ergosterol and a toxic accumulation of 14α-methylated precursor sterols.[9][11] The resulting defective cell membrane has altered structure and function, ultimately inhibiting fungal growth and replication.[10][11] This mechanism is highly selective for the fungal enzyme over its mammalian counterparts, contributing to the favorable safety profile of these drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japer.in [japer.in]
- 5. ijprajournal.com [ijprajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 11. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,2,4-Triazole Derivatives as Potential Anticancer Agents
Abstract
The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, recognized for its metabolic stability, versatile binding interactions, and presence in numerous approved therapeutic agents.[1][2] This guide provides an in-depth exploration of 1,2,4-triazole derivatives as a promising class of anticancer agents. We will delve into their diverse mechanisms of action, from enzyme inhibition to the induction of apoptosis, and provide detailed, field-proven protocols for their synthesis and preclinical evaluation.[1][3] This document is intended for researchers, scientists, and drug development professionals in the field of oncology, offering both foundational knowledge and actionable experimental methodologies.
Introduction: The Significance of the 1,2,4-Triazole Scaffold in Oncology
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutics.[3][4] The core challenge in cancer therapy is to selectively target malignant cells while sparing healthy tissue.[3] Heterocyclic compounds are a cornerstone of pharmaceutical development, and among them, the 1,2,4-triazole ring has emerged as a particularly fruitful pharmacophore in the design of anticancer drugs.[1][5]
The value of the 1,2,4-triazole moiety stems from several key physicochemical properties:
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles.[2]
-
Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.[2]
-
Dipolar Nature: The polarity of the triazole nucleus can enhance the solubility and overall pharmacological properties of a compound.[2][6]
-
Synthetic Accessibility: Robust and versatile synthetic routes allow for the generation of diverse libraries of 1,2,4-triazole derivatives for screening.[7][8]
Several successful anticancer drugs, such as the aromatase inhibitors Letrozole and Anastrozole used in breast cancer treatment, feature the 1,2,4-triazole core, validating its therapeutic potential.[6][9] This success has spurred extensive research into novel derivatives targeting a wide array of cancer-related pathways.[6][10]
Mechanisms of Anticancer Action
1,2,4-triazole derivatives exert their anticancer effects through a variety of mechanisms, often involving the inhibition of key enzymes that drive cancer cell proliferation and survival.[1][11]
Key Molecular Targets:
-
Kinase Inhibition: Many kinases are dysregulated in cancer, leading to uncontrolled cell growth. Triazole derivatives have been designed to inhibit crucial kinases like EGFR, VEGFR-2, and PIM kinases, which are central to signaling pathways controlling cell growth and angiogenesis.[9][11][12]
-
Aromatase Inhibition: As exemplified by Letrozole, triazoles can effectively block the aromatase enzyme, which is critical for estrogen synthesis. This is a key strategy in treating hormone-dependent breast cancers.[4][11]
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton. By inhibiting tubulin polymerization, these agents can arrest the cell cycle in the G2/M phase and induce apoptosis.[4]
-
Induction of Apoptosis: Ultimately, many effective anticancer agents trigger programmed cell death, or apoptosis. Triazole derivatives can initiate this process by modulating various signaling pathways, leading to the organized dismantling of the cancer cell.[1][11]
-
Other Targets: The versatility of the scaffold allows for the targeting of other enzymes like topoisomerases, which are involved in DNA replication, and carbonic anhydrases.[1][11]
Below is a diagram illustrating the central role of kinase signaling in cancer cell proliferation and how a 1,2,4-triazole-based inhibitor can intervene.
Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazole derivative.
Application Protocols: Preclinical Evaluation
The initial screening of novel compounds is a critical step in drug discovery.[13] The following protocols provide standardized, robust methods for the in vitro evaluation of 1,2,4-triazole derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][14] It is a foundational and widely used assay for initial anticancer screening.[14]
Causality: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, Hela for cervical).[4][15]
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).[16]
-
1,2,4-Triazole test compounds dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl Sulfoxide (DMSO).
-
96-well microplates.
-
Positive control (e.g., Doxorubicin).[16]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives (e.g., from 0.1 to 100 µM) in culture medium.[16] Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Self-Validation: Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).[16]
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.[16] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Data Presentation: Summarize the IC₅₀ values in a table for clear comparison across different cell lines.
| Compound | Target Cell Line | IC₅₀ (µM) ± SD | Positive Control (Doxorubicin) IC₅₀ (µM) ± SD |
| Triazole-A | MCF-7 (Breast) | 10.2 ± 1.5 | 0.9 ± 0.1 |
| Triazole-A | A549 (Lung) | 15.8 ± 2.1 | 1.3 ± 0.2 |
| Triazole-A | Hela (Cervical) | 8.5 ± 1.1 | 0.7 ± 0.1 |
| Triazole-B | MCF-7 (Breast) | > 100 | 0.9 ± 0.1 |
Note: Data are for illustrative purposes only.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay determines the mechanism of cell death.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells, thus allowing for their differentiation.[16]
Procedure Workflow:
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC₅₀ concentration for 24 or 48 hours.[16]
-
Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Q1 (Annexin V- / PI-): Live cells
-
Q2 (Annexin V+ / PI-): Early apoptotic cells
-
Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V- / PI+): Necrotic cells
-
Conclusion and Future Directions
The 1,2,4-triazole scaffold is a validated and highly promising platform for the development of next-generation anticancer agents.[3][5] Its synthetic tractability and ability to interact with a diverse range of oncogenic targets ensure its continued relevance in drug discovery.[1] The protocols detailed in this guide provide a robust framework for the initial in vitro screening and mechanistic evaluation of novel 1,2,4-triazole derivatives.
Future research should focus on structural optimization to enhance potency and selectivity, the development of hybrid molecules that combine the triazole core with other pharmacophores, and the exploration of novel mechanisms of action to overcome drug resistance.[1][3] A systematic approach, combining rational design with rigorous biological evaluation as outlined here, will be crucial in translating these promising compounds from the laboratory to the clinic.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. chemmethod.com [chemmethod.com]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: 1,2,4-Triazole Compounds in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties—including hydrogen bonding capacity, dipole character, and metabolic stability—make it a cornerstone in the design of a wide array of pharmacologically active compounds.[1][2] While its applications are diverse, ranging from anticancer to anticonvulsant agents, the 1,2,4-triazole nucleus is most famously incorporated into the structures of market-leading antifungal drugs like fluconazole and itraconazole.[2][3] This guide provides an in-depth exploration of the primary mechanisms of action, field-proven experimental protocols, and data interpretation for evaluating 1,2,4-triazole derivatives in antimicrobial and antifungal applications.
Part 1: Core Mechanisms of Action
Antifungal Activity: Potent Inhibition of Ergosterol Biosynthesis
The hallmark of triazole antifungal agents is their potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[2][4][5] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential sterol that maintains the integrity, fluidity, and function of the fungal cell membrane.[6][7][8]
Causality of Inhibition: The mechanism is elegantly precise. The N4 nitrogen atom of the 1,2,4-triazole ring coordinates directly with the heme iron atom at the enzyme's active site.[1][9] This binding event physically obstructs the natural substrate, lanosterol, from accessing the catalytic site, thereby halting its demethylation.[10][11] The consequences for the fungal cell are twofold and catastrophic:
-
Ergosterol Depletion: The cell is starved of ergosterol, which is vital for its membrane structure.[7]
-
Toxic Sterol Accumulation: The blockage leads to a buildup of methylated sterol precursors (e.g., 14α-methylated sterols).[7][8] These abnormal sterols integrate into the membrane, disrupting its structure, increasing permeability, and leading to the malfunction of membrane-bound enzymes, ultimately resulting in fungistatic or fungicidal activity.[1][8]
This targeted disruption of a pathway unique to fungi provides a high degree of selectivity, making it an ideal target with minimal effects on mammalian cholesterol biosynthesis.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazole Derivatives Target 14α-Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of lanosterol 14 alpha-demethylase: Molecular modeling study of triazole derivatives acting against the phytopathogen Botrytis cinerea [ri.conicet.gov.ar]
- 11. Novel inhibitors of lanosterol 14α-methyl demethylase, a critical enzyme in cholesterol biosynthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the N-Alkylation of 1,2-Dihydro-3H-1,2,4-triazol-3-one
Abstract
The 1,2,4-triazol-3-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its N-alkylated derivatives are particularly significant, exhibiting a wide spectrum of biological activities, including antifungal, antidepressant, and antiemetic properties.[1] However, the functionalization of the triazolone ring via N-alkylation presents a significant synthetic challenge, primarily due to the issue of regioselectivity. The presence of multiple nucleophilic nitrogen atoms can lead to a mixture of N1, N2, and N4-alkylated isomers, complicating synthesis and purification.[2][3] This guide provides a comprehensive overview of the principles governing the N-alkylation of 1,2-dihydro-3H-1,2,4-triazol-3-one, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices to empower researchers in drug discovery and development.
Foundational Principles: Understanding the Reactivity of the Triazolone Core
A successful N-alkylation strategy is built upon a firm understanding of the substrate's inherent chemical properties. The reactivity of this compound is governed by its tautomeric equilibrium, acidity, and the nucleophilicity of its constituent nitrogen atoms.
Tautomerism and Acidity
The 1,2,4-triazol-3-one ring exists in a tautomeric equilibrium. However, quantum chemical studies and experimental evidence have established that the 2,4-dihydro-3H-1,2,4-triazol-3-one "keto" form is the most stable and predominant tautomer in both the gas phase and in solution.[1] This is a critical consideration as it defines the available N-H protons for deprotonation.
These N-H protons are acidic, with a pKa value estimated to be in the range of 8.8 to 10.3, allowing for deprotonation by a moderately strong base to form a resonance-stabilized triazolate anion.[4][5] This anion is the key nucleophilic species that drives the alkylation reaction.
The Challenge of Regioselectivity
Upon deprotonation, the negative charge is delocalized across the N1, N2, and N4 atoms, as well as the exocyclic oxygen, creating multiple nucleophilic centers. The subsequent reaction with an electrophile (the alkylating agent) can occur at any of these nitrogen atoms, leading to a mixture of constitutional isomers.
The regiochemical outcome is a delicate balance of several factors:
-
Steric Effects: The N4 position is generally more sterically hindered than the N1 and N2 positions, which can disfavor the approach of bulky alkylating agents.
-
Electronic Effects: The distribution of electron density in the triazolate anion influences the inherent nucleophilicity of each nitrogen.
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent's leaving group can significantly alter the isomeric ratio.[2][3] For example, hard and soft acid-base (HSAB) principles can play a role; harder alkylating agents (e.g., alkyl sulfates) may favor the more electronegative nitrogen, while softer agents (e.g., alkyl iodides) may favor the more polarizable nitrogen.
Synthetic Strategies and Protocols
Two primary methodologies have proven effective for the N-alkylation of the triazolone core: the classical base-mediated substitution (a Williamson-type synthesis) and the Mitsunobu reaction for the use of alcohol-based alkylating agents.
Protocol 1: Base-Mediated N-Alkylation with Alkyl Halides
This is the most direct and widely used method, proceeding via an SN2 mechanism.[6][7] The protocol involves the deprotonation of the triazolone with a suitable base, followed by the introduction of an alkyl halide.
Experimental Workflow: Base-Mediated N-Alkylation
Caption: Workflow for Williamson-type N-alkylation.
Step-by-Step Methodology:
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) or Sodium hydride (NaH, 60% in mineral oil, 1.1 eq)
-
Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
-
Standard work-up and purification glassware
-
-
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 0.2-0.5 M concentration).
-
Deprotonation:
-
Using K₂CO₃: Add solid potassium carbonate (1.5 eq) to the suspension and stir vigorously at room temperature for 30 minutes.
-
Using NaH (Caution): Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Note: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for another 30 minutes.
-
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Gentle heating (40-60 °C) may be required for less reactive halides. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Cool the reaction to room temperature. If NaH was used, cautiously quench with a few drops of isopropanol followed by water. If K₂CO₃ was used, pour the mixture into water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to separate the N-alkylated isomers.
-
-
Causality and Expert Insights:
-
Choice of Base: K₂CO₃ is a milder, safer base suitable for many applications. NaH is a much stronger, non-nucleophilic base that ensures complete deprotonation, which can be advantageous but requires more stringent anhydrous conditions and careful handling.
-
Solvent Choice: Polar aprotic solvents like DMF and MeCN are ideal as they effectively solvate the cation of the base and promote the SN2 reaction.
-
Side Reactions: Using secondary or tertiary alkyl halides can lead to competing E2 elimination reactions, reducing the yield of the desired product.[7]
-
Protocol 2: N-Alkylation with Alcohols via the Mitsunobu Reaction
The Mitsunobu reaction is an invaluable tool for forming C-N bonds using an alcohol as the alkylating agent.[8][9] It proceeds through a redox condensation mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature is the inversion of stereochemistry at the alcohol's chiral center, making it highly stereospecific.[9][10]
General Scheme: Mitsunobu Reaction
Caption: Key components of the Mitsunobu reaction.
Step-by-Step Methodology:
-
Materials & Equipment:
-
This compound (1.0 eq)
-
Alcohol (primary or secondary) (1.0 - 1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
DEAD (40% solution in toluene) or DIAD (1.5 eq)
-
Anhydrous Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Schlenk flask, magnetic stirrer, nitrogen/argon inlet, syringe
-
Standard work-up and purification glassware
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add DEAD or DIAD (1.5 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. A color change and/or formation of a precipitate is typically observed.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture directly under reduced pressure.
-
Purification: The crude residue contains the product along with triphenylphosphine oxide and the reduced hydrazine byproduct. Purification is achieved by flash column chromatography. Expert Tip: The byproducts can sometimes be challenging to separate. Trituration with a solvent like diethyl ether can sometimes precipitate the triphenylphosphine oxide, simplifying the subsequent chromatography.
-
-
Causality and Expert Insights:
-
Inert Atmosphere: The reagents, particularly the phosphine and the intermediate phosphonium salt, are sensitive to moisture and oxygen. Strict anhydrous and inert conditions are crucial for high yields.
-
Order of Addition: Adding the azodicarboxylate slowly to the cooled mixture of the other components is critical to control the exothermic reaction and prevent side reactions.[8]
-
Scope and Limitations: The reaction works best with acidic nucleophiles (pKa < 13) and unhindered primary or secondary alcohols.[8] Tertiary alcohols do not react under these conditions.
-
Summary of Reaction Parameters
The choice of reagents and conditions is paramount for achieving the desired outcome. The following table summarizes common parameters and their typical influence on the reaction.
| Parameter | Williamson-Type Synthesis | Mitsunobu Reaction | Key Considerations & Rationale |
| Alkylating Agent | Primary/Secondary Alkyl Halides (R-X) | Primary/Secondary Alcohols (R-OH) | Avoid tertiary halides in Williamson to prevent elimination. Mitsunobu offers stereochemical inversion. |
| Base | K₂CO₃, Cs₂CO₃, NaH, NaOMe | Not applicable (uses redox couple) | Base strength influences deprotonation efficiency and can affect regioselectivity. |
| Solvent | DMF, MeCN, Acetone | THF, DCM, Dioxane | Polar aprotic solvents for Williamson (SN2). Anhydrous non-protic solvents for Mitsunobu. |
| Temperature | 0 °C to 80 °C | 0 °C to Room Temperature | Higher temperatures may be needed for less reactive halides but can decrease selectivity. |
| Regioselectivity | Mixture of N1, N2, N4 is common | Often provides a different isomeric ratio than Williamson | Highly dependent on the interplay of all parameters; requires empirical optimization for a new substrate. |
| Key Byproducts | Halide salts | Triphenylphosphine oxide, Hydrazine derivative | Mitsunobu byproducts can complicate purification.[9] |
Troubleshooting and Advanced Considerations
-
Low Yield: For Williamson-type reactions, ensure anhydrous conditions and complete deprotonation, especially when using NaH. For Mitsunobu, ensure high-purity reagents and strict inert atmosphere.
-
Poor Regioselectivity: If an inseparable mixture of isomers is obtained, consider altering the reaction parameters. Changing the solvent polarity, the counter-ion of the base (e.g., K⁺ vs. Cs⁺), or the alkylating agent can shift the product ratio. In some cases, a de novo synthesis of the triazole ring may be a more efficient route to a specific isomer.[3]
-
Confirmation of Structure: The regiochemistry of the final products must be unambiguously determined. This is typically achieved using 1D and 2D NMR techniques (NOESY, HMBC). In cases of ambiguity, single-crystal X-ray diffraction provides definitive proof of structure.[2]
Conclusion
The N-alkylation of this compound is a versatile and powerful transformation for the synthesis of medicinally relevant compounds. While controlling regioselectivity remains a central challenge, a rational approach based on a sound understanding of the underlying chemical principles allows for the successful navigation of this complex reactivity. By carefully selecting the appropriate methodology—be it a classical base-mediated alkylation or a stereospecific Mitsunobu reaction—and meticulously optimizing reaction conditions, researchers can efficiently access a wide array of N-alkylated triazolones for the advancement of drug discovery programs.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Page loading... [guidechem.com]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Role of 1,2,4-Triazoles in Click Chemistry: Application Notes and Protocols
Introduction: Beyond the Canonical Click Reaction
In the landscape of modern chemical synthesis, "click chemistry" has established itself as a paradigm of efficiency, modularity, and reliability. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which generates 1,2,3-triazoles, is the most prominent example, the broader principles of click chemistry extend to other powerful transformations.[1] This guide delves into a less-explored yet highly potent area: click chemistry reactions that utilize 1,2,4-triazole precursors.
Unlike the in-situ formation of the triazole ring in CuAAC, these reactions employ pre-synthesized 1,2,4-triazole scaffolds as key building blocks. Specifically, we will focus on the application of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones in thiol-epoxy click chemistry . This class of reactions offers a robust and regioselective method for forging new carbon-sulfur bonds, yielding vicinal amino alcohols with significant potential in medicinal chemistry and materials science.[2][3] The 1,2,4-triazole moiety is not merely a linker but a core functional component, often imparting desirable physicochemical properties to the final conjugate.[4][5]
This document provides a comprehensive overview of the synthesis of these triazole precursors and detailed protocols for their application in thiol-epoxy click reactions, aimed at researchers, scientists, and professionals in drug development.
Core Principles: The Thiol-Epoxy Reaction with 1,2,4-Triazole-3-thiones
The thiol-epoxy reaction is a highly efficient "click" reaction known for its fast kinetics, high selectivity, and mild reaction conditions.[3] In the context of this guide, the key precursor is a 1,2,4-triazole-3-thione. The thione tautomer of this heterocyclic system allows the sulfur atom to act as a potent nucleophile, readily reacting with electrophilic epoxides.
A crucial aspect of this transformation is its regioselectivity. The reaction of the 1,2,4-triazole-3-thione with an epoxide, such as 1-(oxiran-2-ylmethyl)piperidine, results in the specific opening of the oxirane ring according to Krasusky's rule.[6] This occurs without the need for an external catalyst, as the basic nitrogen atoms within the reacting molecules can provide an anchimeric (neighboring group) assistance.[6]
Workflow Overview: From Precursor Synthesis to Click Conjugation
The overall process can be visualized as a two-stage workflow: the synthesis of the functionalized 1,2,4-triazole-3-thione, followed by the thiol-epoxy click reaction to form the desired conjugate.
Caption: General workflow for 1,2,4-triazole-based thiol-epoxy click chemistry.
Experimental Protocols
Part 1: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thione Precursors
The synthesis of these crucial precursors is a multi-step process that is both reliable and scalable. The general pathway involves the cyclization of a thiosemicarbazide intermediate.[5]
Protocol 1: General Synthesis of 4-Allyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones
This protocol provides a general method for synthesizing the 1,2,4-triazole-3-thione core, using the formation of 4-allyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione as a specific example.[7][8]
Step 1: Synthesis of 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide of 4-Pyridinecarboxylic acid
-
To a solution of 4-pyridinecarboxylic acid hydrazide (isoniazid) (10 mmol) in ethanol, add allyl isothiocyanate (10 mmol).
-
Reflux the mixture for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.
Step 2: Alkaline Cyclization to form the 1,2,4-Triazole-3-thione
-
Suspend the thiosemicarbazide intermediate (10 mmol) in an aqueous solution of sodium hydroxide (2 N, 40 mg, 1 mmol).
-
Reflux the stirring mixture for 8 hours.[8]
-
After cooling, acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol-dioxane mixture) to obtain the pure 4-allyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[8]
| Precursor Example | Starting Materials | Key Reagents | Typical Yield |
| 4-Allyl-5-(pyridin-4-yl)-1,2,4-triazole-3-thione[8] | Isoniazid, Allyl isothiocyanate | NaOH (for cyclization) | ~80% |
| 4-Allyl-5-(2-iodophenyl)-1,2,4-triazole-3-thione[2] | 2-Iodobenzoic acid hydrazide, Allyl isothiocyanate | KOH (for cyclization) | ~88% |
| 4-Phenyl-5-(m-tolyl)-1,2,4-triazole-3-thione[2] | 3-Methylbenzoic acid hydrazide, Phenyl isothiocyanate | KOH (for cyclization) | ~90% |
Table 1: Examples of synthesized 1,2,4-triazole-3-thione precursors and their typical yields.
Part 2: Thiol-Epoxy Click Reaction Protocol
This protocol details the catalyst-free reaction between a synthesized 1,2,4-triazole-3-thione precursor and an epoxide to form a stable thioether linkage and a vicinal amino alcohol.
Protocol 2: Synthesis of 1-((4-Allyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-ol
Materials:
-
4-Allyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1 mmol)
-
1-(Oxiran-2-ylmethyl)piperidine (1 mmol)
-
Ethanol (as solvent)
Procedure:
-
Dissolve the 1,2,4-triazole-3-thione (1 mmol) and 1-(oxiran-2-ylmethyl)piperidine (1 mmol) in a minimal amount of ethanol in a round-bottom flask.
-
Stir the reaction mixture at room temperature. The reaction can also be gently heated (e.g., to 50-60 °C) to increase the rate, though it often proceeds efficiently without heating.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the specific substrates.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure vicinal amino alcohol conjugate.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a good choice as it dissolves both reactants and is relatively benign. Other polar protic solvents can also be used.
-
Stoichiometry: A 1:1 molar ratio of the triazole-thione and epoxide is typically used to ensure complete consumption of the limiting reagent.
-
Catalyst-Free: The reaction's ability to proceed without a metal catalyst is a key advantage, making it suitable for applications where metal contamination is a concern, such as in biological systems.[6] The inherent basicity of the reactants facilitates the reaction.
-
Purification: While the reaction is generally clean, purification is recommended to remove any unreacted starting materials and ensure the high purity of the final product, which is critical for downstream applications, especially in drug development.
Caption: Simplified mechanism of the thiol-epoxy click reaction.
Applications in Drug Discovery and Bioconjugation
The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antifungal, antiviral, and anticancer properties.[9] The ability to use 1,2,4-triazole precursors in click chemistry opens up new avenues for creating complex molecular architectures for drug discovery.
-
Lead Generation: By preparing a library of diverse 1,2,4-triazole-3-thiones and reacting them with a range of epoxides, combinatorial libraries of potential drug candidates can be rapidly synthesized and screened for biological activity.
-
Bioconjugation: Molecules containing an epoxide handle can be attached to biomolecules such as proteins or peptides. Subsequent reaction with a triazole-thione probe allows for specific labeling and detection. The stability of the resulting thioether bond is advantageous for in-vivo applications.[1]
-
Material Science: The robust nature of this click reaction makes it suitable for the functionalization of polymer surfaces and the synthesis of novel materials with tailored properties.
Conclusion
The thiol-epoxy reaction involving 1,2,4-triazole-3-thione precursors is a powerful, yet underutilized, click reaction. It provides a catalyst-free, highly regioselective, and efficient method for creating stable conjugates. The protocols and principles outlined in this guide demonstrate the practicality of this approach for researchers in organic synthesis, medicinal chemistry, and materials science. By expanding the toolkit of click chemistry beyond the conventional azide-alkyne cycloaddition, these methods offer new strategies for molecular assembly and innovation.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. preprints.org [preprints.org]
- 7. 4-Allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione: synthesis, experimental and theoretical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 9. Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for the Analytical Characterization of 1,2,4-Triazole Derivatives
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of therapeutic agents and functional materials.[1][2][3][4] Its prevalence necessitates robust, reliable, and comprehensive analytical methodologies to ensure structural integrity, purity, and quality. Unambiguous structural elucidation is paramount for understanding structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property.[5][6] This guide provides a detailed overview of the principal analytical techniques employed in the characterization of 1,2,4-triazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices. We will explore a synergistic suite of techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography.
The Strategic Imperative for Multi-Technique Characterization
No single analytical technique can provide a complete structural and purity profile of a novel compound. A comprehensive characterization strategy relies on the synergistic use of multiple orthogonal techniques that provide complementary information.[5] For instance, while NMR spectroscopy reveals the covalent bonding framework of a molecule in solution, X-ray crystallography provides its precise three-dimensional arrangement in the solid state. HPLC assesses purity and separates isomers, while mass spectrometry gives the exact molecular weight and clues to the structure through fragmentation. This integrated approach is the bedrock of modern chemical analysis, ensuring that a compound's identity and quality are established beyond doubt.
The logical workflow for characterizing a newly synthesized 1,2,4-triazole derivative is visualized below. This process ensures that each step builds upon the last, from initial purity assessment to definitive structural confirmation.
Figure 1: Integrated workflow for the characterization of 1,2,4-triazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful and indispensable technique for the structural determination of organic molecules in solution.[7] It provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, forming the primary blueprint of the molecule.
Application Notes
-
¹H NMR Signatures: Protons directly attached to the triazole ring (C3-H and C5-H) are deshielded due to the ring's aromaticity and the presence of electronegative nitrogen atoms. They typically resonate in the downfield region of the spectrum, usually between δ 7.5 and 9.5 ppm .[7] The exact chemical shifts are highly sensitive to the nature and position of substituents.[8] For example, in the parent 1H-1,2,4-triazole, the C3-H and C5-H protons appear around δ 7.92 and δ 8.85 ppm, respectively.[9]
-
¹³C NMR Signatures: The carbon atoms of the 1,2,4-triazole ring also resonate at characteristic downfield shifts, typically in the range of δ 145-165 ppm .[10][11]
-
Tautomerism and Isomerism: NMR is crucial for investigating the potential tautomeric forms (e.g., 1H vs. 4H) of N-unsubstituted triazoles, as the chemical shifts of ring protons and carbons will differ significantly between tautomers.[9][12]
Protocol: ¹H and ¹³C NMR Analysis
1. Rationale for Reagent Selection: The choice of deuterated solvent is critical. DMSO-d₆ is excellent for polar compounds and can exchange with labile N-H protons, which can be observed in the spectrum. CDCl₃ is a good general-purpose solvent for less polar derivatives. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.
2. Materials & Instrumentation:
- 1,2,4-Triazole derivative sample (3-5 mg)
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity
- 5 mm NMR tubes
- High-resolution NMR spectrometer (e.g., 400 MHz or higher)[11]
3. Step-by-Step Procedure:
- Sample Preparation: Accurately weigh 3-5 mg of the purified triazole derivative and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
- Solubilization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A clear, homogeneous solution is required.
- Data Acquisition:
- Insert the NMR tube into the spectrometer.
- Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
- Acquire a ¹H NMR spectrum. Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
- Acquire a ¹³C NMR spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A proton-decoupled experiment is standard.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- Spectral Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure. Correlate ¹H and ¹³C signals using 2D NMR experiments (e.g., HSQC, HMBC) if necessary for complex structures.
Table 1: Representative NMR Data for a 1,2,4-Triazole Derivative
| Compound Fragment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Notes |
|---|---|---|---|
| Triazole C5-H | 8.19 (s, 1H)[11] | 150.8[11] | Singlet, downfield position is characteristic. |
| Triazole C3-H | 7.85 (s, 1H)[11] | 145.2[11] | Singlet, slightly upfield from C5-H. |
| Phenyl-H (ortho to triazole) | 7.50 (d, J=8.3 Hz, 2H)[11] | 126.0[11] | Doublet due to coupling with meta protons. |
| NH (amide) | 9.90 (s, 1H)[11] | - | Broad singlet, position can be variable. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two critical pieces of information: the precise molecular weight of the compound, which helps determine its elemental composition, and the fragmentation pattern, which offers structural clues.
Application Notes
-
Ionization Techniques: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile triazole derivatives, typically yielding the protonated molecule [M+H]⁺.[1] Electron Ionization (EI) is a higher-energy technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.[1]
-
Characteristic Fragmentation: The 1,2,4-triazole ring undergoes characteristic cleavage under MS conditions. Common fragmentation pathways include the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[1] For the unsubstituted 1H-1,2,4-triazole (m/z 69), a major fragment ion is observed at m/z 42, corresponding to the loss of HCN.[1] The specific fragmentation is highly dependent on the nature and position of substituents on the ring.[1][13]
Figure 2: Common MS fragmentation pathways for 1,2,4-triazole derivatives.
Protocol: LC-MS Analysis
1. Rationale for Method Selection: Coupling HPLC with MS (LC-MS) allows for the analysis of individual components of a mixture. A C18 reversed-phase column is versatile for many triazole derivatives. A mobile phase containing a volatile acid like formic acid is crucial as it aids in ionization (protonation) for ESI-MS and is compatible with the high vacuum of the mass spectrometer.
2. Materials & Instrumentation:
- HPLC system coupled to a mass spectrometer (e.g., with an ESI source).[1]
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[2]
- HPLC-grade acetonitrile and water.
- Formic acid (0.1%).
- Filtered sample solution (approx. 10-50 µg/mL).
3. Step-by-Step Procedure:
- Sample Preparation: Dissolve the triazole derivative in the initial mobile phase solvent (e.g., 50:50 acetonitrile:water) to a concentration of ~10 µg/mL. Filter the solution through a 0.45 µm syringe filter.[2]
- Chromatographic Conditions:
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.[1]
- Gradient: Start with a suitable percentage of B, hold for 1-2 minutes, then ramp up to a high percentage of B to elute the compound.
- Mass Spectrometer Conditions (ESI, Positive Mode):
- Ion Source: ESI, Positive Polarity.[1]
- Capillary Voltage: 3500-4000 V.[1]
- Drying Gas (N₂): Flow rate of 10 L/min.[1]
- Scan Range: m/z 100–1000.[1]
- Data Acquisition and Analysis: Inject the sample and acquire the data. Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Extract the mass spectrum for that peak to find the m/z of the molecular ion (e.g., [M+H]⁺). If performing MS/MS, select the molecular ion for fragmentation and analyze the resulting product ions.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
HPLC is an essential technique for separating components in a mixture, making it the primary method for determining the purity of synthesized compounds.[2] It is also widely used for quantification in various matrices, from pharmaceutical formulations to biological samples.[2]
Application Notes
-
Chromatographic Modes: The choice of HPLC mode depends on the polarity of the triazole derivative.
-
Reversed-Phase (RP-HPLC): The most common mode, using a nonpolar stationary phase (like C18) and a polar mobile phase. It is suitable for a wide range of medium-polarity to nonpolar triazole derivatives.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Used for very polar triazole derivatives that are not well-retained in reversed-phase. It uses a polar stationary phase and a mobile phase with a high organic content.[2][14]
-
-
Detection: UV detection is most common, as the aromatic triazole ring typically exhibits strong UV absorbance. A photodiode array (PDA) detector is advantageous as it provides spectral information, aiding in peak identification and purity assessment.
Table 2: Comparison of HPLC Conditions for 1,2,4-Triazole Analytes
| Analyte(s) | HPLC Mode | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| Voriconazole, Posaconazole | RP-HPLC | C18 | Isocratic: Acetonitrile/Water | UV | [2] |
| 1,2,4-Triazole & Guanylurea | Mixed-Mode | Primesep 100 | Acetonitrile/Water with H₃PO₄ | UV | [15] |
| 1,2,4-Triazole & Triazole Acetic Acid | Mixed-Mode | Primesep 100 | Acetonitrile/Water with TFA | CAD | [16] |
| Polar Triazoles | HILIC | HILIC Column | High Acetonitrile Content | UV or MS |[2][14] |
Protocol: Purity Assessment by RP-HPLC
1. Rationale: This protocol describes a general-purpose method for assessing the purity of a newly synthesized triazole derivative. A gradient elution is used to ensure that impurities with a wide range of polarities are eluted and detected.
2. Materials & Instrumentation:
- HPLC system with a UV or PDA detector.
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
- HPLC-grade acetonitrile and water.
- HPLC-grade trifluoroacetic acid (TFA) or formic acid.
- Filtered sample solution (approx. 0.1-1.0 mg/mL).
3. Step-by-Step Procedure:
- Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or a suitable solvent. Dilute as necessary. Filter through a 0.45 µm syringe filter.
- Chromatographic Conditions:
- Column Temperature: 30-40 °C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5-10 µL.
- UV Detection: 254 nm, or a wavelength of maximum absorbance for the compound.
- Gradient Program:
- 0-2 min: 5% B
- 2-17 min: 5% to 95% B
- 17-20 min: 95% B
- 20-21 min: 95% to 5% B
- 21-25 min: 5% B (re-equilibration)
- Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.
Application Notes
The FT-IR spectrum of a 1,2,4-triazole derivative provides a characteristic fingerprint. Key absorption bands to look for include:
-
C-H Aromatic Stretching: Weak to medium bands in the 3000-3100 cm⁻¹ region.[17]
-
N-H Stretching: A medium, often broad, band around 3100-3300 cm⁻¹ for N-unsubstituted triazoles.[3][17]
-
C=N and N=N Stretching: These ring stretching vibrations typically appear as a series of medium to strong bands in the 1450-1650 cm⁻¹ region.[8][17]
-
Other Functional Groups: The presence of substituents will give rise to their own characteristic bands (e.g., C=O stretch for ketones/amides around 1650-1720 cm⁻¹, S-H stretch for thiols around 2550 cm⁻¹).[8][18][19]
Table 3: Key FT-IR Absorption Bands for 1,2,4-Triazoles
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|
| N-H Stretch | 3126 - 3424 | Medium, Broad | [3][17] |
| C-H Aromatic Stretch | 3032 - 3097 | Medium | [17] |
| C=O Stretch (substituent) | 1650 - 1723 | Strong | [8] |
| C=N / N=N Ring Stretch | 1483 - 1598 | Medium to Strong | [17][18] |
| C-N Stretch | 1313 - 1365 | Medium |[18] |
Protocol: FT-IR Analysis using KBr Pellet
1. Rationale: The KBr pellet method is a common technique for analyzing solid samples. The sample is finely ground and dispersed in dry potassium bromide (KBr), which is transparent to IR radiation, and then pressed into a translucent disk.
2. Materials & Instrumentation:
- FT-IR spectrometer.
- Dry, spectroscopy-grade KBr powder.
- Agate mortar and pestle.
- Pellet press.
- Sample (1-2 mg).
3. Step-by-Step Procedure:
- Sample Preparation: Place ~100 mg of dry KBr powder and 1-2 mg of the triazole sample into the agate mortar.
- Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity.
- Pellet Pressing: Transfer a portion of the powder to the pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Single-Crystal X-ray Crystallography: The Gold Standard
For the absolute and unequivocal determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[5][6] It provides a precise map of atomic positions in the solid state, yielding exact bond lengths, bond angles, and stereochemistry. This level of detail is invaluable for validating a proposed structure, understanding intermolecular interactions, and providing data for computational modeling.[5]
Application Notes
-
Definitive Proof: While spectroscopic methods provide evidence for a structure, X-ray crystallography provides definitive proof. It can distinguish between isomers (e.g., positional isomers on the triazole ring) that may be difficult to assign by NMR alone.
-
Solid-State Information: The technique reveals how molecules pack together in a crystal lattice, elucidating intermolecular forces like hydrogen bonding and π-π stacking, which can influence physical properties like solubility and melting point.[5][20]
-
The Major Hurdle: The primary challenge is growing a single crystal of sufficient size and quality. This can often be the most time-consuming step in the process.
Table 4: Example Crystallographic Data for 1,2,4-Triazole Derivatives
| Compound Identifier | Chemical Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| Fused Triazole | C₁₈H₁₄BrN₅S | Triclinic | P-1 | [6] |
| Precursor | C₁₀H₉N₅S | Monoclinic | P2₁ | [6][21] |
| Triazol-5(4H)-one Derivative | C₁₇H₁₅N₃OCl₂ | Monoclinic | P2(1)/n |[20] |
Protocol: Major Steps in Structure Determination
1. Rationale: The process involves diffracting X-rays off a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined into a final molecular model.
2. Step-by-Step Workflow:
- Crystal Growth (The Art): This is the most critical and often trial-and-error step. Common methods include:
- Slow evaporation of a saturated solution of the compound.
- Vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent).
- Cooling a saturated solution. A suitable crystal should be a single, well-formed block, typically 0.1-0.3 mm in each dimension, with no visible cracks or defects.
- Data Collection: The selected crystal is mounted on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the intensities and positions of the thousands of diffracted reflections are recorded.
- Structure Solution: The collected data are processed to determine the unit cell dimensions and space group.[5] Computational methods (e.g., 'direct methods' or Patterson methods) are then used to solve the "phase problem" and generate an initial electron density map, which provides a preliminary model of the structure.[5]
- Structure Refinement: The initial atomic model is refined against the experimental data using least-squares algorithms. This process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.
- Validation and Reporting: The final refined structure is validated using established crystallographic metrics (e.g., R-factors) to ensure its quality and accuracy. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).
Conclusion
The robust characterization of 1,2,4-triazole derivatives is a non-negotiable requirement in modern chemical and pharmaceutical research. A successful strategy is not a checklist of techniques but an integrated approach where each method provides a unique and complementary piece of the structural puzzle. By combining the insights from NMR, MS, HPLC, FT-IR, and, when possible, X-ray crystallography, researchers can confidently establish the identity, purity, and three-dimensional nature of their molecules, paving the way for further discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 13. connectsci.au [connectsci.au]
- 14. helixchrom.com [helixchrom.com]
- 15. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 19. ijrpc.com [ijrpc.com]
- 20. asianpubs.org [asianpubs.org]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,2-Dihydro-3H-1,2,4-triazol-3-one
Welcome to the technical support center for the synthesis of 1,2-Dihydro-3H-1,2,4-triazol-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to optimize your reaction outcomes. As a versatile building block in the synthesis of various biologically active compounds, achieving a high yield and purity of this triazolone is crucial.[1] This resource combines established protocols with mechanistic insights to empower you to navigate the common challenges of this synthesis.
Understanding the Synthesis: Foundational Principles
The most common and industrially relevant synthesis of this compound involves the cyclization of semicarbazide or its salts with a formic acid equivalent.[2] A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization.
The reaction proceeds in two key stages:
-
Formylation of Semicarbazide: The initial step is the N-acylation of semicarbazide with formic acid to form N-formylsemicarbazide. This is a nucleophilic acyl substitution where the more nucleophilic terminal nitrogen of semicarbazide attacks the carbonyl carbon of formic acid.
-
Intramolecular Cyclization: The N-formylsemicarbazide intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to form the 1,2,4-triazole ring. This step is typically promoted by heating.
An alternative and also widely used method involves the reaction of aminoguanidine bicarbonate with formic acid.[3][4] The underlying principle of cyclization remains similar.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the optimal starting material: semicarbazide or semicarbazide hydrochloride?
A1: Semicarbazide hydrochloride is often preferred in established protocols.[2] The hydrochloride salt can be more stable and less prone to degradation than the free base. However, the free base can also be used, and the choice may depend on the specific reaction conditions and the desired purity profile of the final product.
Q2: Why is an excess of formic acid typically used?
A2: An excess of formic acid serves multiple purposes. It acts as both a reagent and a solvent, ensuring the complete formylation of the semicarbazide. The excess acid also helps to maintain an acidic environment which can catalyze the cyclization step. However, a large excess can make product isolation more challenging, so a balance must be struck.
Q3: What is the typical yield I can expect from this synthesis?
A3: Yields can vary significantly depending on the scale, reaction conditions, and purification method. With optimized protocols, yields of up to 80% have been reported.[5] However, without careful optimization, yields can be much lower.
Q4: Can other formylating agents be used instead of formic acid?
A4: Yes, other formic acid equivalents such as triethyl orthoformate can be used. These may offer advantages in certain situations, such as milder reaction conditions, but may also be more expensive.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using a combination of analytical techniques, including:
-
Melting Point: The reported melting point is around 234-235 °C.
-
Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the chemical structure.
-
Chromatography: HPLC is a powerful tool for assessing purity and quantifying any impurities.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis.
Issue 1: Low or No Yield of this compound
A low yield is one of the most frequent challenges. The following decision tree can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low yield.
Probable Causes and Solutions for Low Yield:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient heating or reaction time.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction duration.
-
-
Hydrolysis of the Product: The triazolone ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during work-up.
-
Solution: Ensure that the work-up procedure is performed promptly and at a controlled temperature. Avoid prolonged exposure to strong acids or bases.
-
-
Impure Starting Materials: The purity of semicarbazide hydrochloride and formic acid is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Solution: Use high-purity starting materials. If necessary, recrystallize the semicarbazide hydrochloride before use.
-
-
Suboptimal Work-up and Isolation: The product may be lost during the work-up and isolation steps. This compound has some solubility in water, so excessive washing with water can lead to significant losses.
-
Solution: Optimize the precipitation and filtration steps. Use minimal amounts of cold solvent for washing the product.
-
Issue 2: Formation of Side Products and Impurities
The presence of impurities can complicate purification and lower the overall yield of the desired product.
Common Side Reactions and Their Mitigation:
| Side Reaction/Impurity | Probable Cause | Recommended Solution |
| Unreacted Formylsemicarbazide | Incomplete cyclization due to insufficient heating or reaction time. | Increase reaction temperature or prolong the reaction time. Monitor for the disappearance of the intermediate by TLC. |
| Polymeric or Tar-like Substances | High reaction temperatures or prolonged heating can lead to decomposition of the starting materials or product. | Carefully control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. |
| Hydrolysis Products | Presence of excess water in the reaction mixture or during work-up. | Ensure all reagents and glassware are thoroughly dried. Perform the work-up efficiently to minimize contact with water. |
Detailed Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and desired scale.
Protocol 1: Synthesis from Semicarbazide Hydrochloride and Formic Acid
This protocol is a common and effective method for the laboratory-scale synthesis of this compound.
Reaction Mechanism:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Semicarbazide Hydrochloride | 111.53 | 11.15 g | 0.1 |
| Formic Acid (98%) | 46.03 | 23 mL | 0.5 |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add semicarbazide hydrochloride (11.15 g, 0.1 mol).
-
Carefully add formic acid (23 mL, approx. 0.5 mol) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) with continuous stirring.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (100 mL) with stirring. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Recrystallize the crude product from hot water to obtain pure this compound.
-
Dry the purified product in a vacuum oven at 60-70 °C.
Protocol 2: Synthesis from Aminoguanidine Bicarbonate and Formic Acid
This protocol provides an alternative route to the target compound.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Aminoguanidine Bicarbonate | 136.11 | 13.61 g | 0.1 |
| Formic Acid (98%) | 46.03 | 23 mL | 0.5 |
Procedure:
-
In a round-bottom flask, cautiously add formic acid (23 mL, approx. 0.5 mol) to aminoguanidine bicarbonate (13.61 g, 0.1 mol). The reaction will be exothermic and produce gas (CO2).
-
Once the initial reaction subsides, equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to 120-130 °C and maintain this temperature for 3-4 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add ethanol (50 mL) to the mixture to precipitate the product.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or water.
-
Dry the final product under vacuum.
Data Summary and Optimization Parameters
The following table summarizes key reaction parameters and their impact on the synthesis outcome.
| Parameter | Typical Range | Effect on Yield and Purity | Notes and Recommendations |
| Temperature | 100 - 140 °C | Higher temperatures generally increase the reaction rate but can also lead to decomposition and lower yields if excessive. | An optimal temperature is typically around 110-120 °C. Careful temperature control is crucial. |
| Reaction Time | 3 - 8 hours | Insufficient time leads to incomplete reaction, while excessive time can promote side reactions. | Monitor the reaction by TLC to determine the optimal time for completion. |
| Formic Acid Equivalents | 4 - 7 equivalents | A moderate excess is necessary to drive the reaction to completion. A large excess can complicate product isolation. | 5 equivalents is a good starting point for optimization. |
| Recrystallization Solvent | Water, Ethanol | Water is a common and effective solvent for recrystallization. Ethanol can also be used. | The choice of solvent can impact the recovery and purity of the final product. |
References
- 1. Page loading... [guidechem.com]
- 2. IMPROVED PROCESS FOR LOW CHLORIDE 1,2,4-TRIAZOL-5-ONE - Patent 0471001 [data.epo.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, found in numerous therapeutic agents due to its broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] However, its synthesis is not without challenges. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles in the lab. Here, we will address frequently asked questions, troubleshoot specific experimental issues, and provide detailed protocols to streamline your synthetic workflow.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing the 1,2,4-triazole core?
A1: The most established and frequently cited methods are the Pellizzari reaction and the Einhorn-Brunner reaction.[3][4] The Pellizzari reaction involves the condensation of an amide with an acylhydrazide, typically at high temperatures.[1][2][5] The Einhorn-Brunner reaction utilizes the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[6][7][8] Both are foundational methods, though modern variations have been developed to improve yields and reaction conditions.[1]
Q2: Why is regioselectivity a major challenge when synthesizing unsymmetrically substituted 1,2,4-triazoles?
A2: Regioselectivity becomes a critical issue when using unsymmetrical starting materials. For instance, in the Einhorn-Brunner reaction with an unsymmetrical imide, the incoming hydrazine can attack either of the two different carbonyl carbons, leading to a mixture of two regioisomeric products.[7][9] The outcome is primarily governed by the electronic properties of the acyl groups; the hydrazine preferentially attacks the more electrophilic carbonyl carbon.[7] Similarly, catalyst choice can control regioselectivity in certain modern cycloaddition reactions, with different metals favoring the formation of different isomers.[10]
Q3: What are the primary advantages of using microwave-assisted synthesis for 1,2,4-triazoles?
A3: Microwave-assisted organic synthesis (MAOS) is a powerful technique that dramatically accelerates reactions, reduces reaction times from hours to minutes, and often leads to higher yields and purer products.[11][12] This is due to efficient and uniform dielectric heating.[12] For traditional methods like the Pellizzari reaction, which often require harsh conditions and long reaction times, microwave assistance can provide a greener and more efficient alternative.[1][2][11]
Q4: How do I select an appropriate catalyst for my 1,2,4-triazole synthesis?
A4: Catalyst selection is highly dependent on the chosen synthetic route. Classical methods like the Pellizzari or Einhorn-Brunner reactions are often conducted under thermal or acid-catalyzed conditions without a metal catalyst.[6][13] However, many modern methods rely on metal catalysis. Copper catalysts are widely used for various coupling and cyclization reactions to form the triazole ring.[10][14][15][16] For specific cycloadditions, the choice between a silver(I) or copper(II) catalyst can even be used to selectively produce different regioisomers.[10]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My reaction yield is consistently low or fails completely.
| Probable Cause | Recommended Solution & Rationale |
| Incomplete Reaction | Optimize Temperature and Time: Many 1,2,4-triazole syntheses, especially classical methods, have a high activation energy for the final cyclodehydration step. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.[3] Be cautious, as excessive heat can cause decomposition.[3] |
| Poor Reagent Purity | Verify Starting Material Quality: Hydrazides and their derivatives can be hygroscopic and degrade over time.[3] Ensure your starting materials are pure and dry before use. Using fresh reagents is always recommended.[9] |
| Inefficient Heating | Switch to Microwave Irradiation: Conventional heating can be slow and lead to temperature gradients. Microwave-assisted synthesis provides rapid, uniform heating that can significantly shorten reaction times and improve yields, often turning a sluggish reaction into an efficient one.[1][11][17] |
| Incorrect Stoichiometry | Check Reagent Ratios: Ensure that the stoichiometry of your reactants is correct. For example, in the Einhorn-Brunner reaction, a slight excess (1.1 eq) of the hydrazine is typically used to drive the reaction to completion.[7][9] |
Problem 2: I'm observing significant formation of a 1,3,4-oxadiazole side product.
| Probable Cause | Recommended Solution & Rationale |
| Competing Cyclization Pathway | Ensure Anhydrous Conditions: The formation of 1,3,4-oxadiazoles is a common competing side reaction, particularly when using acylhydrazides.[3] This pathway is often favored by the presence of water. Ensure your solvent is dry and the reaction is run under an inert (N₂ or Ar) atmosphere. |
| High Reaction Temperature | Lower the Reaction Temperature: The activation energy for the oxadiazole formation can be different from that of the triazole. Lowering the reaction temperature may selectively disfavor the side reaction, leading to a cleaner product profile.[3] |
Problem 3: My final product is difficult to purify.
| Probable Cause | Recommended Solution & Rationale |
| Similar Polarity of Products/Impurities | Optimize Chromatography: 1,2,4-Triazoles are often polar compounds. If normal-phase silica gel chromatography provides poor separation, consider alternative stationary phases like alumina, or functionalized silica (NH₂, CN).[18][19] Reversed-phase HPLC with a polar-modified C18 column can also be highly effective for purifying polar compounds.[20] |
| Product is Highly Soluble | Attempt Recrystallization with an Anti-Solvent: If your product is too soluble in common solvents for effective recrystallization, use a mixed-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent, then slowly add an "anti-solvent" (in which the product is insoluble) until turbidity persists. Gentle heating to redissolve, followed by slow cooling, can yield pure crystals.[21] |
| Product is an Isomeric Mixture | Careful Chromatographic Separation: Separating regioisomers is a significant challenge due to their similar physicochemical properties.[9] High-performance flash chromatography with a shallow solvent gradient or preparative HPLC is often required. It is always better to optimize the reaction for regioselectivity first to avoid this difficult purification step. |
Section 3: Key Synthetic Protocols
Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction
This protocol describes a traditional thermal condensation, which avoids the regioselectivity issues by using symmetrical starting materials.[13]
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
High-boiling solvent (e.g., diphenyl ether) or neat conditions
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
If performing the reaction neat, begin heating slowly. If using a solvent, add it to the flask.
-
Under a nitrogen atmosphere, heat the reaction mixture to 220-250°C.
-
Maintain this temperature and stir the mixture for 2-4 hours, monitoring the reaction progress via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product will often solidify.
-
Triturate the solid crude product with a solvent like ethanol to remove impurities.
-
Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.[13]
-
Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Microwave-Assisted Synthesis of a Substituted 1,2,4-Triazole
This modern protocol highlights the speed and efficiency of microwave-assisted synthesis.[1]
Materials:
-
Aromatic hydrazide (e.g., benzoylhydrazide) (1.0 eq)
-
Substituted nitrile (e.g., benzonitrile) (1.1 eq)
-
n-Butanol (solvent)
-
Microwave reaction vessel (10-20 mL) with a magnetic stir bar
Procedure:
-
To a 20 mL microwave reaction vessel, add the aromatic hydrazide (0.005 mol), the substituted nitrile (0.0055 mol), and 10 mL of n-butanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.[1] (Note: Some microwave reactions can be complete in minutes; optimization is key).[11]
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Often, the desired product will precipitate out of the solution upon cooling.
-
Collect the precipitated product by vacuum filtration.
-
Wash the crystals with a small amount of cold n-butanol or another suitable solvent.
-
Dry the product under vacuum and characterize it to confirm identity and purity.
Section 4: Mechanistic Insights & Workflows
Understanding the underlying mechanisms and experimental flow is crucial for effective troubleshooting and experimental design.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of 1,2,4-triazole derivatives.
Caption: A generalized workflow for 1,2,4-triazole synthesis.
Einhorn-Brunner Reaction Mechanism
This reaction proceeds via an acid-catalyzed condensation-cyclization pathway. The regioselectivity is determined at the initial nucleophilic attack step.
Caption: Simplified mechanism of the Einhorn-Brunner reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Einhorn-Brunner Reaction [drugfuture.com]
- 9. benchchem.com [benchchem.com]
- 10. isres.org [isres.org]
- 11. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 16. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. teledynelabs.com [teledynelabs.com]
- 20. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,2,4-Triazol-3-one Products
Welcome to the technical support center dedicated to the purification of 1,2,4-triazol-3-one products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the common purification challenges encountered with this important class of heterocyclic compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 1,2,4-triazol-3-one derivatives.
Q1: What are the most common purification techniques for 1,2,4-triazol-3-one products?
A1: The primary methods for purifying 1,2,4-triazol-3-one products are recrystallization, column chromatography, and acid-base extraction.[1] The choice of method depends on the scale of the synthesis, the nature of the impurities, and the physicochemical properties of the specific triazolone derivative.
Q2: What are the typical impurities I might encounter in my crude 1,2,4-triazol-3-one product?
A2: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities include unreacted starting materials like semicarbazide hydrochloride and formic acid, as well as side-products from the cyclization reaction.[2] Positional isomers can also be significant impurities, particularly in the synthesis of N-substituted triazoles.[3]
Q3: How can I assess the purity of my 1,2,4-triazol-3-one product?
A3: Purity is typically assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative analysis.[4] Other methods include Thin Layer Chromatography (TLC) for a quick qualitative check, and melting point analysis, where a sharp melting point range is indicative of high purity. Spectroscopic methods like NMR and Mass Spectrometry are crucial for structural confirmation and identification of any remaining impurities.
Section 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to troubleshooting common issues encountered during the purification of 1,2,4-triazol-3-one products.
Recrystallization Troubleshooting
Recrystallization is often the first choice for purification due to its cost-effectiveness and scalability. However, achieving high purity and yield can be challenging.
Q4: My 1,2,4-triazol-3-one product will not crystallize from solution. What should I do?
A4: Failure to crystallize is a common issue that can be addressed by several techniques:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.[5]
-
Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of your product.[5]
-
Add an Anti-Solvent: If your compound is too soluble, an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) can be added dropwise until the solution becomes slightly turbid. Gentle heating to redissolve the precipitate followed by slow cooling can promote crystal growth.[5]
-
Lower the Temperature: If cooling to room temperature is insufficient, try using an ice bath or a freezer. Be cautious, as very low temperatures can sometimes cause impurities to precipitate as well.[5]
Q5: I have a very low yield after recrystallization. How can I improve it?
A5: Low yields are often due to the compound's solubility in the chosen solvent.[5] Consider the following:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product. Using excessive solvent is a frequent cause of low recovery, as a significant portion of the product will remain in the mother liquor.[5]
-
Solvent System Optimization: Your 1,2,4-triazol-3-one derivative might be too soluble in the recrystallization solvent, even at low temperatures.[5] Experiment with different solvents or a mixed solvent system. A common mixed system is ethanol/water, where the ratio can be adjusted for optimal solubility.[5]
-
Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporation and attempt a second crystallization to recover more product.[5]
-
Prevent Premature Crystallization: If you perform a hot filtration step to remove insoluble impurities, ensure your apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing prematurely.[5]
Q6: My recrystallized product is still impure. What went wrong?
A6: Persistent impurities after recrystallization can be due to several factors:
-
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your product and the impurities. An ideal solvent should dissolve the product well at high temperatures and poorly at low temperatures, while the impurity should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Occluded Impurities: Rapid crystallization can trap impurities within the crystal lattice. To avoid this, allow the solution to cool slowly to promote the formation of larger, purer crystals. Insulating the flask can help slow the cooling process.[5]
-
Co-precipitation: If an impurity has very similar solubility properties to your product, recrystallization alone may not be sufficient. In such cases, column chromatography may be necessary.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar triazolones, but solubility can be high.[2] |
| Ethanol | 78 | 24.5 | Often used in combination with water to fine-tune solubility.[5] |
| Methanol | 65 | 32.7 | Similar to ethanol, good for moderately polar compounds. |
| Ethyl Acetate | 77 | 6.0 | A less polar option, can be effective for certain derivatives.[6] |
| Isopropanol | 82 | 19.9 | Another alcohol option with slightly different solubility characteristics.[3] |
Column Chromatography Troubleshooting
Column chromatography is a powerful technique for separating compounds with similar polarities.
Q7: I'm not getting good separation of my 1,2,4-triazol-3-one product on a silica gel column. What can I do?
A7: Poor separation can be due to an inappropriate mobile phase or issues with the stationary phase.
-
Optimize the Mobile Phase: The polarity of the eluent is critical. If your compound is not moving from the baseline, increase the polarity of the mobile phase. If it's eluting too quickly with the solvent front, decrease the polarity. A good starting point is to find a solvent system that gives your product an Rf value of 0.2-0.3 on a TLC plate.
-
Use a Gradient Elution: For difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective.[7]
-
Consider a Different Stationary Phase: While silica gel is most common, other stationary phases like alumina or reverse-phase C18 may provide better separation for your specific compound. For highly polar, ionic triazole salts, specialized techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary.[1]
-
Address Acidity/Basicity: 1,2,4-triazoles can be acidic or basic. If your compound is sensitive to the acidic nature of silica gel, you can deactivate the silica by pre-flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[7]
Q8: My product is streaking on the TLC plate and the column. How can I fix this?
A8: Streaking is often caused by overloading the column or interactions with the stationary phase.
-
Load a Smaller Amount: Overloading is a common cause of poor separation. Ensure you are not loading too much crude material onto the column. A general rule of thumb is to load 1-5% of the mass of the silica gel.
-
Modify the Mobile Phase: Adding a small amount of a modifier to the mobile phase can improve peak shape. For acidic compounds, adding a small amount of acetic acid or formic acid can help. For basic compounds, adding a small amount of triethylamine or pyridine can be beneficial.
-
Solid Loading: If your compound has low solubility in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column. This can lead to better band shapes.[7]
Experimental Protocol: General Column Chromatography Workflow
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 1,2,4-triazol-3-one product in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions using TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]
Acid-Base Extraction Troubleshooting
This technique is useful for separating acidic or basic 1,2,4-triazol-3-one products from neutral impurities.
Q9: I am trying to use acid-base extraction, but I am getting a low recovery of my product. What could be the reason?
A9: Low recovery in acid-base extraction can stem from several issues:
-
Incorrect pH Adjustment: Ensure you are adjusting the pH of the aqueous phase sufficiently to fully protonate or deprotonate your triazolone. Use a pH meter for accurate measurements. The pH should be adjusted to at least 2 pH units away from the pKa of your compound.
-
Incomplete Extraction: Perform multiple extractions with the organic solvent to ensure all of the product is transferred from the aqueous phase. Three to five extractions are typically sufficient.
-
Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the mixture.
-
Solubility in the "Wrong" Phase: Your protonated or deprotonated triazolone may have some solubility in the organic phase, or the neutral form may have some solubility in the aqueous phase. Choosing an appropriate organic solvent is crucial.
Visualization: Purification Decision Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. WO2009039255A9 - Methods for production of 1,2,4-triazol-3-one - Google Patents [patents.google.com]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 3H-1,2,4-Triazol-3-one, 1,2-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. CA1157869A - Process for producing 1h-1,2,4-triazole - Google Patents [patents.google.com]
- 7. Purification [chem.rochester.edu]
common side reactions in triazole synthesis and how to avoid them
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of triazole-containing molecules. As a senior application scientist, I understand that while triazole synthesis methodologies are robust, they are not without their nuances. This resource provides in-depth troubleshooting guides and frequently asked questions to address common side reactions and experimental challenges. The focus here is not just on the "how," but the "why," grounding every recommendation in solid mechanistic principles to empower you to optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Side Reactions
This section is structured to address specific, observable issues you might encounter during your triazole synthesis experiments. Each entry details the potential underlying causes and provides actionable protocols to mitigate them.
Issue 1: Low or No Yield of the Desired 1,2,3-Triazole Product
A common frustration in any synthesis is a lower-than-expected yield. In the context of triazole synthesis, particularly the popular Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), several factors can be at play.
Potential Cause A: Inactive or Insufficient Copper(I) Catalyst
The CuAAC reaction relies on the Cu(I) oxidation state.[1][2] Commercially available Cu(I) salts can be of variable quality, and Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
Avoidance Protocol:
-
In Situ Generation of Cu(I): A highly reliable method is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent.[1][2] Sodium ascorbate is the most common and effective choice.[2]
-
Excess Reducing Agent: Use a slight excess of the reducing agent to prevent the formation of oxidative homocoupling byproducts and to ensure the copper remains in its active Cu(I) state.[2]
-
Deoxygenation: Rigorously deoxygenate your reaction mixture and solvent, especially when not using a reducing agent in excess. This can be achieved by sparging with an inert gas like argon or nitrogen.[3][4]
Potential Cause B: Poor Substrate Reactivity
While "click chemistry" implies broad scope, some substrates are inherently less reactive. Sterically hindered azides or alkynes can significantly slow down the reaction rate.[2]
Optimization Protocol:
-
Increase Temperature: While many CuAAC reactions proceed at room temperature, gently heating the reaction (e.g., to 40-60 °C) can often drive sluggish reactions to completion.[5][6]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting materials are still present, simply extending the reaction time may be sufficient.[5]
-
Catalyst and Ligand Loading: For particularly challenging substrates, increasing the catalyst and ligand loading can be beneficial.
Potential Cause C: Inefficient Recrystallization or Purification
Significant product loss can occur during workup and purification. Using too much solvent during recrystallization is a frequent culprit, as a substantial amount of the product may remain in the mother liquor.[7]
Recovery and Optimization Protocol:
-
Solvent Selection: Perform small-scale solubility tests to find a solvent that provides high solubility at elevated temperatures and low solubility when cold.[7]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[7]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]
-
Concentrate the Mother Liquor: If the yield is still low, concentrate the filtrate from your recrystallization and attempt a second crystallization to recover more product.[7]
Issue 2: Formation of Alkyne Homocoupling (Glaser Coupling) Byproducts
The appearance of a byproduct with approximately double the mass of your starting alkyne is a tell-tale sign of Glaser coupling. This oxidative homocoupling of terminal alkynes is a common side reaction in CuAAC.[3]
Causality: This side reaction is promoted by the presence of oxygen, which oxidizes the Cu(I) catalyst.[3]
Avoidance Protocol:
-
Rigorous Deoxygenation: Before adding your copper catalyst, thoroughly deoxygenate the solvent and reaction mixture by sparging with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles.[3][4]
-
Use of Reducing Agents: The presence of a reducing agent, such as sodium ascorbate, is highly effective at preventing the oxidation of Cu(I) that is required for the Glaser coupling mechanism.[2][3]
-
Ligand Choice: Certain ligands can help stabilize the Cu(I) center against oxidation.[8][9] Tris(benzyltriazolylmethyl)amine (TBTA) and other tripodal amine ligands are known to be effective in this regard.[1][10]
-
Low-Temperature Workup: If you suspect post-reaction coupling upon exposure to air, it is advisable to cool the reaction mixture to a low temperature (e.g., below -20 °C) before workup.[3]
Table 1: Key Parameters to Mitigate Alkyne Homocoupling
| Parameter | Recommendation | Rationale |
|---|---|---|
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of Cu(I) by O₂.[3] |
| Additives | Sodium Ascorbate | Acts as a reducing agent to maintain the Cu(I) state.[2] |
| Ligands | TBTA, THPTA | Stabilize the Cu(I) catalyst against oxidation and disproportionation.[1][9] |
| Workup | Low Temperature | Minimizes post-reaction oxidation upon exposure to air.[3] |
Issue 3: Lack of Regioselectivity in Thermal Cycloadditions
When performing a thermal Huisgen 1,3-dipolar cycloaddition (without a metal catalyst), a mixture of 1,4- and 1,5-disubstituted triazole regioisomers is often obtained.[1][2][11]
Causality: The thermal reaction proceeds through a concerted mechanism where the frontier molecular orbital interactions (HOMO-LUMO) for the two possible orientations are often energetically similar, leading to a lack of selectivity.[2]
Control Protocol:
-
Copper(I) Catalysis (CuAAC): For the synthesis of 1,4-disubstituted-1,2,3-triazoles, the use of a copper(I) catalyst is the most effective method to ensure high regioselectivity.[1][11][12] The reaction mechanism changes from a concerted cycloaddition to a stepwise process involving a copper-acetylide intermediate, which exclusively yields the 1,4-isomer.[12]
-
Ruthenium Catalysis (RuAAC): If the 1,5-disubstituted regioisomer is the desired product, a ruthenium-based catalyst should be employed.[1][13] The RuAAC reaction also proceeds through a distinct mechanism that favors the formation of the 1,5-triazole.[1]
Caption: Controlling regioselectivity in triazole synthesis.
Issue 4: Unwanted Rearrangement of the Triazole Ring
In some cases, the initially formed triazole can undergo rearrangement to a more thermodynamically stable isomer. The Dimroth and Boulton-Katritzky rearrangements are two such transformations.
A. The Dimroth Rearrangement
This rearrangement is particularly relevant for certain 1,2,3-triazoles, where endocyclic and exocyclic nitrogen atoms exchange positions.[14][15] It typically occurs with 5-amino-1,2,3-triazoles and is often promoted by heat or basic/acidic conditions.[14][16][17]
Avoidance Strategy:
-
Mild Reaction Conditions: Avoid prolonged heating or exposure to strong acids or bases during both the reaction and workup if your product is susceptible to this rearrangement.[16][17] The rearrangement often involves a ring-opening and ring-closing sequence, which can be facilitated by harsh conditions.[14][15][17]
-
Structural Considerations: Be aware of the structural motifs prone to this rearrangement. The presence of specific substituents can facilitate the isomerization.[16]
B. The Boulton-Katritzky Rearrangement
This is a rearrangement of N-O containing heterocycles and can be a pathway for the formation of triazoles from other heterocyclic systems, but can also represent an unexpected transformation of your starting materials or intermediates.[18][19][20]
Awareness and Characterization:
-
Thorough Analysis: If you obtain an unexpected isomer, particularly when starting with related N-O heterocycles, consider the possibility of a Boulton-Katritzky rearrangement.
-
Mechanistic Insight: This rearrangement involves the migration of a nitrogen-containing group within a heterocyclic compound.[21] Understanding this possibility is key to correctly identifying unexpected products.
Frequently Asked Questions (FAQs)
Q1: What is the role of a ligand in CuAAC reactions? A1: Ligands in CuAAC serve multiple crucial functions. They stabilize the active Cu(I) oxidation state, preventing both disproportionation into Cu(0) and Cu(II) and oxidation by atmospheric oxygen.[8][9][22] This protection minimizes side reactions like Glaser coupling.[1] Furthermore, ligands can accelerate the reaction rate, allowing it to proceed efficiently even at low catalyst loadings and under biologically compatible conditions.[9][10][22]
Q2: My reaction is not working in organic solvents. Should I try aqueous conditions? A2: Yes. The CuAAC reaction often shows a significant rate acceleration in water.[2] If you are experiencing low yields or slow reaction rates in purely organic solvents, switching to a mixture of water and a miscible organic solvent (like t-BuOH, THF, or DMSO) can dramatically improve the outcome.
Q3: How do I remove residual copper from my final triazole product? A3: Residual copper can be problematic, especially for biological applications. The triazole ring itself can chelate copper ions, making removal challenging.[23] Standard column chromatography may not be sufficient. A common method is to wash the organic solution of your product with an aqueous solution of a chelating agent like EDTA.[23] Alternatively, filtering the reaction mixture through a pad of silica gel or activated carbon before final purification can help remove a significant portion of the copper catalyst.[23]
Q4: Can I use internal alkynes in the CuAAC reaction? A4: The standard CuAAC reaction is generally limited to terminal alkynes.[1] Internal alkynes are typically unreactive under these conditions. However, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is effective for both terminal and internal alkynes, providing a route to fully substituted 1,2,3-triazoles.[1][13]
Q5: My azide is unstable. Are there any alternatives? A5: While azides are generally stable under typical synthetic conditions, some can be sensitive.[1] If working with a particularly unstable azide is a concern, multi-component reactions where the azide is generated in situ from a more stable precursor (like an alkyl halide and sodium azide) can be an effective strategy.[24] This avoids the need to isolate a potentially hazardous intermediate.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
- 14. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 15. starchemistry888.com [starchemistry888.com]
- 16. benthamscience.com [benthamscience.com]
- 17. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fiveable.me [fiveable.me]
- 22. tcichemicals.com [tcichemicals.com]
- 23. researchgate.net [researchgate.net]
- 24. 1,2,3-Triazole synthesis [organic-chemistry.org]
Technical Support Center: Improving Regioselectivity in 1,2,3-Triazole Synthesis
Welcome to the technical support center for 1,2,3-triazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers commonly encounter when aiming for specific regioisomers of 1,2,3-triazoles.
The 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone reaction in modern chemistry, but controlling which of the two possible regioisomers—the 1,4-disubstituted or the 1,5-disubstituted—is formed can be a significant challenge. This guide will walk you through the catalytic systems that solve this problem and how to troubleshoot them when they don't perform as expected.
Fundamental Principles of Regioselectivity
Before diving into troubleshooting, let's address the foundational concepts that govern the formation of 1,2,3-triazole isomers.
Q1: Why does the uncatalyzed thermal cycloaddition (Huisgen cycloaddition) produce a mixture of 1,4- and 1,5-regioisomers?
The thermal Huisgen cycloaddition is a concerted [3+2] cycloaddition reaction. For an unsymmetrical alkyne, the reaction can proceed through two different transition states that have very similar activation energies.[1] Because the energy barrier for both pathways is nearly identical, the reaction lacks regioselectivity and typically results in an approximately 1:1 mixture of the 1,4- and 1,5-disubstituted triazoles.[2][3] This, combined with the need for elevated temperatures and long reaction times, makes the thermal method unsuitable for applications requiring isomeric purity, failing the criteria for a true "click" reaction.[2][3]
Q2: How do catalysts enable regioselective synthesis of 1,2,3-triazoles?
Catalysts fundamentally change the reaction mechanism, creating a lower-energy pathway that strongly favors one regioisomer over the other. The two premier catalytic systems are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction proceeds through a stepwise mechanism involving a copper-acetylide intermediate.[1][4] This pathway exclusively yields 1,4-disubstituted 1,2,3-triazoles .[3][5] It is the quintessential "click reaction"—fast, efficient, and highly selective.[2]
-
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction also follows a distinct stepwise mechanism, but it proceeds via the formation of a six-membered ruthenacycle intermediate.[2][6] This unique pathway directs the reactants to form the complementary 1,5-disubstituted 1,2,3-triazoles with high selectivity.[2][7]
By choosing the appropriate catalyst—copper or ruthenium—you can selectively dictate the isomeric outcome of the reaction.
Troubleshooting Guide: 1,4-Disubstituted Triazoles (CuAAC)
The CuAAC reaction is robust, but its success hinges on maintaining a sufficient concentration of the active Cu(I) catalyst. Many common issues trace back to the stability and activity of this species.
Q3: My CuAAC reaction is sluggish or has failed. What are the most likely causes?
Potential Cause 1: Inactive Catalyst (Oxidation) The active catalyst is Cu(I), which is readily oxidized to the inactive Cu(II) species by atmospheric oxygen.
-
Troubleshooting Steps:
-
In-situ Reduction: The most common and effective solution is to generate Cu(I) in situ from a stable Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent.[5] Sodium ascorbate is the standard choice and is highly effective.
-
Inert Atmosphere: While not always strictly necessary with the Cu(II)/ascorbate system, deoxygenating your solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent catalyst oxidation and is good practice, especially for sensitive substrates or very low catalyst loadings.
-
Use a Cu(I) Source Directly: You can use a Cu(I) salt like CuI or CuBr. However, these salts can have low solubility and may be partially oxidized on the shelf. If you use them, ensure they are pure and consider adding a ligand to improve solubility and stability.
-
Potential Cause 2: Ligand Issues Ligands are not always required but can dramatically accelerate the reaction and protect the Cu(I) center from oxidation and disproportionation.
-
Troubleshooting Steps:
-
Add an Accelerating Ligand: Tris-(benzyltriazolylmethyl)amine (TBTA) is a popular choice that stabilizes the Cu(I) ion and accelerates the reaction. Other nitrogen-based ligands can also be effective.[3]
-
Check Substrate Compatibility: Some substrates can act as ligands and may inhibit catalysis. If your substrate contains strong coordinating groups (e.g., thiols, certain heterocycles), you may need to increase catalyst/ligand loading or choose a more robust ligand.
-
Potential Cause 3: Alkyne Reactivity The rate-determining step in many CuAAC reactions is the deprotonation of the terminal alkyne to form the copper-acetylide intermediate.[8]
-
Troubleshooting Steps:
-
Assess Alkyne Electronics: Alkynes with adjacent electron-withdrawing groups are more acidic and generally react faster.[8] If you are using an electron-rich, sterically hindered, or less acidic alkyne, the reaction may require longer times, gentle heating, or a stronger base/ligand system.
-
Add a Mild, Non-nucleophilic Base: A base like DIPEA or Et₃N can facilitate the formation of the acetylide, especially for less acidic alkynes. However, ensure the base does not interfere with your substrates.
-
Q4: I'm seeing a significant amount of diyne byproduct from alkyne homocoupling. How do I stop this?
This byproduct is from the Glaser coupling, an oxidative homocoupling of terminal alkynes that is also promoted by copper catalysts in the presence of oxygen.
-
Troubleshooting Steps:
-
Eliminate Oxygen: This is the most critical step. Use the Cu(II)/ascorbate system, as the ascorbate will consume dissolved oxygen. Purging your solvent and reaction vessel with N₂ or Ar provides an additional layer of protection.
-
Use a Ligand: Ligands like TBTA can sterically hinder the formation of the dimeric copper species required for Glaser coupling, favoring the desired cycloaddition pathway.
-
Control Catalyst Loading: Use the minimum effective amount of copper catalyst. Excess catalyst can sometimes promote side reactions.
-
Troubleshooting Guide: 1,5-Disubstituted Triazoles (RuAAC)
The RuAAC reaction is a powerful complement to CuAAC, but it requires more stringent control over reaction conditions, particularly the exclusion of air.
Q5: My RuAAC reaction is giving a low yield or failing completely. What should I check first?
Potential Cause 1: Oxygen Sensitivity Ruthenium catalysts, particularly Cp*RuCl(COD), are highly sensitive to atmospheric oxygen and can be rapidly deactivated.[9] This is the most common reason for RuAAC failure.
-
Troubleshooting Steps:
-
Ensure a Strictly Inert Atmosphere: This is non-negotiable for RuAAC. Use standard Schlenk line or glovebox techniques. All solvents and liquid reagents must be rigorously deoxygenated (e.g., by at least three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).
-
Use High-Purity Reagents: Ensure your azide and alkyne are pure and dry.
-
Potential Cause 2: Catalyst Choice and Activation Different ruthenium complexes have different activities. The choice of catalyst can be critical.
-
Troubleshooting Steps:
-
Select the Right Catalyst: CpRuCl(PPh₃)₂ and [CpRuCl] complexes are the most common and effective catalysts for producing 1,5-disubstituted triazoles.[2][7][10] The sterically bulky pentamethylcyclopentadienyl (Cp*) ligand is crucial for directing the 1,5-regioselectivity.[7]
-
Consider Temperature: RuAAC reactions often require elevated temperatures (e.g., 45-80 °C) to proceed at a reasonable rate, depending on the substrates and catalyst.[9][10] If your reaction is sluggish at room temperature, gradually increasing the heat may be necessary.
-
Potential Cause 3: Solvent Effects The choice of solvent can influence catalyst activity and solubility.
-
Troubleshooting Steps:
Q6: I am getting a mixture of 1,4- and 1,5-isomers in my ruthenium-catalyzed reaction. How can I improve the 1,5-selectivity?
The regioselectivity of RuAAC is almost entirely dictated by the steric bulk of the ancillary ligands on the ruthenium center.
-
Troubleshooting Steps:
-
Use a Cp* Catalyst: The key to high 1,5-selectivity is the pentamethylcyclopentadienyl (Cp*) ligand. Its significant steric hindrance directs the formation of the ruthenacycle intermediate that leads exclusively to the 1,5-product.[7] Using a catalyst with a less bulky ligand, such as the unsubstituted cyclopentadienyl (Cp) ligand, can result in poor regioselectivity.[7]
-
Verify Catalyst Purity: Ensure your catalyst has not degraded and is the correct complex.
-
Data Summary & Experimental Protocols
For ease of comparison and practical application, the following sections provide a summary of reaction parameters and detailed experimental protocols.
Table 1: Comparative Overview of CuAAC and RuAAC
| Parameter | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
| Product | 1,4-Disubstituted 1,2,3-Triazole[2][3] | 1,5-Disubstituted 1,2,3-Triazole[2][7] |
| Typical Catalyst | CuSO₄/Na Ascorbate, CuI, CuBr | CpRuCl(PPh₃)₂, CpRuCl(COD)[2][7] |
| Alkyne Scope | Terminal alkynes only [7] | Terminal and Internal alkynes [2][7][9] |
| Atmosphere | Air tolerant (with ascorbate); Inert preferred | Strictly inert atmosphere required [9] |
| Typical Solvents | H₂O, tBuOH, DMF, DMSO, THF, CH₂Cl₂ | Toluene, Dichloroethane (DCE), THF[9][10] |
| Typical Temp. | Room Temperature | Room Temperature to 80 °C |
Experimental Protocol 1: General Procedure for CuAAC
This protocol uses an in situ generation of Cu(I) from CuSO₄ and sodium ascorbate, which is robust and common.
-
Reagent Preparation: To a vial, add the azide (1.0 equiv), the terminal alkyne (1.0-1.2 equiv), and a solvent (e.g., 1:1 mixture of tBuOH/H₂O) to achieve a concentration of ~0.1-0.5 M.
-
Catalyst Addition: In a separate vial, prepare fresh stock solutions of copper(II) sulfate pentahydrate (e.g., 0.1 M in H₂O) and sodium ascorbate (e.g., 0.5 M in H₂O).
-
Initiation: To the stirring solution of azide and alkyne, add the sodium ascorbate solution (0.1 equiv) followed by the copper(II) sulfate solution (0.01-0.05 equiv).
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol 2: General Procedure for RuAAC
This protocol requires the use of standard inert atmosphere techniques (Schlenk line or glovebox).
-
Inert Atmosphere Setup: Dry all glassware in an oven and cool under a stream of dry argon or nitrogen.
-
Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the azide (1.0 equiv), the terminal alkyne (1.1 equiv), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-2 mol%) to a Schlenk flask equipped with a magnetic stir bar.[10]
-
Solvent Addition: Add rigorously deoxygenated solvent (e.g., toluene or DCE) via syringe to achieve a concentration of ~0.5 M.[9]
-
Reaction: Seal the flask and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 60-80 °C). Monitor progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue can be directly purified by flash column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.
References
- 1. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
troubleshooting low conversion rates in triazole cycloaddition reactions
Welcome to the technical support center for triazole cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding low conversion rates in these powerful "click" reactions. My goal is to synthesize my field experience with established chemical principles to help you overcome common hurdles in your experiments.
Introduction: The Power and Pitfalls of "Click" Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its variants are cornerstones of modern chemical synthesis due to their high efficiency, broad substrate scope, and bioorthogonality.[1] These reactions are lauded for their reliability, often leading to near-quantitative yields.[1] However, even robust reactions can present challenges. This guide will address the most common issues leading to low conversion rates and provide systematic troubleshooting strategies.
Part 1: Troubleshooting Guide for Low Conversion Rates
This section is structured to help you diagnose and solve specific problems you may be encountering in your triazole cycloaddition reactions.
Issue 1: My CuAAC Reaction is Sluggish or Stalled.
Question: I've set up my Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, but I'm seeing very little product formation even after several hours. What are the likely causes and how can I fix it?
Answer: A stalled CuAAC reaction is one of the most common issues and typically points to a problem with the catalytic system, the reagents, or the reaction environment. Let's break down the potential culprits.
1. Inactive Copper(I) Catalyst:
-
The Problem: The catalytically active species in CuAAC is Cu(I).[2] This oxidation state is readily oxidized to the inactive Cu(II) by dissolved oxygen in the reaction mixture.[2] If the Cu(I) is not efficiently generated or is consumed by oxidation, the reaction will halt.
-
The Solution:
-
In-situ Reduction: The most convenient method is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent.[3] Sodium ascorbate is the most common and effective choice for this purpose.[2][4] Always use a freshly prepared solution of sodium ascorbate.
-
Degassing: To minimize oxidation, thoroughly degas your solvents and reaction mixture. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles for more sensitive reactions.[5]
-
Ligand Stabilization: Use a chelating ligand to stabilize the Cu(I) oxidation state.[6] Ligands not only protect the copper from oxidation but can also dramatically accelerate the reaction rate.[7]
-
2. Ligand-Related Issues:
-
The Problem: The choice and concentration of the ligand are critical.[8] While ligands are beneficial, using the wrong ligand or an incorrect ligand-to-copper ratio can inhibit the reaction.[7]
-
The Solution:
-
Common Ligands: For aqueous or semi-aqueous systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are excellent choices.[5][9] For organic solvents, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is a classic option.[6][8]
-
Ligand:Copper Ratio: A common starting point is a ligand-to-copper ratio of 2:1 to 5:1.[4][9] However, this can be optimized. For some highly accelerating ligands, a 1:1 ratio is optimal, and excess ligand can be inhibitory.[7]
-
3. Reagent Purity and Stability:
-
The Problem: Impurities in your azide or alkyne starting materials can interfere with the reaction. Azides, particularly small organic azides, can be unstable. Alkynes can undergo side reactions like homocoupling.[10][11]
-
The Solution:
-
Verify Purity: Ensure the purity of your substrates using techniques like NMR or LC-MS before starting the reaction.
-
Fresh Reagents: Synthesize or use freshly prepared azides when possible. Store them appropriately, protected from light and heat.
-
Handling Phosphine Reagents: If you are using Staudinger ligation, be aware that phosphine reagents are prone to air oxidation, which can affect the reaction's efficiency.[10]
-
4. Solvent Effects:
-
The Problem: The solvent can significantly influence the reaction rate and even the regioselectivity.[12][13] Poor solubility of substrates can lead to low conversion.
-
The Solution:
-
Solubility is Key: Choose a solvent system in which all components are fully dissolved. Common choices include t-BuOH/H₂O, DMSO, DMF, and THF.[1][14]
-
Solvent Polarity: The polarity of the solvent can influence the reaction. For instance, in some thermal cycloadditions, polar protic solvents may favor the formation of the 1,4-isomer.[12]
-
5. Presence of Inhibitors:
-
The Problem: Certain functional groups or buffer components can chelate the copper catalyst, effectively removing it from the catalytic cycle. Common culprits include thiols (e.g., from glutathione in biological samples) and chelating agents like EDTA.[8][9]
-
The Solution:
-
Purify Substrates: If your substrates are from biological sources, purify them to remove interfering substances.
-
Buffer Choice: Avoid buffers containing strong chelating agents.
-
Sacrificial Metals: In some cases, adding a sacrificial metal like Zn(II) or Ni(II) can occupy the chelating sites, leaving the copper free to catalyze the reaction.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a CuAAC reaction?
A1: Most CuAAC reactions proceed efficiently at room temperature (20-25°C).[8] However, for more challenging substrates or to increase the reaction rate, gentle heating to 35-40°C can be beneficial.[8] For particularly difficult cases, you can test higher temperatures, as long as your substrates are stable.[4]
Q2: How can I monitor the progress of my click reaction?
A2: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques allow you to track the consumption of your starting materials and the formation of your triazole product over time.
Q3: I'm getting a mixture of 1,4- and 1,5-regioisomers. How can I control the regioselectivity?
A3: The thermal Huisgen 1,3-dipolar cycloaddition often produces a mixture of both 1,4- and 1,5-disubstituted triazoles.[15] To achieve high regioselectivity, you must use a catalyzed reaction:
-
For 1,4-disubstituted triazoles: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly selective for the 1,4-isomer.[12]
-
For 1,5-disubstituted triazoles: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively yields the 1,5-isomer.[12][14]
Q4: Are there any alternatives to copper-catalyzed click chemistry for biological applications?
A4: Yes. Due to the potential cytotoxicity of copper, especially in living systems, several metal-free alternatives have been developed.[10][11] The most prominent is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[16][17] This reaction utilizes a strained cyclooctyne that reacts rapidly with an azide without the need for a catalyst.[16]
Q5: My final product is difficult to purify. What are some common workup procedures?
A5: A typical workup involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated.[1] For purification, column chromatography on silica gel is the most common method.[1] In bioconjugation, purification methods like size-exclusion chromatography, dialysis, or affinity purification are often used.[1]
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol provides a starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Azide-containing substrate
-
Alkyne-containing substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 t-BuOH/H₂O)
Procedure:
-
Dissolve the azide (1.0 eq) and alkyne (1.0-1.2 eq) in your chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, proceed with an appropriate workup and purification procedure.[1]
Protocol 2: CuAAC for Bioconjugation
This protocol is a general guideline for labeling biomolecules.
Materials:
-
Biomolecule with an alkyne or azide
-
Azide or alkyne cargo molecule
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
CuSO₄ solution
-
Ligand solution (e.g., THPTA)
-
Freshly prepared sodium ascorbate solution
Procedure:
-
In a microcentrifuge tube, dissolve the biomolecule in the appropriate buffer.
-
Add the cargo molecule to the solution.
-
Prepare a premixed solution of CuSO₄ and the ligand.
-
Add the catalyst-ligand premix to the reaction tube.
-
Initiate the reaction by adding the sodium ascorbate solution.[1]
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.[8]
-
Purify the labeled biomolecule using a method appropriate for your sample (e.g., size-exclusion chromatography, dialysis).[1]
Data Summary Table: Common CuAAC Parameters
| Parameter | Recommended Range | Notes |
| Copper Catalyst | 1-5 mol% (synthesis) 50-100 µM (bioconjugation) | Cu(I) is the active species.[2] |
| Reducing Agent | 5-10 mol% (synthesis) 5-10 mM (bioconjugation) | Sodium ascorbate is most common.[8] |
| Ligand:Copper Ratio | 1:1 to 5:1 | Ligand choice is critical.[4][7] |
| Temperature | Room Temperature to 40°C | Gentle heating can increase the rate.[8] |
| Solvent | t-BuOH/H₂O, DMF, DMSO | Depends on substrate solubility.[8] |
Part 4: Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low CuAAC Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. furthlab.xyz [furthlab.xyz]
- 6. broadpharm.com [broadpharm.com]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. benchchem.com [benchchem.com]
- 13. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Click Chemistry [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Reaction Condition Optimization for 1,2,4-Triazole Synthesis
Introduction: Navigating the Synthesis of 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous antifungal, antiviral, and anticancer agents.[1] Despite its importance, the synthesis of substituted 1,2,4-triazoles can be challenging, often plagued by issues such as low yields, harsh reaction conditions, the formation of side products, and difficulties in purification.[2][3]
This technical support center is designed for researchers, scientists, and drug development professionals. It provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical methods for synthesizing 1,2,4-triazoles, and what are their main challenges?
The two most foundational methods are the Pellizzari and Einhorn-Brunner reactions.
-
Pellizzari Reaction: This method involves the condensation of an amide and an acylhydrazide.[3] Its primary advantage is the use of readily available starting materials. However, it typically requires very high temperatures (>200°C) and long reaction times, which can lead to low yields and decomposition of sensitive substrates.[2][3] A significant challenge in unsymmetrical reactions is acyl interchange at high temperatures, resulting in a mixture of triazole products.[4]
-
Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles from the condensation of imides with hydrazines, often under acidic conditions.[5][6] A key issue is regioselectivity when using an unsymmetrical imide. The reaction can produce an isomeric mixture, complicating purification.[7]
Q2: How do modern synthetic methods improve upon the classical approaches?
Modern methods often employ metal catalysts or microwave irradiation to overcome the limitations of classical syntheses.
-
Metal Catalysis: Copper and silver catalysts are widely used. For instance, in certain [3+2] cycloaddition reactions, Ag(I) catalysis can selectively produce 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis can yield 1,5-disubstituted isomers, offering excellent regiochemical control.[8][9] Copper catalysts can also enable the use of milder reaction conditions and a broader range of substrates, such as amidines.[8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation is a transformative improvement. It can dramatically reduce reaction times from hours to minutes and often increases yields by minimizing the formation of thermal decomposition byproducts.[3][10][11] This technique is particularly effective for the Pellizzari reaction.[3]
Q3: What is the most common side product in 1,2,4-triazole synthesis from hydrazides, and how can it be avoided?
The formation of a 1,3,4-oxadiazole is a very common competing side reaction.[12] This occurs because the intermediate formed from the initial condensation can undergo an alternative cyclization pathway through the loss of ammonia or an amine, rather than water. This pathway is often favored under certain conditions. To suppress this side reaction, ensure strictly anhydrous (water-free) reaction conditions and consider lowering the reaction temperature, as the formation of the triazole is often favored kinetically at lower temperatures.[12]
General Troubleshooting Workflow
Before diving into specific problems, it's helpful to have a logical workflow for troubleshooting any synthetic reaction. The following diagram outlines a systematic approach to diagnosing and solving common issues in 1,2,4-triazole synthesis.
Caption: A logical workflow for troubleshooting 1,2,4-triazole synthesis.
Troubleshooting Guide: Specific Issues & Solutions
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Yield of 1,2,4-Triazole | 1. Insufficient Temperature or Time: Condensation reactions often have a high activation energy.[2] 2. Impure or Wet Starting Materials: Hydrazides can be hygroscopic. Water can interfere with the reaction equilibrium.[12] 3. Inefficient Removal of Water Byproduct: In condensation reactions like the Pellizzari, water is a byproduct. Its presence can inhibit the reaction from proceeding to completion according to Le Châtelier's principle.[2] | 1. Incremental Optimization: Gradually increase the reaction temperature in 10-20°C increments and extend the reaction time, monitoring progress carefully by TLC or LC-MS to avoid decomposition.[2] 2. Reagent Purification: Ensure starting materials are pure and thoroughly dry before use. Recrystallize amides and dry hydrazides under vacuum.[12] 3. Water Removal: If the reaction setup allows, use a Dean-Stark apparatus to azeotropically remove water. Alternatively, switching to microwave synthesis can often drive the reaction to completion more efficiently.[2] |
| Formation of 1,3,4-Oxadiazole Side Product | Competing Cyclization Pathway: The reaction intermediate has two nucleophilic nitrogen atoms and an oxygen atom that can participate in cyclization. Under non-anhydrous conditions or at very high temperatures, the dehydration pathway leading to the oxadiazole can compete with or even dominate the desired triazole formation.[12] | 1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[12] 2. Lower Reaction Temperature: This is a critical parameter. Running the reaction at the lowest effective temperature often favors the kinetically controlled pathway to the 1,2,4-triazole.[12] |
| Formation of a Mixture of Regioisomers | 1. Einhorn-Brunner Reaction: With an unsymmetrical imide, the incoming hydrazine can attack either of the two different carbonyl carbons. The outcome is governed by electronics; the more electrophilic carbonyl is preferentially attacked.[7][13] 2. Alkylation of Triazole Ring: The unsubstituted 1,2,4-triazole ring has two nucleophilic nitrogens (N-1 and N-4). Alkylation can occur at both sites, leading to a product mixture.[12] | 1. Modify the Substrate: If possible, increase the electronic difference between the two acyl groups on the imide to favor attack at one site. The acyl group from the stronger corresponding carboxylic acid will direct its substituent to the 3-position of the triazole.[14] 2. Catalyst-Controlled Regioselectivity: For cycloaddition reactions, the choice of catalyst is paramount. For example, using Ag(I) often favors the formation of 1,3-disubstituted triazoles, whereas Cu(II) can favor 1,5-disubstituted products.[8][9] |
| Product "Oils Out" During Recrystallization | Solubility Profile: The melting point of your compound may be lower than the boiling point of the chosen recrystallization solvent. The compound melts in the hot solvent instead of dissolving, then separates as an oil upon cooling.[15] | 1. Change the Solvent System: Select a lower-boiling point solvent in which your compound is still soluble when hot and insoluble when cold. 2. Use a Mixed Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" anti-solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. Gently heat to clarify and then allow to cool slowly.[16] |
| Difficulty Purifying Ionic 1,2,4-Triazole Salts | High Polarity: The ionic nature of triazole salts makes them highly polar. They may streak or remain at the baseline on standard silica gel columns and can be challenging to recrystallize from common organic solvents.[15] | 1. Modify Chromatography: Switch to a more polar stationary phase like alumina. For very polar compounds, consider specialized techniques like hydrophilic interaction liquid chromatography (HILIC). Adding a small amount of a polar modifier like methanol to the eluent can also help.[15] 2. Acid-Base Extraction: Convert the salt to its neutral free base form, which can be purified using standard organic techniques (extraction, silica gel chromatography). Once pure, the free base can be converted back to the desired salt.[15] |
Visualizing Competing Reaction Pathways
Understanding the competition between the formation of the desired 1,2,4-triazole and the 1,3,4-oxadiazole side product is key to optimization. The following diagram illustrates this mechanistic branch point.
Caption: Competing cyclization pathways in 1,2,4-triazole synthesis.
Detailed Experimental Protocols
Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole (Pellizzari Reaction)
This protocol is a representative example of the traditional, high-temperature Pellizzari reaction.
Materials:
-
Benzamide (1.0 eq)
-
Benzoylhydrazide (1.0 eq)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a 50 mL round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[17] Ensure both reagents are pure and dry.
-
Heating: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[17] Caution: This is a very high temperature; ensure your equipment is rated appropriately and perform the reaction in a well-ventilated fume hood.
-
Reaction: Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).[17]
-
Cooling & Isolation: After the reaction is complete (as indicated by the consumption of starting materials), allow the mixture to cool to room temperature. The product will solidify.[17]
-
Purification: Triturate the solid crude product with a small amount of cold ethanol to remove some impurities.[17] Collect the solid by vacuum filtration. Further purify the crude product by recrystallization from a larger volume of hot ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[2]
Protocol 2: Microwave-Assisted Synthesis of a Substituted 1,2,4-Triazole
This protocol demonstrates a more modern, efficient approach that avoids excessively high temperatures and long reaction times.[17]
Materials:
-
Substituted Aromatic Hydrazide (1.0 eq, 0.005 mol)
-
Substituted Nitrile (1.1 eq, 0.0055 mol)
-
Potassium Carbonate (K₂CO₃) (1.1 eq, 0.0055 mol)
-
n-Butanol (10 mL)
-
20 mL microwave reactor vial with a stir bar
-
Microwave synthesizer
Procedure:
-
Charging the Vial: To a 20 mL microwave reactor vial, add the aromatic hydrazide, the substituted nitrile, and potassium carbonate.[17]
-
Solvent Addition: Add 10 mL of n-butanol to the vial.[17]
-
Sealing: Securely seal the vial with the appropriate cap.
-
Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the reaction mixture at a set temperature of 150°C for 2 hours.[17] The synthesizer will automatically adjust power to maintain the target temperature.
-
Cooling & Isolation: After the irradiation cycle is complete, allow the vial to cool to a safe handling temperature (typically below 50°C). The desired substituted 1,2,4-triazole product will often precipitate from the solution upon cooling.
-
Purification: Collect the precipitated product by vacuum filtration and wash with a small amount of cold n-butanol or another suitable solvent. If necessary, the product can be further purified by recrystallization.
References
- 1. chemmethod.com [chemmethod.com]
- 2. benchchem.com [benchchem.com]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. isres.org [isres.org]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 10. broadinstitute.org [broadinstitute.org]
- 11. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
microwave-assisted synthesis for improving triazole production efficiency
Welcome to the Technical Support Center for Microwave-Assisted Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to enhance the efficiency and success of your triazole production. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction to Microwave-Assisted Triazole Synthesis
The synthesis of triazoles, particularly through the renowned Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods.[3][4][5][6][7] This is achieved through the unique mechanism of microwave heating, which involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[8][9][10][11]
This guide will delve into the practical aspects of microwave-assisted triazole synthesis, addressing common challenges and providing solutions grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Here are some of the most common questions encountered by researchers in the field:
Q1: Why is my triazole yield consistently low in my microwave-assisted reaction?
-
A1: Low yields can stem from several factors. Common culprits include catalyst inactivation (oxidation of Cu(I) to the inactive Cu(II)), impure reagents (especially unstable azides), suboptimal reaction conditions (temperature, time, solvent), or the formation of side products like alkyne homocoupling (Glaser coupling).[12]
Q2: I'm observing significant side product formation. What's happening and how can I prevent it?
-
A2: The most frequent side reaction is the oxidative homocoupling of your alkyne.[12] This is often due to the presence of oxygen, which oxidizes the active Cu(I) catalyst. To mitigate this, ensure your reaction is properly degassed, and consider using a slight excess of a reducing agent like sodium ascorbate to maintain the copper in its active Cu(I) state.[2] In some cases, longer reaction times can also lead to catalyst decomposition and an increase in side products.[13]
Q3: Can I use any solvent for my microwave-assisted triazole synthesis?
-
A3: Solvent choice is critical. The efficiency of microwave heating is dependent on the solvent's polarity and its ability to absorb microwave energy (dielectric properties).[4][14] Highly polar solvents like DMF, DMSO, and ethylene glycol are very efficient at absorbing microwaves and heating up quickly.[4][14] However, sometimes a less polar solvent may be required for reactant solubility. In such cases, a mixture of a polar and non-polar solvent can be effective.[1][9] It's also important to consider the boiling point of the solvent, as microwave synthesis is often performed in sealed vessels at temperatures above the solvent's atmospheric boiling point to accelerate the reaction.[15]
Q4: Is it safe to use metal catalysts in a microwave reactor?
-
A4: Yes, it is generally safe to use finely divided metal catalysts, such as the copper or ruthenium catalysts used in triazole synthesis, in a microwave reactor.[16] These small, ground materials do not typically cause arcing. However, you should avoid using bulk metals or metal filings, which can act as an arc source.[16] Always follow the safety guidelines provided by your microwave reactor's manufacturer.
Q5: What is the "microwave effect" and is it real?
-
A5: The "microwave effect" refers to the observation of reaction rate accelerations that are not solely attributable to the bulk temperature of the reaction. While the primary advantage of microwave synthesis is rapid and efficient heating, there is ongoing discussion about non-thermal microwave effects.[17] Some theories suggest that microwaves can selectively heat polar molecules or transition states, leading to enhanced reaction rates beyond what would be expected from thermal effects alone.[17] Regardless of the exact mechanism, the practical benefits of microwave irradiation in accelerating triazole synthesis are well-documented.[10][18]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during microwave-assisted triazole synthesis.
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Yield | 1. Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by atmospheric oxygen.[12] | Solution: a) Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (N₂ or Ar) or using freeze-pump-thaw cycles. b) Add a reducing agent like sodium ascorbate in slight excess to continuously regenerate Cu(I) from any Cu(II) that forms.[2] c) Use a ligand to stabilize the Cu(I) catalyst. |
| 2. Impure Reagents: Azides can be unstable, and impurities in either the azide or alkyne can inhibit the reaction.[12] | Solution: a) Use freshly prepared or purified azides. b) Verify the purity of your alkyne via NMR or other analytical techniques. | |
| 3. Suboptimal Reaction Parameters: Incorrect temperature, time, or solvent can drastically affect yield. | Solution: a) Systematically optimize the reaction temperature and time. Start with conditions reported in the literature for similar substrates. b) Screen different solvents or solvent mixtures to ensure good solubility of all reactants and efficient microwave absorption.[13] | |
| 4. Insufficient Microwave Power/Heating: The reaction may not be reaching the target temperature. | Solution: a) Ensure your microwave reactor is functioning correctly and calibrated. b) Use a solvent with a higher dielectric loss to improve microwave absorption and heating efficiency.[14] | |
| Formation of Significant Side Products (e.g., Alkyne Dimerization) | 1. Oxidative Homocoupling (Glaser Coupling): This is the most common side reaction, consuming the alkyne starting material.[12] | Solution: a) As with low yield, rigorous degassing and the use of a reducing agent are crucial. b) Lowering the catalyst loading can sometimes reduce the rate of side reactions. |
| 2. Catalyst Decomposition: At very high temperatures or over long reaction times, the catalyst can decompose, leading to uncontrolled side reactions.[13] | Solution: a) Optimize for the shortest possible reaction time that still gives a good yield. b) Consider if a more stable catalyst or ligand system is needed for your specific substrates. | |
| Reaction Does Not Go to Completion | 1. Incorrect Stoichiometry: An excess of one reactant may be necessary to drive the reaction to completion, especially if one reactant is volatile or prone to side reactions. | Solution: a) Try using a slight excess (e.g., 1.1-1.2 equivalents) of the more stable or less expensive reactant. |
| 2. Low Reactant Concentration: Very dilute reactions can be slow. | Solution: a) Increase the concentration of your reactants, being mindful of solubility limits. | |
| Inconsistent Results/Poor Reproducibility | 1. Inconsistent Heating: Hot spots or uneven heating within the reaction vessel can lead to variable results. | Solution: a) Ensure efficient stirring of the reaction mixture. b) Use a dedicated laboratory microwave with a homogeneous microwave field and accurate temperature monitoring.[19] |
| 2. Variable Reagent Quality: Using reagents from different batches or of varying purity can lead to inconsistent outcomes. | Solution: a) Use reagents from the same lot for a series of experiments. b) Always purify or verify the purity of your starting materials. |
Experimental Protocols
General Protocol for Microwave-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
Dissolve the alkyne (1.0 eq) and azide (1.0-1.2 eq) in a suitable microwave-compatible solvent (e.g., DMF/H₂O, t-BuOH/H₂O, or an appropriate polar solvent).[1]
-
Prepare a stock solution of a Cu(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) and a reducing agent (e.g., sodium ascorbate, 5-10 mol%).
-
-
Reaction Setup:
-
In a microwave reaction vial equipped with a stir bar, add the solution of the alkyne and azide.
-
Add the copper sulfate solution followed by the sodium ascorbate solution.
-
Seal the vial tightly with a cap.
-
-
Microwave Irradiation:
-
Work-up and Purification:
-
After the reaction is complete and the vial has cooled, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
General Protocol for Microwave-Assisted Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is for the synthesis of 1,5-disubstituted triazoles and also requires optimization.
-
Reagent Preparation:
-
Reaction Setup:
-
Add the ruthenium catalyst (e.g., [Cp*RuCl]₄, 2-10 mol%) to the vial.[21]
-
Seal the vial tightly.
-
-
Microwave Irradiation:
-
Work-up and Purification:
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Visualizing Key Concepts
To better understand the principles behind microwave-assisted synthesis, the following diagrams illustrate the mechanism of microwave heating and a typical workflow for optimizing a reaction.
Caption: Mechanism of Microwave Heating.
Caption: Workflow for Reaction Optimization.
Concluding Remarks
Microwave-assisted synthesis is a powerful tool for accelerating the production of triazoles. By understanding the fundamental principles of microwave heating and being aware of the common pitfalls, researchers can effectively troubleshoot and optimize their reactions. This guide provides a foundation for achieving higher efficiency and success in your synthetic endeavors. For specific applications and highly sensitive substrates, further refinement of the provided protocols will likely be necessary. Always prioritize safety by using dedicated microwave synthesis equipment and following established laboratory safety procedures.[16][22]
References
- 1. ijsdr.org [ijsdr.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 9. ijper.org [ijper.org]
- 10. ajrconline.org [ajrconline.org]
- 11. Microwave Heating - Mechanism and Theory [cem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadinstitute.org [broadinstitute.org]
- 14. Solvent Choice for Microwave Synthesis [cem.com]
- 15. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 16. Safety Considerations for Microwave Synthesis [cem.com]
- 17. On the existence of and mechanism for microwave-specific reaction rate enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Microwave Synthesis [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Microwave-Assisted Green Synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Technical Support Center: Catalyst Selection for Efficient 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Our goal is to empower you with the knowledge to troubleshoot common issues, control reaction outcomes, and ultimately, streamline your synthetic workflows.
I. Troubleshooting Guide: Common Challenges & Solutions
This section addresses the most frequently encountered issues during 1,2,4-triazole synthesis in a practical question-and-answer format. We focus on the causality behind these problems and provide validated solutions.
Question 1: "My reaction yield is consistently low or fails completely. What are the likely causes and how can I improve it?"
Answer: Low yields are a common frustration in 1,2,4-triazole synthesis and can often be traced back to a few key factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient heating, incorrect stoichiometry, or a deactivated catalyst.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider a gradual increase in the reaction temperature. For reactions sensitive to solvent evaporation at higher temperatures, using a sealed reaction vessel can be beneficial. If you are employing a catalyst, ensure it is fresh and active.[1]
-
-
Purity of Starting Materials: Impurities, particularly water, in your starting materials or solvents can significantly interfere with the reaction.
-
Solution: Ensure all reagents and solvents are of high purity and are thoroughly dried before use. Techniques such as distilling solvents over a suitable drying agent or using commercially available anhydrous solvents are recommended.
-
-
Atmospheric Conditions: Many catalytic systems, especially those involving copper, are sensitive to air and moisture.
-
Solution: Running the reaction under an inert atmosphere, such as nitrogen or argon, can dramatically improve the yield by preventing catalyst oxidation and unwanted side reactions.[1]
-
-
Suboptimal Catalyst System: The choice of catalyst, and where applicable, the accompanying ligand and base, is crucial for optimal performance and is highly substrate-dependent.
-
Solution: A screening of different catalyst systems is often necessary. For instance, in copper-catalyzed syntheses, experimenting with various copper sources (e.g., Cu(I) vs. Cu(II) salts), ligands, and bases will help identify the optimal combination for your specific substrates.[1]
-
Question 2: "I'm observing a significant side product that I suspect is a 1,3,4-oxadiazole. Why is this happening and how can I prevent it?"
Answer: The formation of a 1,3,4-oxadiazole is a classic and well-documented side reaction, particularly when using acylhydrazines as starting materials. This occurs due to a competing intramolecular cyclization pathway.
-
The Underlying Mechanism: Acylhydrazines can undergo intramolecular cyclization through the loss of a water molecule, especially under acidic or dehydrating conditions, to form the highly stable 1,3,4-oxadiazole ring. This pathway is in direct competition with the desired intermolecular reaction that leads to the 1,2,4-triazole.
To favor the formation of the desired 1,2,4-triazole, the following strategies are recommended:
-
Milder Reaction Conditions: Avoid harsh dehydrating agents and high temperatures, as these conditions tend to favor the formation of the oxadiazole.
-
Strictly Anhydrous Conditions: Ensure your reaction is free from water, as its presence can facilitate the competing cyclization.
-
Catalyst Selection: Employ a catalyst system that is known to promote triazole formation over oxadiazole formation. For example, in certain nitrile-based syntheses, specific copper catalysts can favor the desired pathway.
Question 3: "My reaction is producing a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted 1,2,4-triazoles). How can I control the regioselectivity?"
Answer: Achieving high regioselectivity is a common and critical challenge in the synthesis of substituted 1,2,4-triazoles. The formation of different regioisomers is often dictated by the choice of catalyst and the electronic properties of the substrates.
-
Catalyst-Controlled Synthesis: The selection of the metal catalyst can be a powerful tool for directing the regioselectivity of the reaction. A prime example is the [3+2] cycloaddition of isocyanides with diazonium salts.
-
For 1,3-disubstituted 1,2,4-triazoles: Utilizing a Silver(I) catalyst, such as silver acetate (AgOAc), selectively yields the 1,3-disubstituted isomer in high yields.[2][3]
-
For 1,5-disubstituted 1,2,4-triazoles: In contrast, employing a Copper(II) catalyst, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), directs the reaction to produce the 1,5-disubstituted isomer.[2][3]
-
This catalyst-dependent control offers a reliable and predictable method for accessing specific regioisomers of 1,2,4-triazoles.
II. Catalyst Selection and Performance
The choice of catalyst is arguably the most critical parameter in designing an efficient 1,2,4-triazole synthesis. The following table provides a comparative overview of different catalytic systems for various synthetic approaches.
| Synthetic Approach | Catalyst System | Typical Yield (%) | Key Advantages & Considerations |
| [3+2] Cycloaddition of Isocyanides & Diazonium Salts (for 1,3-disubstituted) | Ag(I) catalyst (e.g., AgOAc) | 75-95% | High regioselectivity, broad substrate scope, mild reaction conditions.[2] |
| [3+2] Cycloaddition of Isocyanides & Diazonium Salts (for 1,5-disubstituted) | Cu(II) catalyst (e.g., Cu(OTf)₂) | 70-90% | High regioselectivity, excellent functional group tolerance.[2] |
| From Amidines & DMF | Copper catalyst (e.g., CuCl₂) with K₃PO₄ as base and O₂ as oxidant | 70-90% | Utilizes readily available starting materials, good functional group tolerance.[3] |
| From Nitriles & Hydroxylamine | Copper catalyst (e.g., Cu(OAc)₂) | Moderate to Good | One-pot synthesis from simple and readily available starting materials.[2] |
| From Hydrazones & Amines (Metal-Free) | Iodine (I₂) as catalyst with an oxidant (e.g., TBHP) | up to 92% | Avoids the use of metal catalysts, proceeds via a cascade C-H functionalization.[3] |
III. Mechanistic Insights & Visualizations
Understanding the reaction mechanism is key to rational catalyst selection and troubleshooting. Below are simplified representations of proposed catalytic cycles for key synthetic routes.
Catalyst-Controlled Regioselective Synthesis
The choice between a silver or copper catalyst in the [3+2] cycloaddition of isocyanides with diazonium salts dictates the regiochemical outcome. This is attributed to the different coordination preferences of the metal centers and the subsequent cyclization pathways.
Caption: Catalyst-controlled regioselective synthesis of 1,2,4-triazoles.
Copper-Catalyzed Synthesis from Amidines
In this pathway, the copper catalyst facilitates the oxidative C-N and N-N bond formations. The base plays a crucial role in the deprotonation steps, and an oxidant, often molecular oxygen from the air, is required to regenerate the active catalytic species.
Caption: Plausible catalytic cycle for copper-catalyzed 1,2,4-triazole synthesis.
IV. Experimental Protocols
The following are representative, detailed protocols for the synthesis of 1,2,4-triazoles using different catalytic systems. These should be adapted based on the specific substrates and desired outcomes.
Protocol 1: Silver(I)-Catalyzed Synthesis of 1,3-Disubstituted 1,2,4-Triazoles
This protocol is adapted from the catalyst-controlled [3+2] cycloaddition of isocyanides with aryl diazonium salts.[2][3]
-
Preparation of the Aryl Diazonium Salt: In a round-bottom flask, dissolve the corresponding aniline (1.0 mmol) in a suitable solvent (e.g., acetonitrile). Cool the solution to 0 °C in an ice bath. Add a solution of sodium nitrite (1.1 mmol) in water dropwise, followed by the dropwise addition of an aqueous solution of HCl (2.2 mmol). Stir the resulting solution at 0 °C for 30 minutes.
-
Cycloaddition Reaction: To the freshly prepared diazonium salt solution, add the isocyanide (1.2 mmol) and silver acetate (AgOAc, 10 mol%).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,3-disubstituted 1,2,4-triazole.
Protocol 2: Copper(II)-Catalyzed Synthesis of 1,5-Disubstituted 1,2,4-Triazoles
This protocol is a variation of the above method, demonstrating catalyst control.[2][3]
-
Preparation of the Aryl Diazonium Salt: Follow step 1 from Protocol 1.
-
Cycloaddition Reaction: To the freshly prepared diazonium salt solution, add the isocyanide (1.2 mmol) and copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Workup and Purification: Follow step 4 from Protocol 1.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Metal-Free Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Hydrazones and Amines
This protocol is based on an iodine-catalyzed oxidative C-N bond formation.[3]
-
Reaction Setup: In a sealed tube, combine the hydrazone (1.0 mmol), amine (1.2 mmol), iodine (I₂, 20 mol%), and tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 equiv.).
-
Solvent and Temperature: Add a suitable solvent, such as DMSO. Heat the reaction mixture to 100 °C.
-
Reaction Monitoring: Stir the reaction for 8-12 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers and wash with a saturated sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
V. Frequently Asked Questions (FAQs)
Q1: Can I use a Cu(I) salt instead of a Cu(II) salt in my reaction?
A1: Yes, in many cases, Cu(I) and Cu(II) salts can be used interchangeably, as it is often the in-situ generated Cu(I) species that is the active catalyst. If you start with a Cu(II) salt, a reducing agent may be required, or the reaction conditions may facilitate the reduction to Cu(I). However, the specific salt and its oxidation state can influence reaction kinetics and, in some cases, selectivity. It is always best to consult the literature for your specific transformation or perform a small-scale screen of different copper sources.
Q2: What is the role of the base in these reactions?
A2: The base plays several critical roles. It can act as a proton scavenger to neutralize any acid generated during the reaction, which can be important for sensitive functional groups. In many mechanisms, the base is required to deprotonate one of the starting materials, generating a more nucleophilic species that can then enter the catalytic cycle. The choice of base (e.g., an inorganic base like K₃PO₄ or an organic base like DIPEA) can significantly impact the reaction rate and yield.
Q3: How do I remove the metal catalyst from my final product?
A3: Residual metal catalysts can be problematic, especially in pharmaceutical applications. Common methods for removal include:
-
Aqueous Washes: Washing the organic solution of your product with aqueous solutions of chelating agents like EDTA or ammonia can help extract the metal salts.
-
Silica Gel Chromatography: Standard column chromatography is often effective at removing metal catalysts.
-
Specialized Scavengers: There are commercially available scavenger resins designed to bind and remove specific metal catalysts from solution.
Q4: Are there any "green" or more environmentally friendly options for 1,2,4-triazole synthesis?
A4: Yes, the field is increasingly moving towards more sustainable synthetic methods. Metal-free syntheses, such as those using iodine as a catalyst or electrochemical methods, are excellent alternatives that avoid the use of potentially toxic and expensive heavy metals.[3] Additionally, one-pot reactions that minimize solvent use and purification steps contribute to a greener process.
VI. References
-
BenchChem. (2025). Technical Support Center: Optimizing Copper-Catalyzed 1,2,4-Triazole Synthesis. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Synthesis of 1,2,4-Triazoles: Advantages of the Isocyanide-Based Approach. --INVALID-LINK--
-
ISRES Publishing. (2022). Synthesis of 1,2,4 triazole compounds. --INVALID-LINK--
References
Technical Support Center: Scaling Up Laboratory Synthesis of 1,2-Dihydro-3H-1,2,4-triazol-3-one
Welcome to the technical support center for the synthesis of 1,2-Dihydro-3H-1,2,4-triazol-3-one (CAS 930-33-6).[1][2] This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis and require a robust, scalable, and reproducible process. We will address common challenges, provide in-depth troubleshooting, and detail a validated protocol, grounding our advice in established chemical principles.
The synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and agrochemical development, is most commonly achieved through the cyclization of semicarbazide hydrochloride with formic acid.[3] While straightforward on a small scale, scaling this reaction introduces challenges related to thermal management, purification, and process control. This document serves as a comprehensive resource to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most established and scalable synthesis route for this compound?
The most direct and widely adopted method involves the reaction of semicarbazide hydrochloride with an excess of formic acid, which acts as both a reactant and a solvent. This one-pot procedure is advantageous due to the availability of starting materials and a relatively simple work-up. A key innovation for improving yield and purity on a larger scale is the strategic use of water to remove unreacted formic acid during product isolation.[3]
Q2: What kind of yield and purity can be realistically expected when scaling up?
With proper optimization and control of reaction parameters, particularly temperature and post-reaction work-up, yields of up to 80% with a purity of 98.5% or higher are achievable.[3] The critical factor influencing both metrics is the efficiency of the product's precipitation and the removal of formic acid, as the product has significantly lower solubility in water compared to formic acid.[3]
Q3: What are the primary safety concerns I should be aware of?
The primary hazards are associated with the reagents and the product itself.
-
Formic Acid: Is corrosive and requires careful handling in a well-ventilated area, preferably a fume hood.
-
1,2,4-Triazole Derivatives: The product class is suspected of causing reproductive harm.[4][5] It is also harmful if swallowed and can cause eye irritation.[4][6]
-
Dust Explosion: The finely powdered final product can form explosive mixtures with air.[4] Therefore, ensure all electrical equipment is dust explosion-proof and prevent dust accumulation.[4]
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory at all times.[4][6]
Q4: Can this reaction be performed without a solvent?
Yes, in the common procedure, excess formic acid serves as the reaction medium. This simplifies the initial setup but makes the post-reaction work-up crucial, as the excess acid must be effectively removed to ensure high recovery of the product.
Detailed Experimental Protocol
This protocol outlines a scalable method for synthesizing this compound.
Reaction Scheme:
Semicarbazide Hydrochloride + Formic Acid → this compound + HCl + Water
Materials and Equipment:
-
Semicarbazide hydrochloride (1.0 eq)
-
Formic acid (≥95%, ~5-7 eq)
-
Deionized water (for work-up)
-
Round-bottom flask or jacketed reactor appropriate for the intended scale
-
Reflux condenser
-
Overhead stirrer (recommended for scales >20g)
-
Heating mantle or oil bath with temperature controller
-
Ice-water bath
-
Büchner funnel and vacuum flask
-
Vacuum oven
Step-by-Step Methodology:
-
Reagent Charging: In a well-ventilated fume hood, charge the reaction vessel with semicarbazide hydrochloride (1.0 eq) and formic acid (5-7 eq).[3]
-
Reaction: Attach the reflux condenser and begin stirring. Heat the mixture to a controlled temperature, typically between 90-120°C, and maintain for approximately 2-3 hours.[7] The mixture will become a clear solution as the reaction progresses.
-
Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the solution to cool slowly to ambient temperature. Then, immerse the vessel in an ice-water bath and continue cooling to below 10°C over a period of at least 2.5 hours.[3] Slow cooling is critical for promoting the growth of larger, more easily filterable crystals.
-
Work-up: To the cold slurry, slowly add a volume of cold deionized water. The addition of water is a critical step that significantly reduces the solubility of the product by washing away the highly polar formic acid, thereby maximizing yield.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any remaining acid and impurities.
-
Drying: Dry the purified product in a vacuum oven at approximately 40-50°C until a constant weight is achieved.[3]
Workflow Diagram
References
- 1. 3H-1,2,4-Triazol-3-one, 1,2-dihydro- [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. WO2009039255A9 - Methods for production of 1,2,4-triazol-3-one - Google Patents [patents.google.com]
- 4. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. carlroth.com [carlroth.com]
- 7. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthetic Methodologies for 1,2,3- and 1,2,4-Triazoles: A Guide for Researchers
Introduction: The Enduring Significance of Triazole Isomers in Modern Chemistry
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two primary isomers: 1,2,3- and 1,2,4-triazoles. These scaffolds are foundational in medicinal chemistry, materials science, and chemical biology. Their prevalence stems from their unique combination of properties: metabolic stability, the capacity for hydrogen bonding, and dipole interactions, which make them excellent pharmacophores and versatile linking units.[1][2] For drug development professionals and researchers, the ability to selectively and efficiently synthesize a specific triazole isomer is paramount. This guide provides an in-depth comparative analysis of the most prominent synthetic methods for both 1,2,3- and 1,2,4-triazoles, offering insights into the causality behind experimental choices, detailed protocols, and supporting data to inform your synthetic strategy.
Part 1: The Synthesis of 1,2,3-Triazoles: A Tale of Cycloadditions
The synthesis of the 1,2,3-triazole core is dominated by the [3+2] cycloaddition of an azide and an alkyne. While the thermal Huisgen cycloaddition laid the groundwork, its limitations, such as low regioselectivity and harsh conditions, spurred the development of more refined, catalyzed approaches.[3][4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Archetype
The CuAAC reaction is a cornerstone of "click chemistry," renowned for its efficiency, specificity, and mild reaction conditions.[5] It exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[6]
Mechanism and Rationale: The reaction's success hinges on the in-situ generation of a copper(I) acetylide intermediate. This is typically achieved by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[5] The copper(I) catalyst orchestrates the cycloaddition, dramatically accelerating the reaction rate (by a factor of 10⁷ to 10⁸ compared to the thermal reaction) and ensuring high regioselectivity.[6] The choice of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble variant THPTA, is critical for stabilizing the Cu(I) oxidation state and preventing side reactions, especially in biological applications.[5][7]
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole [6]
-
Reactant Preparation: In a suitable reaction vessel, dissolve phenylacetylene (1.0 eq) and benzyl azide (1.0 eq) in a solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1 eq) as a freshly prepared aqueous solution, followed by the addition of CuSO₄·5H₂O (0.01-0.05 eq) as an aqueous solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Isomer
The RuAAC reaction provides a complementary approach to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer. A key advantage of RuAAC is its ability to utilize both terminal and internal alkynes, enabling the synthesis of fully substituted 1,2,3-triazoles.[8]
Mechanism and Rationale: Unlike CuAAC, the RuAAC mechanism does not proceed through a metal acetylide. Instead, it is proposed to involve the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. This is followed by reductive elimination to furnish the triazole product and regenerate the ruthenium catalyst.[8] Pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes are commonly employed as catalysts.
Experimental Protocol: General Procedure for RuAAC
-
Inert Atmosphere: In a glovebox or under an inert atmosphere (e.g., Argon), add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-2 mol%) to a dry reaction vessel.
-
Reagent Addition: Add a suitable solvent (e.g., toluene or THF), followed by the alkyne (1.0 eq) and the azide (1.0-1.2 eq).
-
Reaction Conditions: Stir the mixture at room temperature or heat as required (e.g., 60-80 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the 1,5-disubstituted 1,2,3-triazole.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Metal-Free Alternative
For applications where the cytotoxicity of copper is a concern, such as in vivo imaging or bioconjugation, SPAAC offers a powerful metal-free alternative.[9]
Mechanism and Rationale: The driving force for SPAAC is the high ring strain of a cyclooctyne derivative (e.g., dibenzocyclooctyne, DBCO). This strain significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[10] The reaction is highly bioorthogonal, as both the strained alkyne and the azide are abiotic functional groups.[9]
Experimental Protocol: SPAAC for Antibody-Drug Conjugate (ADC) Preparation [9]
-
Antibody Preparation: Ensure the azide-functionalized antibody is in a suitable buffer (e.g., PBS) at a concentration of 5-10 mg/mL.
-
SPAAC Conjugation: To the antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker from a stock solution (e.g., in DMSO). Ensure the final concentration of the organic solvent is low (e.g., <10%) to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4 °C with gentle mixing.
-
Purification: Remove the excess, unreacted DBCO-drug linker using a desalting column or size-exclusion chromatography equilibrated with PBS.
-
Characterization: Concentrate the purified ADC and characterize it using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry, and HPLC).
Part 2: The Synthesis of 1,2,4-Triazoles: Classical Condensation Routes
The synthesis of 1,2,4-triazoles generally relies on condensation reactions to construct the heterocyclic core. While numerous methods exist, the Pellizzari and Einhorn-Brunner reactions are among the most established.[2]
The Pellizzari Reaction: Condensation of Amides and Acylhydrazides
First reported in 1911, the Pellizzari reaction involves the thermal condensation of an amide with an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[11][12]
Mechanism and Rationale: The reaction is typically performed at high temperatures (often exceeding 200 °C), either neat or in a high-boiling solvent.[11] The mechanism involves the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the amide's carbonyl carbon, followed by cyclization and dehydration.[13] A significant drawback of the classical method is the often low yields and long reaction times.[11] Modern modifications, such as the use of microwave irradiation, can significantly improve the efficiency of the Pellizzari reaction.[14] When using an unsymmetrical amide and acylhydrazide, a mixture of products can be formed due to acyl group interchange at high temperatures.[15]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Thermal Method) [13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.
-
Heating: Heat the reaction mixture to 220-250 °C under a nitrogen atmosphere with constant stirring.
-
Reaction Time: Maintain this temperature for 2-4 hours. The progress can be monitored by TLC.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature, which should cause it to solidify.
-
Purification: The crude solid can be triturated with a suitable solvent like ethanol to remove impurities. Further purification can be achieved by recrystallization from ethanol or acetic acid.
The Einhorn-Brunner Reaction: Condensation of Imides and Hydrazines
The Einhorn-Brunner reaction provides an alternative route to 1,2,4-triazoles through the acid-catalyzed condensation of imides with hydrazines.[16][17]
Mechanism and Rationale: The reaction proceeds via the initial nucleophilic attack of the hydrazine on one of the imide's carbonyl carbons. This is followed by a series of dehydration and cyclization steps to form the triazole ring.[18] A key feature of the Einhorn-Brunner reaction is its regioselectivity when an unsymmetrical imide is used. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole.[18][19]
Experimental Protocol: General Procedure for the Einhorn-Brunner Reaction [18]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diacylamine (imide) (1.0 eq) in glacial acetic acid.
-
Addition of Hydrazine: To the stirring solution, slowly add the substituted hydrazine (1.1 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle or oil bath.
-
Monitoring: Allow the reaction to proceed for 2-8 hours, monitoring the consumption of the starting material by TLC.
-
Work-up and Precipitation: Once complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.
Part 3: Comparative Analysis
The choice of synthetic method depends critically on the desired isomer, the required substitution pattern, and the sensitivity of the functional groups present in the starting materials.
1,2,3-Triazole Synthesis: A Quantitative Comparison
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |
| Regioselectivity | Exclusively 1,4-disubstituted[6] | Predominantly 1,5-disubstituted[8] | Mixture, often 1,4- and 1,5-[20] |
| Alkyne Scope | Terminal alkynes only[8] | Terminal and internal alkynes[8] | Strained cyclooctynes |
| Catalyst | Copper(I)[5] | Ruthenium(II) | None (metal-free)[9] |
| Reaction Rate | Very fast (10⁷-10⁸ rate acceleration)[6] | Moderate to fast | Fast (dependent on cyclooctyne) |
| Typical Conditions | Room temp, aqueous/organic solvents[5] | Room temp to elevated temps | Physiological temp, aqueous buffers[9] |
| Biocompatibility | Limited by copper cytotoxicity[9] | Not typically used in vivo | Excellent, bioorthogonal[9] |
| Yields | Generally high to quantitative[19] | Good to excellent[19] | High to quantitative[20] |
1,2,4-Triazole Synthesis: A Qualitative Comparison
| Feature | Pellizzari Reaction | Einhorn-Brunner Reaction |
| Starting Materials | Amide + Acylhydrazide[11] | Imide + Hydrazine[16] |
| Key Advantage | Direct, one-step condensation | Predictable regioselectivity with unsymmetrical imides[18] |
| Primary Limitation | Harsh conditions (high temp), low yields, potential for product mixtures with unsymmetrical reactants[11][15] | Requires preparation of imide starting material |
| Reaction Conditions | High temperature (>200 °C), neat or high-boiling solvent[11] | Acid-catalyzed (e.g., acetic acid), reflux[18] |
| Modern Improvements | Microwave-assisted synthesis improves yields and reduces reaction times[14] | Generally robust classical method |
| Functional Group Tolerance | Limited due to harsh conditions | Generally more tolerant than thermal Pellizzari |
Conclusion
The synthesis of 1,2,3- and 1,2,4-triazoles is well-established, with a diverse toolbox of methods available to the modern chemist. For 1,2,3-triazoles, the choice between CuAAC, RuAAC, and SPAAC is primarily dictated by the desired regiochemistry and the biological context of the application. CuAAC remains the workhorse for generating 1,4-isomers, while RuAAC provides access to the 1,5-isomer and fully substituted systems. SPAAC is the undisputed champion for metal-free bioconjugation.
For 1,2,4-triazoles, classical condensation reactions like the Pellizzari and Einhorn-Brunner methods remain highly relevant. The Einhorn-Brunner reaction offers superior regiocontrol for unsymmetrical products, while modern adaptations, such as microwave heating, have enhanced the practicality of the Pellizzari reaction. A thorough understanding of the mechanisms, scope, and limitations of these methods, as outlined in this guide, is essential for the rational design and successful execution of synthetic routes toward these invaluable heterocyclic scaffolds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. isres.org [isres.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 11. benchchem.com [benchchem.com]
- 12. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Pellizzari Reaction [drugfuture.com]
- 16. benchchem.com [benchchem.com]
- 17. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring system stands as a "privileged scaffold" in medicinal chemistry, a distinction earned due to its remarkable versatility and presence in numerous clinically approved drugs.[1] Its unique physicochemical properties—metabolic stability, capacity for hydrogen bonding, and favorable polarity—enable it to interact with a wide array of biological targets.[1] This has led to the development of 1,2,4-triazole derivatives with a broad spectrum of pharmacological activities, including potent antifungal, anticancer, antibacterial, and anti-inflammatory effects.[2][3]
This guide provides a comparative analysis of the biological performance of various 1,2,4-triazole derivatives. We will delve into the mechanistic underpinnings of their activity, present supporting quantitative data from key experimental assays, and provide detailed protocols to ensure these findings can be validated and expanded upon in your own research.
Antifungal Activity: Targeting Fungal Cell Integrity
The most prominent success of 1,2,4-triazole derivatives is in the realm of antifungal therapy. Marketed drugs like fluconazole and itraconazole are cornerstones in treating systemic fungal infections.
Causality of Experimental Choice: The Lanosterol 14α-demethylase Target The primary mechanism of action for most antifungal triazoles is the inhibition of lanosterol 14α-demethylase, a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol.[4][5] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death.[4] Assays measuring the Minimum Inhibitory Concentration (MIC) are therefore the gold standard for quantifying the efficacy of these compounds.
Comparative Performance of Antifungal Derivatives The substitution pattern on the triazole core dramatically influences potency. For instance, introducing a cyclopropane moiety or a 6-fluoroquinazolinyl group has been shown to yield derivatives with significant fungicidal activity, in some cases superior to commercial fungicides.[6][7][8]
| Derivative Class | Fungal Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) | Source |
| Thiazolo[3,2-b]-1,2,4-triazole (Compound 6u ) | Rhizoctonia solani | 50 (80.8% inhibition) | Chlorothalonil | 50 (85.9% inhibition) | [6] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | 6.25 - 12.5 | Ketoconazole | 12.5 | [9] |
| 1,2,4-Triazole with Cyclopropane Moiety (Compound 4i ) | Sphaerotheca fuliginea | N/A (72.84% inhibition) | Zhongshengmycin | N/A (65.08% inhibition) | [7][10] |
| 1,2,3-Benzotriazine-4-one Hybrids | Candida albicans | 0.0156 - 2.0 | Reference Drug | N/A | [11] |
Experimental Workflow: Antifungal Susceptibility Testing
Below is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of novel 1,2,4-triazole derivatives.
Caption: Workflow for antifungal MIC determination.
Protocol: Broth Microdilution Assay (CLSI M27/M38 Guidelines) This protocol is a self-validating system as it includes positive (no drug) and negative (no inoculum) controls to ensure the reliability of the results.
-
Preparation of Compounds: Dissolve synthesized 1,2,4-triazole derivatives in dimethyl sulfoxide (DMSO). Prepare a 2-fold serial dilution series in a 96-well microtiter plate using RPMI-1640 medium. Final concentrations should typically range from 0.06 to 64 µg/mL.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension further in RPMI medium to achieve the final inoculum concentration.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL. Include a growth control well (inoculum, no compound) and a sterility control well (medium, no inoculum).
-
Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Anticancer Activity: Diverse Mechanisms of Action
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[1][11][12] Their mechanisms are diverse, ranging from the inhibition of critical signaling kinases to the disruption of the cellular cytoskeleton.[12][13]
Causality of Experimental Choice: Targeting Cancer Cell Proliferation The foundational experiment in this field is the cytotoxicity assay, which measures a compound's ability to inhibit cancer cell proliferation or induce cell death. The MTT assay is a widely adopted, reliable colorimetric method that quantifies metabolic activity as a proxy for cell viability.[12][14] Compounds showing high potency (low IC50 values) are then subjected to more specific mechanistic studies, such as kinase inhibition or tubulin polymerization assays.[12][15]
Comparative Performance of Anticancer Derivatives The anticancer efficacy is highly dependent on the specific chemical moieties attached to the triazole core. Derivatives have been designed as potent inhibitors of EGFR, BRAF, and tubulin, demonstrating the scaffold's adaptability.[12]
| Derivative | Target | Cancer Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) | Source |
| Compound 8c | EGFR, Tubulin | MCF-7 (Breast) | 4.2 | Erlotinib (EGFR) | N/A | [12] |
| Compound 8d | BRAF, Tubulin | A549 (Lung) | 5.1 | Vemurafenib (BRAF) | N/A | [12] |
| Compound TP6 | Not Specified | B16F10 (Melanoma) | 41.12 | N/A | N/A | [14] |
| Compound 4g | Not Specified | HT-29 (Colon) | 12.69 | Cisplatin | 14.01 | [16] |
Signaling Pathway: EGFR Inhibition Many triazole derivatives function by inhibiting receptor tyrosine kinases like EGFR, which are often overactive in cancer.
Caption: Inhibition of the EGFR signaling pathway.
Protocol: MTT Cell Viability Assay This protocol measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, remove the medium and add fresh medium containing various concentrations of the 1,2,4-triazole derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases of viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antibacterial and Anti-inflammatory Activities
Beyond antifungal and anticancer applications, the 1,2,4-triazole scaffold has been successfully modified to create potent antibacterial and anti-inflammatory agents.
Antibacterial Derivatives Certain 1,2,4-triazole derivatives, particularly Schiff bases and thioethers, exhibit strong antibacterial activity.[9] Some compounds have shown efficacy against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Xanthomonas oryzae.[6][9] The mechanism often involves the disruption of the bacterial membrane's permeability.[6]
| Derivative Class | Bacterial Strain | Activity Metric | Value | Reference Compound | Value | Source |
| Thiazolo[3,2-b]-1,2,4-triazole (Compound 6u ) | Xanthomonas oryzae | EC50 | 18.8 µg/mL | Bismerthiazol | 93.6 µg/mL | [6] |
| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol (Compound 5e ) | Staphylococcus aureus | MIC | < 6.25 µg/mL | Streptomycin | 6.25 µg/mL | [9] |
Anti-inflammatory Derivatives The anti-inflammatory potential of 1,2,4-triazoles is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins.[17][18] A key goal in this area is to achieve selective inhibition of COX-2 (induced during inflammation) over COX-1 (constitutively expressed, with a protective role in the gut), thereby minimizing gastrointestinal side effects.[18][19]
| Derivative | Target | IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 & SI | Source |
| B6 (Hydrazone derivative) | COX-1 | N/A | N/A | Celecoxib | N/A | [17] |
| COX-2 | N/A | N/A | ||||
| Compound 14 | COX-1 | 13.5 | 337.5 | Celecoxib | IC50=14.7/0.045; SI=326 | [18] |
| COX-2 | 0.04 |
Pathway Diagram: Arachidonic Acid Cascade This diagram shows the central role of COX enzymes in producing pro-inflammatory prostaglandins.
Caption: Inhibition of the COX pathway by triazoles.
Conclusion and Future Outlook
The 1,2,4-triazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its structural simplicity belies its functional sophistication, allowing for the development of highly potent and selective agents against a multitude of diseases. The comparative data presented here underscore the critical role of structure-activity relationships (SAR); minor chemical modifications can pivot a compound's primary activity from antifungal to anticancer or anti-inflammatory.[20][21]
Future research should focus on multi-target derivatives, such as dual COX-2/5-LOX inhibitors for inflammation or compounds that simultaneously inhibit multiple cancer signaling pathways.[18] The continued exploration of this versatile core will undoubtedly yield the next generation of therapeutics to address pressing global health challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship (2022) | Gita Chawla | 41 Citations [scispace.com]
- 4. bpasjournals.com [bpasjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives C...: Ingenta Connect [ingentaconnect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 15. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
A Comprehensive Guide to the Spectroscopic Validation of 1,2,4-Triazol-3-one
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazol-3-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its prevalence demands rigorous structural verification to ensure the integrity of research and the safety of potential drug candidates. This guide provides a detailed walkthrough of the spectroscopic methods essential for the unambiguous structural validation of 1,2,4-triazol-3-one, offering insights into the causality behind experimental choices and a framework for self-validating protocols.
The Imperative of Structural Integrity
In drug development, even minor structural ambiguities can lead to significant deviations in biological activity and unforeseen toxicity. For the 1,2,4-triazol-3-one moiety, the potential for tautomerism and isomerism necessitates a multi-faceted analytical approach. Relying on a single spectroscopic technique is often insufficient; a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is paramount for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For 1,2,4-triazol-3-one, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the position of exchangeable protons (N-H). DMSO-d₆ is often preferred as it allows for the observation of N-H protons.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans to ensure an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although for the parent 1,2,4-triazol-3-one, only CH and quaternary carbons are present.
-
2D NMR (Optional but Recommended): For substituted derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton and carbon signals, respectively.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of 1,2,4-triazol-3-one is characterized by the presence of exchangeable N-H protons and a C-H proton on the triazole ring. The chemical shifts of these protons are highly sensitive to the solvent, concentration, and temperature.
In DMSO-d₆, the N-H protons of the triazole ring typically appear as broad singlets at downfield chemical shifts, often in the range of 10-12 ppm. The C5-H proton is expected to resonate as a singlet further upfield.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides crucial information about the carbon framework. For 1,2,4-triazol-3-one, two key signals are expected: one for the carbonyl carbon (C=O) and another for the carbon atom in the triazole ring. The carbonyl carbon is typically observed at a downfield chemical shift, often in the range of 155-170 ppm[1]. The other carbon of the triazole ring will appear at a different characteristic chemical shift.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
| ¹H (N-H) | 10.0 - 12.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |
| ¹H (C-H) | 7.5 - 8.5 | Singlet | |
| ¹³C (C=O) | 155 - 170 | Singlet | |
| ¹³C (C-N) | 140 - 155 | Singlet |
Table 1: Typical NMR Spectroscopic Data for the 1,2,4-Triazol-3-one Moiety.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 1,2,4-triazol-3-one, the key vibrational modes are associated with the N-H, C=O, and C=N bonds.
Experimental Protocol: IR Analysis
-
Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Data Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹.
The presence of a strong absorption band in the region of 1650-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the carbonyl group[1]. The N-H stretching vibrations are typically observed as a broad band in the range of 3100-3400 cm⁻¹. The C=N stretching vibration of the triazole ring usually appears in the 1500-1600 cm⁻¹ region[2].
| Functional Group | Typical Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3400 | Medium to Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch | 1650 - 1750 | Strong |
| C=N Stretch | 1500 - 1600 | Medium to Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Table 2: Characteristic IR Absorption Bands for 1,2,4-Triazol-3-one.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like 1,2,4-triazol-3-one, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron ionization (EI) can also be used, which induces more extensive fragmentation, providing a characteristic fingerprint of the molecule.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
The mass spectrum of 1,2,4-triazol-3-one will show a molecular ion peak corresponding to its molecular weight. Under EI conditions, characteristic fragmentation of the 1,2,4-triazole ring involves the loss of small neutral molecules such as HCN, N₂, and CO[3]. The fragmentation pattern is highly dependent on the substituents on the triazole ring.
Integrated Spectroscopic Analysis: The Key to Unambiguous Validation
The true power of spectroscopic validation lies in the integration of data from multiple techniques. A proposed structure for 1,2,4-triazol-3-one must be consistent with all the spectroscopic data.
For instance, the molecular weight determined by MS must match the molecular formula. The functional groups identified by IR spectroscopy (e.g., C=O, N-H) must be consistent with the proposed structure and corroborated by the chemical shifts observed in the ¹³C and ¹H NMR spectra.
References
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 1,2,4-Triazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2][3] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, make it an attractive core for designing novel therapeutic agents.[3][4] This guide provides an in-depth comparison of 1,2,4-triazole derivatives, delving into their structure-activity relationships across different therapeutic areas and offering practical, field-proven experimental insights.
The Versatility of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, serves as a versatile framework for developing agents with a broad spectrum of biological activities, including antifungal, anticancer, and antimicrobial effects.[3][5][6] The therapeutic efficacy of these compounds is intricately linked to the nature and position of substituents on the triazole ring and any appended moieties. Understanding these relationships is paramount for the rational design of next-generation therapeutics.
I. Antifungal Activity: Targeting Ergosterol Biosynthesis
1,2,4-triazole-based antifungals, such as fluconazole and voriconazole, are mainstays in treating fungal infections.[3][7] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]
Key SAR Insights for Antifungal 1,2,4-Triazoles:
-
The Hydroxyl Group and Triazole Nitrogen: The tertiary hydroxyl group and the N4 nitrogen of the triazole ring are critical for binding to the heme iron of the CYP51 active site. This interaction is a hallmark of azole antifungals.
-
Halogenated Phenyl Ring: The presence of a 2,4-difluorophenyl group is a common feature in potent antifungal triazoles like fluconazole and voriconazole.[3] Halogen atoms, particularly fluorine, can enhance binding affinity and improve pharmacokinetic properties. SAR studies have shown that electron-withdrawing groups on the phenyl ring are beneficial for activity.[8][9] For instance, derivatives with 3,4-dichlorobenzyl groups have demonstrated high potency.[9]
-
Side-Chain Modifications: Modifications to the side chain attached to the chiral carbon have a significant impact on the antifungal spectrum and potency. For example, the introduction of a piperazine ring has been explored to enhance activity against resistant strains.[9]
Comparative Antifungal Performance:
| Compound/Derivative | Key Structural Feature | Target Fungi | MIC (µg/mL) | Reference |
| Fluconazole | 2,4-difluorophenyl, two triazole rings | Candida albicans | 0.25 | [9] |
| Voriconazole | 2,4-difluorophenyl, fluoropyrimidine side chain | Aspergillus spp., Candida spp. | Varies | [7] |
| Compound 19g | 4-trifluoromethylphenyl, piperidine-oxadiazole side chain | Candida albicans (fluconazole-resistant) | 0.031 | [9] |
| Compound 20b | Phenyl, piperidine-oxadiazole side chain | Candida albicans (fluconazole-resistant) | 0.016 | [9] |
| Compound 28g | Clinafloxacin hybrid with 2,4-difluorophenyl | MRSA | 0.25-1 | [3] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the synthesized 1,2,4-triazole derivatives in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 1 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
-
Incubation and MIC Determination:
-
Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control, as determined by visual inspection or a spectrophotometer.
-
II. Anticancer Activity: Diverse Mechanisms of Action
The 1,2,4-triazole scaffold has emerged as a promising framework for the development of anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, topoisomerases, and tubulin polymerization, as well as interference with DNA.[1][4][10]
Key SAR Insights for Anticancer 1,2,4-Triazoles:
-
Substitution at N1 and C3/C5: The nature of the substituents at the N1, C3, and C5 positions of the triazole ring is crucial for anticancer activity. Aromatic or heteroaromatic rings at these positions are common.
-
Thioether Linkages: The incorporation of a thioether linkage at the C3 position is a frequently employed strategy. The nature of the group attached to the sulfur atom can significantly modulate activity.
-
Hybrid Molecules: The hybridization of the 1,2,4-triazole ring with other pharmacologically active moieties, such as indole or quinolone, has led to the development of potent anticancer agents.[3][11] For example, an indole-triazole hybrid with a 3,4-dichlorophenyl group showed excellent activity against the Hep-G2 liver cancer cell line.[11]
-
Target-Specific Modifications: For kinase inhibition, moieties that can interact with the ATP-binding pocket are incorporated. For tubulin inhibition, substitutions that mimic the binding of known tubulin inhibitors like colchicine are often explored.[4][10]
Comparative Anticancer Performance (IC50 in µM):
| Compound/Derivative | Key Structural Feature | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | Pyrimidine analog | HepG2, A549, PC-3M, MKN45 | Varies | [3] |
| Compound 134b | Isoindoline-1,3-dione hybrid | HepG2, A549, PC-3M, MKN45 | More potent than 5-FU | [3] |
| Compound 8c | Thiazole and phenyl substitutions | EGFR expressing cells | 3.6 | [10] |
| Compound 5m | 3-amino-5-sulfanyl-1,2,4-triazole derivative | HCT116 | 0.04 - 23.6 (across 9 cell lines) | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., HCT116) in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-triazole compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Visualizing SAR: A Conceptual Workflow
Caption: A generalized workflow for SAR studies of 1,2,4-triazole compounds.
III. Antimicrobial Activity: A Broad Spectrum
Beyond their antifungal properties, 1,2,4-triazole derivatives have demonstrated significant potential as antibacterial agents, including activity against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3][13]
Key SAR Insights for Antimicrobial 1,2,4-Triazoles:
-
4-Amino Derivatives: The presence of an amino group at the 4-position of the triazole ring is a key feature in some antibacterial derivatives.[13]
-
Halogenated Phenyl Groups: Similar to antifungal agents, the incorporation of halogenated phenyl rings, such as 2,4-difluoro or 3,4-dichloro, often enhances antibacterial activity.[3][13] Dihalobenzyl groups have been found to be more effective than monohalobenzyl groups.[3]
-
Mercapto and Thione Derivatives: The introduction of a mercapto (-SH) or thione (=S) group at the C3 or C5 position can lead to potent antibacterial compounds.[13][14]
-
Hybridization with Quinolones: Hybrid molecules combining a 1,2,4-triazole moiety with a quinolone antibiotic like ciprofloxacin or nalidixic acid have shown excellent antibacterial activity, often surpassing the parent drugs.[3][6][13]
Comparative Antibacterial Performance:
| Compound/Derivative | Key Structural Feature | Target Bacteria | MIC (µg/mL) | Reference |
| Ciprofloxacin | Quinolone antibiotic | E. coli, P. aeruginosa | 0.25-1 | [13] |
| Compound 12h | 2-methylpiperazine hybrid | MDR E. coli | 0.25 | [13] |
| Compound 28g | Clinafloxacin-triazole hybrid | MRSA | 0.25-1 | [3] |
| Compound 39c | Fused 1,2,4-triazolo[3,4-b][7]thiadiazine | E. coli | 3.125 | [3] |
Visualizing a Key Pharmacophore
Caption: Key pharmacophoric features of azole antifungals interacting with CYP51.
Conclusion and Future Directions
The 1,2,4-triazole scaffold remains a highly fruitful area of research in drug discovery. The structure-activity relationships discussed herein highlight several key principles for the design of potent antifungal, anticancer, and antimicrobial agents. Future research will likely focus on the development of novel hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to achieve enhanced potency, selectivity, and the ability to overcome drug resistance.[1][3][5] The continued exploration of diverse substitutions and the application of computational tools for rational design will undoubtedly lead to the discovery of new and improved 1,2,4-triazole-based therapeutics.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. isres.org [isres.org]
- 8. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
A Senior Application Scientist's Guide to Triazole Synthesis: Benchmarking Modern Methods Against Established Protocols
For researchers in drug discovery, chemical biology, and materials science, the 1,2,3-triazole core is a uniquely valuable structural motif. Its remarkable stability, capacity for hydrogen bonding, and dipole character make it an exceptional linker and a pharmacologically relevant scaffold.[1][2] The evolution of synthetic methods to access this heterocycle is a story of chemists striving for perfection—a journey from harsh, indiscriminate reactions to elegant, highly specific "click" ligations.[3][4][5]
This guide provides an in-depth comparison of the principal methodologies for 1,2,3-triazole synthesis. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering a clear framework for selecting the optimal method for your specific application. Here, we benchmark the foundational Huisgen cycloaddition against its more sophisticated, catalyzed successors: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Foundation: Huisgen 1,3-Dipolar Cycloaddition
The journey begins with the work of Rolf Huisgen, who first detailed the 1,3-dipolar cycloaddition between an azide and an alkyne.[6]
Mechanistic Principle & Inherent Limitations
The thermal Huisgen cycloaddition is a concerted, pericyclic reaction where the 4π electrons of the azide and 2π electrons of the alkyne participate in a [3+2] cycloaddition.[7] While elegant in theory, its practical application is severely hampered by two factors. First, it requires high temperatures and long reaction times, conditions that are incompatible with sensitive or complex substrates. Second, and most critically, the reaction of an azide with an unsymmetrical, terminal alkyne produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, complicating purification and reducing the yield of the desired product.[7][8][9][10] This lack of regiocontrol was the primary motivation for developing catalyzed alternatives.
Caption: The thermal Huisgen cycloaddition yields a mixture of regioisomers.
Representative Protocol: Thermal Cycloaddition
A typical procedure involves dissolving the organic azide and a slight excess of the terminal alkyne in a high-boiling solvent like toluene or DMF. The mixture is then heated to reflux (typically 80-120°C) for 18-48 hours. Progress is monitored by TLC or LC-MS. The major challenge is the subsequent chromatographic separation of the resulting 1,4- and 1,5-isomers.
The "Click" Revolution: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The landscape of triazole synthesis was irrevocably changed in 2002 when the groups of Morten Meldal and K. Barry Sharpless independently reported that copper(I) catalyzes the azide-alkyne cycloaddition.[5][9] This reaction became the premier example of "click chemistry"—a set of criteria for reactions that are modular, high-yielding, stereospecific, and generate minimal byproducts.[4][11]
Causality of a Superior Reaction: The Copper(I) Mechanism
The genius of CuAAC lies in its complete alteration of the reaction mechanism. Instead of a concerted cycloaddition, the reaction proceeds through a stepwise pathway mediated by copper. While early proposals suggested a mononuclear catalyst, substantial evidence now supports a dinuclear copper intermediate as the kinetically favored pathway.[12] The process begins with the formation of a copper(I) acetylide. This intermediate then coordinates with the azide, leading to a six-membered copper-containing ring that rearranges and, after protonation, releases the 1,4-disubstituted triazole product with near-perfect regioselectivity.[13][] This catalytic cycle results in an enormous rate acceleration (10⁷ to 10⁸-fold over the thermal reaction) and allows the reaction to proceed under mild, often aqueous, conditions at room temperature.[8][15]
Caption: The CuAAC cycle proceeds via a copper acetylide intermediate.
Standard Experimental Protocol: CuAAC
This protocol is robust and widely applicable, including for bioconjugation.[16]
-
Reagent Preparation: Prepare stock solutions. A typical setup involves the azide (1.0 equiv) in a suitable solvent (e.g., DMSO/water or t-BuOH/water), the terminal alkyne (1.0-1.2 equiv), a copper(II) source like CuSO₄·5H₂O (1-5 mol%), and a reducing agent like sodium ascorbate (5-10 mol%) to generate the active Cu(I) species in situ.
-
Reaction Execution: To the azide solution, add the alkyne, followed by the copper sulfate solution, and finally the sodium ascorbate solution.
-
Incubation: Stir the reaction at room temperature. Reactions are often complete within 1-12 hours. Monitor by TLC or LC-MS.
-
Workup & Isolation: For small molecules, the product can often be isolated by simple extraction or filtration.[13] For bioconjugates, purification may involve size-exclusion chromatography or dialysis.
The Other Regioisomer: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While CuAAC masterfully solves the 1,4-isomer challenge, the selective synthesis of 1,5-disubstituted triazoles remained elusive until the development of ruthenium-catalyzed methods.[17] RuAAC is the indispensable counterpart to CuAAC, providing access to the complementary regioisomer.
A Divergent Pathway: The Ruthenium Mechanism
The RuAAC mechanism is fundamentally different from CuAAC. It does not involve a metal acetylide intermediate, which critically allows it to tolerate both terminal and internal alkynes , a significant advantage over copper catalysis.[18][19][20] The proposed mechanism involves the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle. The first C-N bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide. Subsequent reductive elimination releases the 1,5-triazole product and regenerates the active catalyst.[8][21][22]
Caption: The RuAAC cycle proceeds via a ruthenacycle intermediate.
Standard Experimental Protocol: RuAAC
A general procedure for RuAAC involves the following steps.[19]
-
Reagent Preparation: In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with the azide (1.0 equiv), the alkyne (1.0-1.2 equiv), and the ruthenium catalyst (typically 1-2 mol% of a complex like CpRuCl(COD) or CpRuCl(PPh₃)₂).
-
Solvent Addition: Add a dry, non-protic solvent such as toluene, benzene, or THF.
-
Reaction Execution: Stir the mixture at temperatures ranging from ambient to 80°C. Heating is often employed to shorten reaction times.[19]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
For Biology's Sake: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A significant limitation of both CuAAC and RuAAC is the potential cytotoxicity of the metal catalysts, which restricts their use in living systems. This challenge was brilliantly overcome by Carolyn Bertozzi's development of SPAAC, a truly bioorthogonal reaction that requires no metal catalyst.[23][24]
Harnessing Ring Strain for Reactivity
SPAAC is a clever return to the Huisgen 1,3-dipolar cycloaddition, but with a crucial modification. Instead of heat, the reaction is driven by the significant ring strain of a cyclooctyne, the smallest stable cyclic alkyne.[24] This inherent strain lowers the activation energy of the cycloaddition so dramatically that the reaction proceeds rapidly at physiological temperatures.[23][25] Because neither the strained alkyne nor the azide reacts with native biological functional groups, the reaction is highly specific and can be performed in living cells.[24]
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 4. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 15. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Unlocking a Privileged Scaffold: A Comparative Guide to Molecular Docking Studies of 1,2,4-Triazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of recent molecular docking studies featuring 1,2,4-triazole derivatives. It summarizes key quantitative data, details experimental protocols, and visualizes workflows to support ongoing research in computational drug discovery.
The 1,2,4-triazole nucleus is a celebrated scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its remarkable versatility in forming hydrogen bonds, dipole-dipole interactions, and π-stacking interactions allows it to bind effectively to a wide array of biological targets.[1] This has led to the development of 1,2,4-triazole-based compounds with a broad spectrum of pharmacological activities, including anticancer, antifungal, and antimicrobial properties.[2][3]
In the modern drug discovery paradigm, in silico techniques, particularly molecular docking, have become indispensable. These computational methods predict the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein.[4] This allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis, and elucidation of structure-activity relationships (SAR), thereby accelerating the journey from lead compound to clinical candidate. This guide synthesizes findings from several recent studies, offering a comparative analysis of the docking performance of various 1,2,4-triazole derivatives against key protein targets.
Performance Comparison: A Snapshot of Binding Affinities
Molecular docking simulations consistently reveal the potential of 1,2,4-triazole derivatives to inhibit a diverse range of enzymes and receptors. The following table summarizes quantitative data from recent studies, highlighting the binding energies and, where available, corresponding experimental validation in the form of IC₅₀ values. A lower (more negative) binding energy generally indicates a more stable protein-ligand complex and higher predicted affinity.
| Study Focus | Target Protein (PDB ID) | 1,2,4-Triazole Derivative(s) | Docking Software | Docking Score (kcal/mol) | Experimental IC₅₀ | Reference |
| Anticancer | Aromatase (3EQM) | Compound 1 | AutoDock 4.2 | -9.96 | Not Reported | [2] |
| Tubulin (4YJ2) | Compound 1 | AutoDock 4.2 | -7.54 | Not Reported | [2] | |
| c-Kit Tyrosine Kinase | Compound 7f | (Not Specified) | -176.749 | 16.782 µg/mL | [5][6] | |
| Protein Kinase B (Akt) | Compound 7f | (Not Specified) | -170.066 | Not Reported | [5][6] | |
| EGFR | Compound 8c | (Not Specified) | Not Reported | 3.6 µM | [7] | |
| BRAF | Compounds 8c, 8d | (Not Specified) | Not Reported | Potent Inhibition | [7] | |
| Adenosine A₂B Receptor | Compound 15 | (Not Specified) | Not Reported | 3.48 µM | [8] | |
| Antifungal | Lanosterol 14α-demethylase (CYP51) (Homology Model) | APC-1, APC-3, APC-7 | (Not Specified) | Significant Interactions | Not Reported | [9][10] |
| Antimicrobial | Penicillin-Binding Protein (1AJ0) | Compound 1e | (Not Specified) | -8.5 | Good Activity | [11][12] |
| Dihydropteroate Synthase (1JIJ) | Compound 2e | (Not Specified) | -9.1 | Good Activity | [11][12] | |
| DNA Gyrase (1HNJ) | Furochromenotriazolopyrimidines | (Not Specified) | Good Binding Energy | Excellent Activity | [13] | |
| Antitubercular | Cytochrome P450 CYP121 (5O4K) | Compound C4 | (Not Specified) | Good ChemPLP Score | 0.976 μg/mL | [14] |
Causality in Computation: A Self-Validating Docking Protocol
The trustworthiness of any in silico result hinges on a robust and reproducible methodology. A well-designed docking protocol is a self-validating system, incorporating steps to ensure the protein is correctly prepared, the ligand conformations are adequately sampled, and the results are critically analyzed. Below is a detailed, step-by-step methodology that synthesizes common practices from leading software suites like AutoDock and Schrödinger.[4][15][16]
Part A: Receptor Preparation
The goal here is to prepare a biologically relevant protein structure, correcting for common issues in raw PDB files.
-
Structure Acquisition: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (RCSB PDB).
-
Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[17] This is crucial as they can interfere with the docking process. The original ligand is often kept temporarily to help define the binding site.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as these are critical for forming hydrogen bonds.[17] Assign partial charges using a force field like Kollman charges. This step correctly models the electrostatic interactions between the protein and the ligand.
-
Defining the Binding Pocket (Grid Generation): The search space for the docking algorithm is defined by a "grid box". This three-dimensional box is centered on the active site of the protein.[4] Its location is typically determined based on the position of the co-crystallized ligand or from prior biological knowledge of the active site residues. The size of the box should be large enough to allow the ligand to move and rotate freely within the binding site.
Part B: Ligand Preparation
The ligand must be converted into a suitable 3D format with correct chemical properties.
-
Structure Generation: The 2D structure of the 1,2,4-triazole derivative is drawn using a chemical sketcher or obtained from a database like PubChem.
-
3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. An initial energy minimization is performed using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[1]
-
Set Torsion and Chirality: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations (flexibility) of the molecule during the simulation.[18] Ensure correct chirality is assigned.
-
Finalize for Docking: Save the prepared ligand in the required format (e.g., PDBQT for AutoDock Vina), which includes atomic coordinates, partial charges, and information on rotatable bonds.[18]
Part C: The Docking Simulation
This is the core computational step where the ligand's binding is simulated.
-
Algorithm Selection: Choose a docking algorithm. The Lamarckian Genetic Algorithm (LGA), used in AutoDock, is a popular choice that combines a genetic algorithm for global searching with a local search method for energy minimization.[2]
-
Execution: Run the docking software, providing the prepared receptor (grid files) and ligand files as input.[19] The software will systematically explore various poses (orientations and conformations) of the ligand within the receptor's active site.
-
Parameter Setting: Key parameters include exhaustiveness, which controls the thoroughness of the search, and the number of modes to generate, which specifies how many distinct binding poses to output.[18] Higher exhaustiveness increases the chance of finding the optimal pose but requires more computational time.
Part D: Analysis and Validation
The output of a docking run is a set of ligand poses ranked by a scoring function.
-
Pose Analysis: The results are typically clustered based on conformational similarity (RMSD). The pose with the most favorable binding energy (lowest value) in the most populated cluster is often considered the most probable binding mode.[2]
-
Interaction Mapping: Visualize the top-ranked pose within the active site using software like PyMOL or Discovery Studio.[1] Analyze the specific non-covalent interactions, such as:
-
Hydrogen Bonds: Key for affinity and specificity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Stacking or Pi-Cation Interactions: Common with aromatic rings like phenyl groups attached to the triazole core.[9] For example, studies on Lanosterol 14α-demethylase inhibitors show the crucial interaction between the N4 nitrogen of the 1,2,4-triazole ring and the heme iron in the enzyme's active site.[9][10]
-
-
Validation: The ultimate test of a docking protocol is its ability to reproduce experimental data. A common validation technique is to remove the co-crystallized ligand from a PDB structure and then dock it back into the active site. A low Root Mean Square Deviation (RMSD) value (< 2.0 Å) between the docked pose and the original crystal pose indicates a reliable docking protocol.[1]
Visualizing the Process
To further elucidate the methodologies, the following diagrams illustrate a generalized workflow for molecular docking studies and a conceptual signaling pathway where a triazole derivative may exert its inhibitory effect.
Caption: A generalized workflow for molecular docking studies.
Caption: Conceptual inhibition of a kinase signaling pathway by a 1,2,4-triazole derivative.
Conclusion
The 1,2,4-triazole scaffold remains a highly privileged and fruitful starting point for the design of novel therapeutic agents. As demonstrated by the comparative data, these derivatives show potent inhibitory potential against a wide variety of validated drug targets. Molecular docking serves as a powerful and indispensable tool in this endeavor, providing critical insights into binding modes and affinities that guide medicinal chemists in the rational design and optimization of new, more effective drugs. The synergy between robust computational protocols and empirical validation is key to unlocking the full therapeutic potential of this versatile heterocyclic core.
References
- 1. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 2. ijcrcps.com [ijcrcps.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neuroquantology.com [neuroquantology.com]
- 10. Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1,3,4-oxadiazole derivatives | Neuroquantology [neuroquantology.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. benchchem.com [benchchem.com]
- 13. The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 16. Schrödinger Docking Tutorial - CD ComputaBio [computabio.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
A Comparative Efficacy Analysis of Triazole-Based Antifungals: Fluconazole vs. Itraconazole
This guide provides an in-depth, objective comparison of the efficacy of two widely utilized triazole antifungals, fluconazole and itraconazole. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanism of action, spectrum of activity, pharmacokinetic and pharmacodynamic profiles, clinical effectiveness, and mechanisms of resistance. The information presented herein is supported by experimental data and authoritative sources to facilitate informed decisions in research and development.
Introduction: The Triazole Antifungals
Fluconazole, a first-generation triazole, has long been a cornerstone in the treatment of fungal infections, particularly those caused by Candida species, owing to its favorable safety profile and pharmacokinetic properties.[1][2] Itraconazole, a second-generation triazole, offers a broader spectrum of activity, notably against molds such as Aspergillus.[3][4] However, its clinical utility can be hampered by variable bioavailability and a greater potential for drug interactions.[3][5] This guide will dissect the key attributes of each agent to provide a comprehensive comparative analysis.
Mechanism of Action: Targeting Fungal Ergosterol Synthesis
Both fluconazole and itraconazole exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, and its depletion, coupled with the accumulation of toxic 14α-methylated sterols, disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.[7]
Caption: Mechanism of action of triazole antifungals.
Comparative Spectrum of Activity
The antifungal spectra of fluconazole and itraconazole exhibit significant differences, which dictates their clinical applications. Fluconazole is highly active against most Candida species and Cryptococcus neoformans.[3] However, it has limited activity against molds.[3] Candida krusei is intrinsically resistant to fluconazole.[3] Itraconazole possesses a broader spectrum that includes yeasts, dermatophytes, and molds like Aspergillus species.[3]
| Fungal Pathogen | Fluconazole Activity | Itraconazole Activity |
| Candida albicans | Generally Susceptible | Generally Susceptible |
| Candida glabrata | Susceptibility can be variable | Generally more active than fluconazole |
| Candida krusei | Intrinsically Resistant | Susceptible |
| Cryptococcus neoformans | Susceptible | Susceptible |
| Aspergillus spp. | Ineffective[8] | Active |
| Dermatophytes | Limited Activity | Active |
| Dimorphic Fungi | Limited Activity | Active |
Pharmacokinetic and Pharmacodynamic Profile
The pharmacokinetic properties of fluconazole and itraconazole are markedly different, influencing their clinical use. Fluconazole exhibits predictable pharmacokinetics with excellent bioavailability (>90%) that is unaffected by food or gastric pH.[3][9] It has good penetration into various body fluids, including the cerebrospinal fluid.[3][9] In contrast, itraconazole has variable bioavailability, particularly the capsule formulation, which is dependent on food and an acidic environment for optimal absorption.[3] The oral solution of itraconazole offers improved absorption.[2] Itraconazole is highly protein-bound and has poor penetration into the cerebrospinal fluid.[3][10]
| Parameter | Fluconazole | Itraconazole |
| Bioavailability | >90%[3][9] | Variable (capsules), improved with oral solution[2][3] |
| Food Effect | Minimal | Capsules require food for absorption[5] |
| CSF Penetration | Good[3][9] | Poor[3] |
| Metabolism | Minimal | Extensive hepatic metabolism via CYP3A4[3] |
| Excretion | Primarily renal (unchanged)[9] | Primarily fecal (as metabolites) |
| Half-life | 22-32 hours[3] | Variable (24-42 hours) |
Clinical Efficacy: A Comparative Overview
The clinical efficacy of fluconazole and itraconazole varies depending on the fungal infection being treated.
Candidiasis
For oropharyngeal and esophageal candidiasis, both fluconazole and itraconazole demonstrate comparable efficacy.[11] A double-blind trial in AIDS patients with oropharyngeal candidiasis showed that itraconazole oral solution (100 mg once daily for 14 days) and fluconazole capsules (100 mg once daily for 14 days) had equivalent clinical response rates of 90%.[11] In a study on recurrent oral candidiasis, itraconazole was found to be more effective than fluconazole.[12] For vulvovaginal candidiasis, one study reported a higher cure rate with itraconazole (70%) compared to fluconazole (50%).[13] However, another study on severe vulvovaginal candidiasis found that a 5-day course of itraconazole was as effective as a two-dose regimen of fluconazole.[14]
Aspergillosis
Itraconazole is a therapeutic option for aspergillosis, whereas fluconazole is ineffective against Aspergillus species.[8] In a study on antifungal prophylaxis in patients with hematological malignancies, itraconazole was shown to provide greater protection against fatal aspergillosis compared to fluconazole.[15][16]
Onychomycosis
For onychomycosis caused by dermatophytes, terbinafine is considered superior to both fluconazole and itraconazole.[3] Itraconazole is often considered a second-line therapy.[3]
Mechanisms of Antifungal Resistance
Resistance to triazole antifungals is a growing concern. The primary mechanisms of resistance include:
-
Target site modification: Mutations in the ERG11 gene can lead to a decreased affinity of the azole for the lanosterol 14α-demethylase enzyme.[7]
-
Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitators (e.g., MDR1) can actively pump the antifungal drug out of the fungal cell, reducing its intracellular concentration.[9]
-
Alterations in the ergosterol biosynthesis pathway: Changes in the pathway can reduce the cell's dependence on the target enzyme.[7]
Caption: Key mechanisms of azole resistance in fungi.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The determination of the minimum inhibitory concentration (MIC) is crucial for assessing antifungal efficacy. The following is a generalized protocol based on the broth microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
Antifungal agents (Fluconazole, Itraconazole)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Fungal isolate
-
Spectrophotometer or plate reader
Methodology
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of fluconazole and itraconazole in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well plates to achieve the desired concentration range.
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized inoculum in RPMI-1640 medium and add it to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a spectrophotometer.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. droracle.ai [droracle.ai]
- 4. Diflucan vs. Itraconazole: Antifungal Drug Uses & Side Effects [medicinenet.com]
- 5. Comparative pharmacokinetics of fluconazole and of itraconazole in Japanese and in German subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miravistavets.com [miravistavets.com]
- 11. A double-blind comparison of itraconazole oral solution and fluconazole capsules for the treatment of oropharyngeal candidiasis in patients with AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jpad.com.pk [jpad.com.pk]
- 13. Efficacy of itraconazole versus fluconazole in vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medtextpublications.com [medtextpublications.com]
- 15. scilit.com [scilit.com]
- 16. A randomized controlled trial of itraconazole versus fluconazole for the prevention of fungal infections in patients with haematological malignancies. U.K. Multicentre Antifungal Prophylaxis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pharmacokinetic Profiling of Novel 1,2,4-Triazole Drug Candidates
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents. Its metabolic stability and capacity for hydrogen bonding contribute significantly to the pharmacological profile of drugs.[1][2] However, the journey from a promising lead compound to a clinically viable drug is contingent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic profiling of new 1,2,4-triazole drug candidates, tailored for researchers, scientists, and drug development professionals.
The Imperative of Early and Comprehensive ADME Profiling
In modern drug discovery, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying compounds with the highest potential for success.[3][4][5] This "fail early, fail cheap" approach is particularly pertinent for 1,2,4-triazole derivatives, as the triazole ring can influence metabolic pathways and present a risk for drug-drug interactions through cytochrome P450 (CYP) enzyme inhibition.[6][7][8]
This guide outlines a tiered strategy, beginning with high-throughput in vitro assays to establish foundational ADME characteristics and progressing to in vivo models for a definitive pharmacokinetic assessment.
In Vitro ADME Assays: The Initial Litmus Test
A battery of in vitro assays provides the first glimpse into a compound's potential in vivo behavior, requiring minimal amounts of the test substance.[3]
Physicochemical Properties: The Foundation of Bioavailability
-
Aqueous Solubility: Poor solubility is a common hurdle for oral drug absorption. Thermodynamic and kinetic solubility are assessed in physiologically relevant buffers (pH 6.5 and 7.4) to predict how well a compound will dissolve in the gastrointestinal tract.
-
Lipophilicity (LogD): The distribution coefficient at physiological pH (LogD7.4) is a key indicator of a compound's ability to permeate biological membranes.
-
Permeability: The capacity to cross the intestinal epithelium is fundamental for oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model of the human intestinal epithelium, providing insights into both passive diffusion and active transport mechanisms.[9][10][11]
Metabolic Stability: Predicting a Drug's Lifespan in the Body
The metabolic fate of a drug candidate is a primary determinant of its half-life and potential for producing active or toxic metabolites.
-
Liver Microsomal Stability Assay: This assay is a first-line screen to evaluate a compound's susceptibility to metabolism by liver enzymes, predominantly the cytochrome P450 (CYP) family.[12][13][14] The disappearance of the parent compound over time in the presence of liver microsomes and the cofactor NADPH provides an estimate of its intrinsic clearance.[13][15]
-
Hepatocyte Stability Assay: For a more comprehensive metabolic picture, primary hepatocytes are used. This model incorporates both Phase I and Phase II metabolic pathways, offering a more predictive assessment of hepatic clearance.[4]
Experimental Protocol: Liver Microsomal Stability Assay [12][14][16]
-
Preparation: Thaw liver microsomes (human or from relevant animal species) and prepare a reaction mixture containing a buffer (e.g., potassium phosphate, pH 7.4), the 1,2,4-triazole test compound (typically at 1 µM), and microsomes (0.5 mg/mL).[12][13][14]
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding an NADPH-regenerating system.[12][14]
-
Time-Point Sampling: Collect aliquots at specific time intervals (e.g., 0, 5, 15, 30, 45, 60 minutes).[12][13]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[12]
-
Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the compound.[14]
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Risk
The nitrogen atoms in the 1,2,4-triazole ring can interact with the heme iron of CYP enzymes, creating a potential for mechanism-based inhibition.[6][7][8] Therefore, it is critical to screen new candidates for their inhibitory activity against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[17]
Table 1: Comparative In Vitro ADME Profile of Hypothetical 1,2,4-Triazole Candidates
| Parameter | Compound X | Compound Y | Compound Z | Desired Profile |
| Aqueous Solubility (pH 7.4) | 120 µM | 15 µM | > 200 µM | > 50 µM |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 18 | 3 | 25 | > 10 |
| Human Liver Microsomal Half-life (min) | 50 | 8 | > 60 | > 30 |
| CYP3A4 Inhibition (IC₅₀) | 1.5 µM | > 50 µM | 25 µM | > 10 µM |
Interpretation:
-
Compound X: Shows good permeability and metabolic stability but is a potent CYP3A4 inhibitor, posing a significant risk for drug-drug interactions.
-
Compound Y: Exhibits poor solubility, low permeability, and rapid metabolism, making it an unfavorable candidate.
-
Compound Z: Demonstrates excellent solubility, high permeability, and robust metabolic stability with weak CYP3A4 inhibition, marking it as a promising candidate for in vivo studies.
In Vivo Pharmacokinetic Studies: The Whole-Organism Perspective
In vivo studies in animal models are indispensable for understanding how a drug is absorbed, distributed, metabolized, and excreted in a complex biological system.[18][19][20] Rodent models (mice and rats) are commonly used in early-stage discovery.[21]
Experimental Protocol: Rodent IV and PO Pharmacokinetic Study [22]
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) for the study.[22]
-
Drug Administration:
-
Intravenous (IV): Administer the compound as a single bolus dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO): Administer the compound via oral gavage (e.g., 10 mg/kg) to assess oral absorption and bioavailability.[22]
-
-
Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[22]
-
Bioanalysis: Quantify the plasma concentrations of the drug using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[23][24][25][26]
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters from the plasma concentration-time data.[27]
Table 2: Key Pharmacokinetic Parameters for Compound Z in Rats
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 980 |
| Tmax (h) | 0.08 | 0.5 |
| AUC₀-inf (ng·h/mL) | 3200 | 11200 |
| t½ (h) | 3.8 | 4.1 |
| Clearance (mL/min/kg) | 10.4 | - |
| Volume of Distribution (L/kg) | 3.5 | - |
| Oral Bioavailability (F%) | - | 70% |
Interpretation of Compound Z's In Vivo Profile:
-
Absorption: A rapid Tmax of 0.5 hours indicates swift absorption from the GI tract.
-
Bioavailability: An oral bioavailability of 70% is excellent and suggests good absorption and limited first-pass metabolism.
-
Distribution: A volume of distribution greater than total body water indicates that the compound distributes into tissues.
-
Elimination: A half-life of approximately 4 hours suggests a moderate clearance rate.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A primary goal of preclinical profiling is to establish a correlation between in vitro data and in vivo outcomes. This allows for the prediction of human pharmacokinetics from early experimental data, aiding in candidate selection and initial dose projections.
Caption: Workflow for In Vitro-In Vivo Correlation (IVIVC).
Conclusion and Strategic Outlook
The systematic pharmacokinetic profiling of novel 1,2,4-triazole candidates through a tiered approach of in vitro and in vivo assays is fundamental to mitigating risk and enhancing the probability of clinical success. By integrating physicochemical, metabolic, and in vivo data, drug discovery teams can make informed decisions to advance compounds with the most promising drug-like properties. The future of preclinical PK profiling will likely involve greater reliance on physiologically based pharmacokinetic (PBPK) modeling to refine predictions of human pharmacokinetics and to better anticipate clinical outcomes.
References
- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. ADME Assays | Genesis Drug Discovery & Development [gd3services.com]
- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. mttlab.eu [mttlab.eu]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. benthamdirect.com [benthamdirect.com]
- 19. biotechfarm.co.il [biotechfarm.co.il]
- 20. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. ijtsrd.com [ijtsrd.com]
- 24. longdom.org [longdom.org]
- 25. Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 26. onlinepharmacytech.info [onlinepharmacytech.info]
- 27. biolivz.com [biolivz.com]
The Evolving Therapeutic Landscape of 1,2,4-Triazole Hybrids: A Comparative Guide for Drug Discovery
The relentless pursuit of novel therapeutic agents has positioned the 1,2,4-triazole nucleus as a "privileged scaffold" in medicinal chemistry.[1] Its inherent physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, render it an exceptional pharmacophore for interacting with a multitude of biological targets.[1][2] This guide provides an in-depth, comparative analysis of 1,2,4-triazole hybrids, offering researchers and drug development professionals a critical assessment of their therapeutic potential across key disease areas. By synthesizing experimental data and elucidating structure-activity relationships (SAR), we aim to provide a rational framework for the future design of more potent and selective 1,2,4-triazole-based therapeutics.
The Rationale for Hybridization: A Strategy of Synergistic Potency
The concept of molecular hybridization, which involves the covalent linking of two or more pharmacophores, has emerged as a powerful strategy in drug design. In the context of 1,2,4-triazoles, this approach aims to create hybrid molecules that may exhibit synergistic or additive biological activities, broader therapeutic spectra, and potentially overcome drug resistance mechanisms.[2][3][4] The 1,2,4-triazole moiety can be strategically combined with other heterocyclic systems such as indoles, quinolines, and pyrimidines, each contributing unique binding interactions and biological effects.[4][5]
A Comparative Analysis of Therapeutic Applications
The versatility of the 1,2,4-triazole scaffold is reflected in the broad spectrum of biological activities exhibited by its hybrid derivatives.[6][7] This section will delve into the most promising therapeutic areas, presenting comparative data to highlight the performance of these hybrids against established drugs and other experimental compounds.
Anticancer Activity: Targeting the Hallmarks of Malignancy
1,2,4-triazole hybrids have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as enzyme inhibition, disruption of tubulin polymerization, and induction of apoptosis.[1][8][9][10]
A critical aspect of their anticancer activity lies in their ability to inhibit key enzymes involved in cancer progression, including kinases, carbonic anhydrases, and topoisomerases.[8] For instance, certain indolyl-1,2,4-triazole hybrids have been identified as dual inhibitors of EGFR and PARP-1, crucial targets in breast and liver cancers.[11]
Table 1: Comparative in vitro Cytotoxicity of 1,2,4-Triazole Hybrids against Human Cancer Cell Lines
| Compound ID | Hybrid Scaffold | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| 13b | Indole-Triazole | MCF-7 (Breast) | 1.07 | Erlotinib | 2.51 | [11] |
| 13b | HepG2 (Liver) | 0.32 | Erlotinib | 2.91 | [11] | |
| Compound X | Triazole-Quinoline | A549 (Lung) | 5.2 | Cisplatin | 8.9 | Fictional Data |
| Compound Y | Triazole-Thiadiazole | HT-29 (Colon) | 2.8 | 5-Fluorouracil | 4.5 | Fictional Data |
Note: Fictional data is included for illustrative purposes to demonstrate the comparative format.
The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the triazole and the hybridized moiety significantly influence the anticancer potency.[12][13] For example, the presence of electron-withdrawing groups on the phenyl ring attached to the triazole nucleus has been shown to enhance cytotoxic activity.[14]
Experimental Protocol: Synthesis of a Representative Indolyl-1,2,4-Triazole Hybrid
This protocol outlines a general, multi-step synthesis for a class of indolyl-1,2,4-triazole hybrids, adapted from established methodologies.[11][15]
Step 1: Synthesis of 4-Aryl-1,2,4-triazole-3-thiones
-
Dissolve the appropriate aryl isothiocyanate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: S-Alkylation of the Triazole-thione
-
Suspend the synthesized triazole-thione (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Add the desired alkylating agent, such as 2-bromoethanol (1.1 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Introduction of the Indole Moiety
-
Dissolve the S-alkylated triazole (1.0 eq) in a suitable solvent like DMF.
-
Add indole (1.2 eq) and a base such as sodium hydride (1.2 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography.
Diagram: Proposed Synthetic Pathway for Indolyl-1,2,4-Triazole Hybrids
Caption: A generalized synthetic scheme for producing indolyl-1,2,4-triazole hybrids.
Antimicrobial and Antifungal Efficacy: Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable global health challenge, necessitating the development of novel antimicrobial agents.[6][7] 1,2,4-triazole hybrids have emerged as a promising class of compounds with potent activity against a wide range of bacteria and fungi.[6][16]
The antifungal activity of many triazole derivatives, including clinically used drugs like fluconazole and itraconazole, stems from their ability to inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis in fungi.[17][18] Hybridization of the 1,2,4-triazole core with other moieties can enhance this activity and broaden the spectrum to include resistant strains.[17][19] For instance, a novel 1,2,4-triazole-indole hybrid demonstrated superior activity against low fluconazole-susceptible Candida species.[19]
Similarly, 1,2,4-triazole hybrids have shown significant antibacterial potential, including against methicillin-resistant Staphylococcus aureus (MRSA).[3] The proposed mechanisms of action include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[3] The hybridization of 1,2,4-triazoles with quinolones, a class of antibiotics known to target these enzymes, has yielded compounds with potent antibacterial effects.[5][6]
Table 2: Comparative Antimicrobial and Antifungal Activity of 1,2,4-Triazole Hybrids
| Compound ID | Hybrid Scaffold | Pathogen | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| 8g | Indole-Triazole | C. glabrata | 0.25 | Fluconazole | 64 | [19] |
| 8g | C. krusei | 0.125 | Fluconazole | 64 | [19] | |
| Compound Z | Triazole-Quinolone | S. aureus (MRSA) | 4 | Vancomycin | 2 | Fictional Data |
| Compound W | Triazole-Thiadiazole | E. coli | 8 | Ciprofloxacin | 4 | Fictional Data |
Note: Fictional data is included for illustrative purposes to demonstrate the comparative format.
Experimental Protocol: Evaluation of Antifungal Susceptibility (Broth Microdilution Assay)
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a 1,2,4-triazole hybrid against a fungal strain, following CLSI guidelines.
1. Preparation of Fungal Inoculum:
-
Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
2. Preparation of Drug Dilutions:
-
Dissolve the 1,2,4-triazole hybrid in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
4. Determination of MIC:
-
Visually inspect the wells for fungal growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazole hybrids with potential antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazole-quinoline/quinolone hybrids as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpasjournals.com [bpasjournals.com]
- 8. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chemmethod.com [chemmethod.com]
- 16. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triazole hybrids as new type of anti-fungal agents - Arabian Journal of Chemistry [arabjchem.org]
- 18. isres.org [isres.org]
- 19. Biological exploration of a novel 1,2,4-triazole-indole hybrid molecule as antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1,2-Dihydro-3H-1,2,4-triazol-3-one
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, stages is its proper disposal. This guide, designed for professionals in drug development and scientific research, provides a detailed protocol for the safe and compliant disposal of 1,2-Dihydro-3H-1,2,4-triazol-3-one (CAS 930-33-6). As a Senior Application Scientist, my aim is to provide not just a set of instructions, but a framework for understanding the "why" behind each step, ensuring a culture of safety and environmental responsibility in your laboratory.
Understanding the Hazard Profile
Before we can discuss disposal, we must first understand the inherent risks associated with this compound. This compound is a heterocyclic organic molecule, and its hazard profile dictates the necessary precautions for handling and disposal.
According to safety data sheets, this compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1] The nitro-derivative of this compound, 1,2-Dihydro-5-nitro-3H-1,2,4-triazol-3-one, is classified as an explosive, highlighting the potential for energetic decomposition within this class of compounds under certain conditions.[2][3] While the non-nitrated form is not classified as an explosive, its thermal decomposition can produce toxic fumes, including nitrogen oxides, ammonia, and hydrogen cyanide.[4]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Precautionary Measures |
| Skin Irritant | Causes skin irritation upon contact. | Wear chemical-resistant gloves and a lab coat. |
| Eye Irritant | Causes serious eye irritation. | Wear safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritant | May cause respiratory irritation if inhaled as a dust. | Handle in a well-ventilated area, preferably a chemical fume hood. |
| Reactivity | Reacts with strong acids and strong oxidants. May explode on heating.[4] | Segregate from incompatible materials. Avoid exposure to heat. |
Regulatory Framework: Navigating EPA and OSHA Guidelines
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][5][6]
Under RCRA, a chemical waste is considered hazardous if it is either specifically "listed" or if it exhibits one or more "characteristics" of a hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[3] this compound is not a specifically listed hazardous waste. Therefore, its classification as a hazardous waste would depend on whether it meets one of the characteristic definitions. Given its potential to decompose and release toxic gases, and its reactivity with strong acids and oxidizers, it is prudent to manage it as a hazardous waste.[4]
OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450), mandate that employers provide information and training to employees about the hazards of chemicals in the workplace and ensure that proper safety procedures are followed, including for waste disposal.[6][7]
Step-by-Step Disposal Protocol
The following protocol provides a clear, actionable plan for the disposal of this compound from the point of generation to its final removal from your facility.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.
-
Skin and Body Protection: A laboratory coat, long-sleeved clothing, and closed-toe shoes are required.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.
-
Respiratory Protection: All handling of the solid waste should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
Step 2: Waste Collection and Containerization
Proper containment is crucial to prevent spills and exposure.
-
Select a Compatible Container: Use a designated hazardous waste container that is compatible with solid organic chemicals. High-density polyethylene (HDPE) containers are a suitable choice.
-
Label the Container: As soon as the first amount of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the Container Closed: The container must be kept securely closed at all times, except when adding waste. This is a common and critical compliance point with EPA regulations.
-
Segregate from Incompatibles: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong acids and strong oxidizing agents.
Step 3: On-Site Management and Storage
Laboratories are typically considered "satellite accumulation areas" under RCRA. This allows for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation.
-
Accumulation Time: While there are time limits for storing waste in central accumulation areas, in a satellite accumulation area, the primary limit is the volume.
-
Secondary Containment: It is best practice to store your hazardous waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Final Disposal Pathway
The recommended and most compliant method for the final disposal of this compound is through a licensed hazardous waste disposal contractor.
-
Incineration: High-temperature incineration is the preferred disposal method for many organic compounds, including nitrogen-containing heterocycles. Thermal decomposition studies of 1,2,4-triazol-3-one indicate that it decomposes at elevated temperatures.[5][8] Incineration at a permitted facility will ensure the complete destruction of the compound. It is important to note that the combustion of nitrogen-containing compounds can produce nitrogen oxides (NOx), which are regulated air pollutants. Licensed incineration facilities have the necessary technology to control these emissions.
-
Landfilling: Landfilling of untreated hazardous chemical waste is heavily restricted under RCRA's Land Disposal Restrictions (LDRs).[9] This compound would require treatment, likely incineration, before any resulting ash could be landfilled in a hazardous waste landfill. Direct landfilling of the chemical is not a compliant option.
-
Chemical Neutralization: There are no widely established and validated laboratory-scale procedures for the chemical neutralization or degradation of this compound that can be safely performed in a standard research laboratory. Attempting to neutralize the compound without a validated procedure could lead to uncontrolled reactions and the generation of hazardous byproducts. Therefore, chemical treatment should be left to the professionals at a licensed treatment, storage, and disposal facility (TSDF).
Emergency Procedures: Spill Management
In the event of a spill, a prompt and informed response is critical to ensure safety.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the extent of the spill. For a small, manageable spill of solid material, trained laboratory personnel can proceed with cleanup. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in the protocol above.
-
Contain the Spill: Gently cover the spilled solid with an absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.
-
Clean Up: Carefully sweep the absorbent material and spilled compound into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (such as water, if appropriate for the surface) and a detergent, and collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for the spill cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.
Visualization of the Disposal Workflow
To provide a clear visual guide, the following diagram outlines the decision-making process and workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 4. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 5. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance [mdpi.com]
- 6. Chemical Reactivity Hazards - Standards | Occupational Safety and Health Administration [osha.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Reactivity Hazards - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
